2,5-Bis(chloromethyl)-p-xylene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 41890. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,4-bis(chloromethyl)-2,5-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2/c1-7-3-10(6-12)8(2)4-9(7)5-11/h3-4H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYRPOMMBPQHVMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1CCl)C)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4064210 | |
| Record name | Benzene, 1,4-bis(chloromethyl)-2,5-dimethyl- | |
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Molecular Weight |
203.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6298-72-2 | |
| Record name | 1,4-Bis(chloromethyl)-2,5-dimethylbenzene | |
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| URL | https://commonchemistry.cas.org/detail?cas_rn=6298-72-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Benzene, 1,4-bis(chloromethyl)-2,5-dimethyl- | |
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| Record name | 2,5-Bis(chloromethyl)-p-xylene | |
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| Record name | Benzene, 1,4-bis(chloromethyl)-2,5-dimethyl- | |
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| Record name | Benzene, 1,4-bis(chloromethyl)-2,5-dimethyl- | |
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| Record name | 2,5-bis(chloromethyl)-p-xylene | |
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| Record name | 2,5-Bis(chloromethyl)-p-xylene | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6FDY6Z9VM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Introduction: The Significance of a Versatile Building Block
An In-depth Technical Guide to the Synthesis of 2,5-Bis(chloromethyl)-p-xylene
This compound, systematically named 1,4-bis(chloromethyl)-2,5-dimethylbenzene, is a highly functionalized aromatic compound that serves as a critical building block in advanced materials and organic synthesis.[1] Its structure, featuring a p-xylene core with two reactive chloromethyl groups, makes it a valuable precursor for the synthesis of specialty polymers, resins, and complex organic molecules.[2] Notably, it is a key monomer in the creation of conjugated polymers like poly(p-phenylene vinylene) (PPV) derivatives, which are integral to the development of organic electronics, including LEDs and photovoltaic devices.[3] This guide provides a detailed exploration of its synthesis mechanism, a field-proven experimental protocol, and the critical safety considerations required for its handling.
The Core Synthesis Mechanism: Blanc Chloromethylation
The primary and most established method for synthesizing this compound is the Blanc chloromethylation reaction .[4][5] This reaction is a classic example of electrophilic aromatic substitution, where chloromethyl groups (-CH₂Cl) are introduced onto an aromatic ring.[5] The reaction involves treating the aromatic substrate, in this case, p-xylene, with formaldehyde (or a formaldehyde equivalent like paraformaldehyde) and hydrogen chloride (HCl) under the catalytic influence of a Lewis acid, most commonly zinc chloride (ZnCl₂).[4][6][7]
Mechanistic Breakdown
The reaction proceeds through several distinct, sequential steps, which explains the specific reagents and conditions chosen.
-
Activation of the Electrophile : The reaction is initiated by the Lewis acid catalyst (ZnCl₂), which coordinates to the carbonyl oxygen of formaldehyde. This coordination polarizes the C=O bond, significantly increasing the electrophilicity of the carbonyl carbon. Under the strongly acidic conditions provided by HCl, the formaldehyde is protonated, forming a highly reactive hydroxymethyl cation ([CH₂OH]⁺) or a related electrophilic species.[4][7]
-
Electrophilic Aromatic Substitution : The electron-rich π-system of the p-xylene ring acts as a nucleophile, attacking the activated formaldehyde species. The methyl groups on the p-xylene are activating and ortho-, para-directing. Since the para positions are occupied, the substitution occurs at the ortho positions (2 and 5 positions). This attack disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Rearomatization and Intermediate Formation : A base (such as Cl⁻) abstracts a proton from the carbon bearing the newly attached group, restoring the aromaticity of the ring. This results in the formation of a 2-hydroxymethyl-p-xylene intermediate (a benzyl alcohol derivative).
-
Conversion to the Chloride : In the presence of excess concentrated HCl and the Lewis acid catalyst, the benzylic alcohol is rapidly converted to the corresponding benzyl chloride. The hydroxyl group is protonated to form a good leaving group (H₂O), which departs to generate a benzylic carbocation. This cation is then quickly trapped by a chloride ion to yield the mono-chloromethylated product.
-
Second Chloromethylation : To achieve the desired bis-substituted product, the reaction conditions are controlled to favor a second electrophilic substitution. With sufficient equivalents of formaldehyde and HCl, the mono-chloromethylated p-xylene undergoes the same sequence of steps again at the second available ortho position (the 5-position), ultimately yielding this compound.[2]
Causality in Experimental Design
-
Choice of Catalyst : Zinc chloride (ZnCl₂) is an effective Lewis acid for this transformation because it is strong enough to activate formaldehyde but typically does not promote extensive side reactions like Friedel-Crafts alkylation between the product and starting material, which can be an issue with stronger Lewis acids like AlCl₃.[4][5]
-
Reagent Stoichiometry : An excess of both formaldehyde and hydrogen chloride is used to drive the reaction towards bis-substitution and maximize the yield of the target compound.[2]
-
Temperature Control : The reaction is typically performed at a moderately elevated temperature (e.g., 60-80°C) to ensure a reasonable reaction rate.[5][8] However, excessive temperatures can lead to the formation of polymeric byproducts and diarylmethane impurities.[4]
Visualizing the Synthesis Pathway
Caption: Figure 1: Mechanism of Blanc Chloromethylation on p-Xylene
Experimental Protocol: A Self-Validating System
This protocol describes a laboratory-scale synthesis adapted from established industrial and academic procedures.[2][7] Every step is designed to maximize yield and purity while ensuring operational safety.
Materials and Equipment
-
Reagents : p-Xylene, paraformaldehyde, zinc chloride (anhydrous), hydrochloric acid (concentrated), diethyl ether (or dichloromethane), sodium bicarbonate, anhydrous magnesium sulfate (or sodium sulfate), ice.
-
Equipment : 1 L three-neck round-bottom flask, mechanical stirrer, reflux condenser, gas inlet tube, thermometer, heating mantle, separatory funnel, Büchner funnel, rotary evaporator.
Step-by-Step Methodology
-
Reactor Setup : Assemble the three-neck flask with the mechanical stirrer, reflux condenser, and a gas inlet tube extending below the surface of the eventual reaction mixture. Ensure all glassware is dry. Place the flask in a heating mantle.
-
Reagent Charging : In a well-ventilated chemical fume hood, charge the flask with p-xylene (e.g., 1 mol) and paraformaldehyde (e.g., 2.5-3 mol).
-
Catalyst Addition : Add anhydrous zinc chloride (e.g., 0.1-0.2 mol) to the stirred mixture.
-
Reaction Initiation : Begin gentle heating of the mixture to approximately 60°C. Once the temperature has stabilized, start bubbling dry hydrogen chloride gas through the mixture via the gas inlet tube. An exothermic reaction may be observed; use an ice bath to moderate the temperature if necessary, keeping it between 60-70°C.
-
Reaction Monitoring : Continue stirring and bubbling HCl for 4-8 hours. The reaction progress can be monitored by taking small aliquots and analyzing them by Gas Chromatography (GC) to observe the disappearance of the starting material and the mono-chlorinated intermediate.
-
Work-up - Quenching and Extraction : Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and water. Transfer the entire mixture to a separatory funnel. Extract the product into an organic solvent like diethyl ether or dichloromethane.
-
Washing : Wash the organic layer sequentially with water, a 5% sodium bicarbonate solution (to neutralize excess acid), and finally with brine.
-
Drying and Solvent Removal : Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Purification : The crude product, often a solid or semi-solid, can be purified by recrystallization from a suitable solvent such as hexane or ethanol to yield the final product as a white crystalline solid.
Data Presentation: Key Reaction Parameters
| Parameter | Typical Value | Rationale |
| Molar Ratio (p-xylene:paraformaldehyde:HCl) | 1 : 3 : 6 | Excess formaldehyde and HCl drive the reaction to completion and favor bis-substitution over mono-substitution.[2] |
| **Catalyst Loading (ZnCl₂) ** | 10-20 mol% relative to p-xylene | Provides efficient Lewis acidity to activate the electrophile without promoting excessive side product formation.[6] |
| Reaction Temperature | 60-70 °C | Balances a sufficient reaction rate with the minimization of undesirable side reactions and polymerization.[5] |
| Reaction Time | 4 - 8 hours | Sufficient time for the reaction to proceed to bis-substitution, as confirmed by process monitoring (e.g., GC). |
| Typical Yield | 70 - 90% | Represents a good conversion for this type of electrophilic aromatic substitution after purification. |
Critical Safety Considerations: Managing Inherent Hazards
The Blanc chloromethylation and related reactions carry significant health risks that demand stringent safety protocols.
-
Formation of Bis(chloromethyl) ether (BCME) : A major hazard of this reaction is the in-situ formation of the byproduct bis(chloromethyl) ether from formaldehyde and HCl.[7] BCME is an extremely potent human carcinogen, and exposure must be avoided.[5]
-
Chloromethylating Agents : Alternative reagents like chloromethyl methyl ether (CMME) are sometimes used. CMME is also a known human carcinogen and is regulated as such by agencies like OSHA and the EPA.[9][10] Inhalation and skin contact can cause severe irritation and long-term exposure carries a high risk of lung cancer.[9][10]
-
Required Precautions :
-
All manipulations must be conducted within a certified, high-performance chemical fume hood.
-
Appropriate Personal Protective Equipment (PPE) is mandatory, including chemical-resistant gloves, a lab coat, and splash goggles.
-
Due to the carcinogenicity of potential byproducts, respiratory protection may be advised.
-
All waste generated from the reaction is considered hazardous and must be disposed of according to institutional and federal regulations.
-
Conclusion
The synthesis of this compound via the Blanc chloromethylation is a powerful and effective method for producing a versatile chemical intermediate. A thorough understanding of the electrophilic aromatic substitution mechanism allows for the rational control of reaction parameters to maximize yield and purity. However, the profound safety hazards associated with the formation of carcinogenic byproducts necessitate that this procedure only be undertaken by trained professionals with strict adherence to safety protocols. When executed correctly, this synthesis provides reliable access to a key building block for innovation in materials science and pharmaceutical development.
References
- 1. synhet.com [synhet.com]
- 2. Buy this compound | 6298-72-2 [smolecule.com]
- 3. benchchem.com [benchchem.com]
- 4. Blanc chloromethylation - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. Blanc Reaction [organic-chemistry.org]
- 7. Blanc reaction - Sciencemadness Wiki [sciencemadness.org]
- 8. iosrjournals.org [iosrjournals.org]
- 9. epa.gov [epa.gov]
- 10. nj.gov [nj.gov]
2,5-Bis(chloromethyl)-p-xylene chemical properties and reactivity
An In-Depth Technical Guide to 2,5-Bis(chloromethyl)-p-xylene: Properties, Reactivity, and Applications
Introduction: A Versatile Bifunctional Reagent
This compound, with the CAS number 6298-72-2, is a symmetrically substituted aromatic compound derived from para-xylene.[1][2] Its structure is characterized by a benzene ring with two methyl groups and two chloromethyl groups (-CH₂Cl) at the 2, 5, and 1, 4 positions, respectively.[1] This unique arrangement of dual reactive chloromethyl groups on a rigid p-xylene framework confers significant reactivity, making it a valuable intermediate in organic synthesis and a crucial monomer in polymer chemistry.[1]
The primary utility of this compound stems from the high reactivity of the benzylic chlorides. The chloromethyl groups serve as potent electrophilic centers, readily participating in nucleophilic substitution reactions.[1] This property allows for its use as a cross-linking agent, particularly in proteomics research for stabilizing protein structures, and as a building block for more complex molecules and specialty polymers.[1][3] This guide provides a comprehensive overview of its chemical properties, reactivity, key experimental protocols, and applications for researchers and development professionals.
Physicochemical and Spectroscopic Properties
The physical and chemical characteristics of this compound are fundamental to its handling, storage, and application in synthesis. The compound is typically a colorless to yellow liquid or a low-melting solid with a distinct odor.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₂Cl₂ | [2][3][4][5][6] |
| Molecular Weight | 203.11 g/mol | [2][3][4][5] |
| CAS Number | 6298-72-2 | [2][3][4][5] |
| Melting Point | 132-134 °C | [7] |
| Boiling Point (Predicted) | 291.5 ± 35.0 °C | [7] |
| logP (Octanol/Water) | 3.781 | [4] |
| Water Solubility (log₁₀WS) | -4.49 mol/L | [4] |
| IUPAC Name | 1,4-bis(chloromethyl)-2,5-dimethylbenzene | [5][8] |
Spectroscopic Data: Spectroscopic analysis is critical for confirming the identity and purity of this compound.
-
Nuclear Magnetic Resonance (NMR): Proton (¹H) NMR and Carbon (¹³C) NMR are used to confirm the molecular structure. The symmetrical nature of the molecule simplifies the spectra.
-
Infrared (IR) Spectroscopy: The IR spectrum displays characteristic peaks corresponding to C-H bonds of the aromatic ring and methyl/chloromethyl groups, as well as the C-Cl bond.[2][5]
-
Mass Spectrometry (MS): Electron ionization mass spectrometry shows a characteristic molecular ion peak and fragmentation pattern consistent with the structure C₁₀H₁₂Cl₂.[2][9]
Synthesis and Purification
The most common method for synthesizing this compound is through the chloromethylation of p-xylene.[1]
Causality in Synthesis: The choice of the chloromethylation reaction is driven by its efficiency in introducing the reactive -CH₂Cl groups onto the aromatic ring. The reaction typically employs formaldehyde as the source of the methylene bridge and hydrochloric acid as the source of chlorine, often with a Lewis acid catalyst like zinc chloride to enhance the electrophilicity of the formaldehyde-HCl adduct.[1] Controlling the reaction temperature and stoichiometry is crucial to maximize the yield of the desired bis-substituted product over mono-substituted intermediates.[1]
References
- 1. Buy this compound | 6298-72-2 [smolecule.com]
- 2. This compound [webbook.nist.gov]
- 3. scbt.com [scbt.com]
- 4. This compound (CAS 6298-72-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. This compound | C10H12Cl2 | CID 80530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. This compound CAS#: 6298-72-2 [m.chemicalbook.com]
- 8. synhet.com [synhet.com]
- 9. This compound [webbook.nist.gov]
Introduction: The Analytical Imperative for a Reactive Intermediate
An In-depth Technical Guide to the Spectroscopic Characterization of 2,5-Bis(chloromethyl)-p-xylene
Prepared by: Gemini, Senior Application Scientist
This compound (CAS No. 6298-72-2), with the IUPAC name 1,4-bis(chloromethyl)-2,5-dimethylbenzene, is a highly reactive aromatic building block pivotal in organic synthesis.[1][2][3][4][5][6] Its bifunctional nature, stemming from the two chloromethyl groups, makes it a valuable precursor for the synthesis of polymers, ligands, and complex organic molecules. For instance, it is a well-established monomer for producing conjugated polymers like poly(p-phenylene vinylene) (PPV), which are essential materials in the field of organic electronics. Given its reactivity and the critical role it plays in subsequent synthetic steps, verifying the structural integrity and purity of this compound is of paramount importance.
This technical guide provides a comprehensive overview of the core spectroscopic techniques used to characterize this compound: Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. As a self-validating system, the congruent application of these orthogonal techniques provides an unambiguous confirmation of the molecular structure, ensuring the quality and reliability required by researchers and drug development professionals.
Molecular Structure Overview
The structure of this compound is defined by a centrally substituted benzene ring. The molecule possesses a high degree of symmetry (C2h point group), which simplifies its spectroscopic signatures. This symmetry dictates that the two methyl groups, the two chloromethyl groups, and the two aromatic protons are chemically equivalent, a key feature that is directly reflected in its NMR spectra.
References
An In-Depth Technical Guide to the Molecular Geometry and Conformation of 2,5-Bis(chloromethyl)-p-xylene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Bis(chloromethyl)-p-xylene, with the IUPAC name 1,4-bis(chloromethyl)-2,5-dimethylbenzene, is a symmetrically substituted aromatic compound derived from para-xylene.[1] Its molecular formula is C₁₀H₁₂Cl₂.[2] This molecule holds significant interest in various fields, including polymer chemistry and organic synthesis, due to its reactive chloromethyl groups and rigid xylene core.[3][4] Understanding its molecular geometry and conformational preferences is paramount for predicting its reactivity, designing novel materials, and elucidating its role in complex chemical transformations. This guide provides a comprehensive analysis of the structural characteristics of this compound, drawing upon experimental data and computational insights to offer a detailed perspective for researchers and professionals in related fields.
Molecular Structure and Identification
The fundamental structure of this compound consists of a central benzene ring. Two methyl groups are attached at the 2 and 5 positions, and two chloromethyl groups (-CH₂Cl) are substituted at the 1 and 4 positions of this aromatic ring.[1]
Key Identifiers:
Molecular Geometry
The molecular geometry of this compound is largely dictated by the planarity of the central benzene ring. X-ray diffraction studies on similar bis(chloromethyl)arene compounds have shown that the aromatic ring maintains its planarity with minimal deviation from the ideal geometry, even in the solid state.[1] The bond angles and lengths within the benzene ring are characteristic of substituted aromatic systems.
The chloromethyl substituents, however, introduce additional degrees of freedom that influence the overall molecular shape. The geometry around the methylene carbon is approximately tetrahedral, with bond angles close to 109.5 degrees. The orientation of these chloromethyl groups relative to the benzene ring is a key aspect of its conformational analysis.
Conformational Analysis
The conformational landscape of this compound is defined by the rotation of the two chloromethyl groups around the single bonds connecting them to the aromatic ring. These rotations are not entirely free and are influenced by steric and electronic effects.
Computational studies have been instrumental in identifying the low-energy conformers of this molecule.[1] The most stable conformations are those that minimize the steric hindrance between the chloromethyl groups and the adjacent methyl groups. The energy differences between various conformers are relatively small, typically in the range of 2-5 kcal/mol, which suggests that the molecule possesses significant conformational flexibility at room temperature.[1] Molecular dynamics simulations further support this, indicating rapid interconversion between different conformational states on a picosecond timescale.[1]
The primary rotational barriers are associated with the eclipsing interactions between the C-Cl bond and the C-C bonds of the aromatic ring, as well as steric clashes with the neighboring methyl groups. The preferred conformations often feature the chloromethyl groups oriented to minimize these repulsive intramolecular interactions.[1]
Spectroscopic Characterization
Spectroscopic techniques are essential for elucidating the structure and conformation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR spectroscopy of p-xylene derivatives typically shows distinct signals for the aromatic protons and the methyl protons.[6] For this compound, one would expect to see signals corresponding to the aromatic protons, the methyl protons, and the methylene protons of the chloromethyl groups. The chemical shifts of these protons provide valuable information about their local electronic environment, which is influenced by the molecule's conformation.
-
¹³C NMR spectroscopy can be used to identify the number of unique carbon atoms in the molecule, confirming its symmetry.[7] Due to the molecule's symmetry, fewer signals than the total number of carbon atoms are expected.
Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic vibrational modes of the functional groups present in the molecule. Key absorptions would include C-H stretching from the aromatic ring, methyl, and methylene groups, C=C stretching of the aromatic ring, and the C-Cl stretching of the chloromethyl groups.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation patterns, which can provide further structural information.[8]
Synthesis and Reactivity
Synthesis: The most common method for synthesizing this compound is through the chloromethylation of p-xylene.[1] This reaction typically involves reacting p-xylene with formaldehyde and hydrochloric acid in the presence of a catalyst.[1]
Experimental Protocol: Chloromethylation of p-Xylene
This protocol outlines a general procedure for the synthesis of this compound.
Materials:
-
p-xylene
-
Paraformaldehyde
-
Concentrated Hydrochloric Acid
-
Zinc Chloride (catalyst)
-
Dichloromethane (solvent)
-
Sodium Bicarbonate solution (for neutralization)
-
Anhydrous Sodium Sulfate (for drying)
Procedure:
-
In a well-ventilated fume hood, a mixture of p-xylene and paraformaldehyde is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Concentrated hydrochloric acid is added to the mixture, followed by the catalytic amount of zinc chloride.
-
The reaction mixture is heated under reflux with vigorous stirring. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature. The organic layer is separated.
-
The organic layer is washed sequentially with water and a saturated sodium bicarbonate solution to neutralize any remaining acid.[1]
-
The organic layer is then dried over anhydrous sodium sulfate.[1]
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude product can be further purified by recrystallization or column chromatography.
Reactivity: The chemical reactivity of this compound is dominated by the two chloromethyl groups. These groups are susceptible to nucleophilic substitution reactions, making the molecule a versatile building block for the synthesis of more complex molecules and polymers.[1][9] The benzylic nature of the carbon-chlorine bond enhances its reactivity towards nucleophiles.[10][11]
Applications
The unique structure and reactivity of this compound make it a valuable precursor in several areas:
-
Polymer Chemistry: It is a key monomer in the synthesis of various polymers, including poly(p-phenylene vinylene) (PPV), a conjugated polymer with applications in organic electronics.[3]
-
Organic Synthesis: It serves as an intermediate for the synthesis of a wide range of organic compounds and functional materials.[1][5]
-
Proteomics Research: It has been utilized as a cross-linking agent in the study of proteins.[1]
Data Summary
| Property | Value | Reference |
| IUPAC Name | 1,4-bis(chloromethyl)-2,5-dimethylbenzene | [5] |
| CAS Number | 6298-72-2 | [5] |
| Molecular Formula | C₁₀H₁₂Cl₂ | [2] |
| Molecular Weight | 203.11 g/mol | [2] |
| Melting Point | 132-134 °C | [12] |
| Boiling Point | 291.5 °C at 760 mmHg | [13] |
| Density | 1.145 g/cm³ | [13] |
Visualizations
Molecular Structure of this compound
References
- 1. Buy this compound | 6298-72-2 [smolecule.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. synhet.com [synhet.com]
- 6. NMR Spectrum of Malathion & Xylene | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. This compound [webbook.nist.gov]
- 9. CAS 6298-72-2: 1,4-Bis(chloromethyl)-2,5-dimethylbenzene [cymitquimica.com]
- 10. Xylene - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. This compound CAS#: 6298-72-2 [m.chemicalbook.com]
- 13. CAS#:6298-72-2 | Benzene,1,4-bis(chloromethyl)-2,5-dimethyl- | Chemsrc [chemsrc.com]
Navigating the Solution Landscape: A Technical Guide to the Solubility of 2,5-Bis(chloromethyl)-p-xylene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the realm of chemical synthesis and materials science, 2,5-Bis(chloromethyl)-p-xylene stands as a pivotal building block, instrumental in the development of novel polymers and as a cross-linking agent.[1] Its utility, however, is fundamentally governed by its behavior in solution. A comprehensive understanding of its solubility in various organic solvents is not merely academic; it is a critical parameter that dictates reaction kinetics, purification strategies, and the ultimate performance of end-products. This guide, prepared for the discerning scientific professional, moves beyond a simple recitation of data. It aims to provide a deeper, mechanistic understanding of the solubility of this compound, empowering researchers to make informed decisions in solvent selection and experimental design. Herein, we delve into the theoretical underpinnings of its solubility, present a robust experimental protocol for its determination, and offer a comparative analysis of its behavior in a range of common organic solvents.
The Molecular Profile of this compound: A Precursor to Understanding Solubility
To predict and comprehend the solubility of this compound, a close examination of its molecular architecture is paramount. The molecule, with the chemical formula C₁₀H₁₂Cl₂, possesses a symmetrical para-xylene core substituted with two chloromethyl groups.[1] This structure imparts a unique combination of polar and non-polar characteristics that govern its interactions with solvent molecules.
The central benzene ring and the two methyl groups contribute to its non-polar, aromatic character. This lipophilic nature suggests a predisposition for solubility in non-polar or weakly polar organic solvents. Conversely, the two chloromethyl (-CH₂Cl) groups introduce significant polarity. The electronegative chlorine atoms create localized dipoles, rendering these substituents as sites for potential dipole-dipole interactions with polar solvent molecules.
Therefore, a nuanced interplay between these opposing characteristics dictates the solubility profile of this compound. The principle of "like dissolves like" serves as a foundational concept; however, the dual nature of this molecule necessitates a more granular analysis.
Theoretical Framework for Solubility Prediction
While empirical determination remains the gold standard, theoretical models can provide valuable foresight into solubility behavior. For a molecule like this compound, considering solvent polarity, dielectric constant, and the potential for specific molecular interactions is key.
Solvent Polarity and Dielectric Constant:
-
Non-Polar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces. The non-polar xylene backbone of the solute is expected to interact favorably with these solvents, suggesting good solubility.
-
Polar Aprotic Solvents (e.g., Acetone, Dichloromethane, Tetrahydrofuran): These solvents possess significant dipole moments and can engage in dipole-dipole interactions with the chloromethyl groups of the solute. A moderate to high solubility is anticipated in these solvents.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are characterized by their ability to donate hydrogen bonds. While the chloromethyl groups are not strong hydrogen bond acceptors, some interaction is possible. However, the dominant non-polar character of the solute may limit its solubility in highly polar protic solvents.
Predictive Models:
For more quantitative predictions, computational models such as the UNIQUAC Functional-group Activity Coefficients (UNIFAC) method can be employed.[2] This group-contribution model estimates activity coefficients in mixtures based on the functional groups present in the molecules, providing a theoretical basis for predicting solubility.[3][4]
A Practical Guide to Determining Solubility: An Experimental Protocol
The following protocol provides a robust and reproducible method for determining the solubility of this compound in a given organic solvent. This method is designed to be self-validating by ensuring equilibrium is reached and providing a clear endpoint.
Materials and Equipment
-
This compound (analytical grade)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (± 0.1 mg accuracy)
-
Vials with screw caps (e.g., 4 mL)
-
Magnetic stirrer and stir bars
-
Constant temperature bath or incubator
-
Syringe filters (0.2 µm, compatible with the solvent)
-
Syringes
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.
Experimental Workflow
Caption: Experimental workflow for determining the solubility of this compound.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a vial. The excess is crucial to ensure a saturated solution at equilibrium.
-
Accurately add a known volume of the test solvent to the vial.
-
Add a small magnetic stir bar.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a constant temperature bath and stir the mixture vigorously. A typical equilibration time is 24 to 48 hours. It is advisable to test aliquots at different time points (e.g., 24, 36, and 48 hours) to confirm that equilibrium has been reached (i.e., the concentration of the solute in solution does not change over time).
-
-
Sampling and Preparation for Analysis:
-
After equilibration, stop the stirring and allow the excess solid to settle for at least one hour.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a 0.2 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.
-
Accurately weigh the filtered solution.
-
Dilute the filtered solution with a known volume of the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the test solvent.
-
Analyze the standard solutions and the diluted sample solution by a validated HPLC or GC method.
-
Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original, undiluted saturated solution, taking into account the dilution factor. The solubility is typically expressed in units of mg/mL, g/L, or mol/L.
-
Solubility Profile: A Comparative Overview
| Solvent | Chemical Class | Polarity Index | Dielectric Constant (20°C) | Predicted Solubility | Rationale for Prediction |
| Hexane | Non-polar Aliphatic | 0.1 | 1.88 | High | The non-polar nature of hexane will readily solvate the non-polar xylene backbone of the solute. |
| Toluene | Non-polar Aromatic | 2.4 | 2.38 | Very High | Similar aromatic character to the solute allows for favorable π-π stacking interactions, in addition to van der Waals forces. |
| Dichloromethane | Polar Aprotic | 3.1 | 8.93 | High | The high polarity and dielectric constant allow for effective solvation of the polar chloromethyl groups. |
| Acetone | Polar Aprotic | 5.1 | 20.7 | High | A strong polar aprotic solvent capable of strong dipole-dipole interactions with the solute. |
| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | 7.58 | High | Good balance of polarity and non-polar character, making it an effective solvent for molecules with mixed polarity. |
| Ethyl Acetate | Polar Aprotic | 4.4 | 6.02 | Moderate to High | Moderately polar, should effectively dissolve the solute. |
| Methanol | Polar Protic | 5.1 | 32.7 | Low to Moderate | The high polarity and strong hydrogen-bonding network of methanol may not favorably accommodate the largely non-polar solute. |
| Ethanol | Polar Protic | 4.3 | 24.55 | Low to Moderate | Similar to methanol, but the slightly larger alkyl chain may slightly improve solubility compared to methanol. |
| Water | Polar Protic | 10.2 | 80.1 | Insoluble | The highly polar and hydrogen-bonding nature of water is incompatible with the non-polar aromatic core of the solute.[5] |
Note: Polarity Index and Dielectric Constant values are sourced from publicly available data.[6][7]
Factors Influencing Solubility: A Deeper Dive
The solubility of this compound is not a static property but is influenced by several external factors.
Caption: Key factors influencing the solubility of this compound.
-
Temperature: For most solid solutes, solubility increases with temperature.[8] This is because the dissolution process is often endothermic, and applying heat provides the energy needed to overcome the crystal lattice energy of the solid and the intermolecular forces in the solvent.
-
Purity of Solute and Solvent: Impurities can significantly alter the solubility of a compound. The presence of other components can either enhance or decrease solubility through co-solvency or common ion effects, respectively.
-
Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities due to variations in their crystal lattice energies.
Safety Considerations
This compound is a reactive and potentially hazardous compound. It is classified as a probable human carcinogen and can cause skin and respiratory irritation.[1] All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Consult the Safety Data Sheet (SDS) for detailed safety information before use.
Conclusion
The solubility of this compound in organic solvents is a multifaceted property governed by the interplay of its dual polar and non-polar nature with the characteristics of the solvent. While quantitative data is sparse, a strong theoretical and practical framework exists to guide researchers. By understanding the molecular interactions at play and employing rigorous experimental methodologies, scientists can confidently select appropriate solvent systems to harness the full potential of this versatile chemical intermediate. This guide provides the foundational knowledge and practical tools to navigate the solution landscape of this compound, fostering innovation in chemical synthesis and materials science.
References
- 1. Buy this compound | 6298-72-2 [smolecule.com]
- 2. UNIFAC - Wikipedia [en.wikipedia.org]
- 3. Determination of Energy Interaction Parameters for the UNIFAC Model Based on Solvent Activity Coefficients in Benzene–D2EHPA and Toluene–D2EHPA Systems [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound (CAS 6298-72-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. Solvent Physical Properties [people.chem.umass.edu]
- 7. www1.chem.umn.edu [www1.chem.umn.edu]
- 8. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
2,5-Bis(chloromethyl)-p-xylene CAS number 6298-72-2 properties
An In-Depth Technical Guide to 2,5-Bis(chloromethyl)-p-xylene (CAS No. 6298-72-2)
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a highly reactive bifunctional aromatic compound. Intended for researchers, chemists, and professionals in drug development and material science, this document delves into its molecular characteristics, synthesis, reactivity, and key applications, grounding all information in established scientific principles and methodologies.
Molecular Identity and Physicochemical Profile
This compound, also known as 1,4-bis(chloromethyl)-2,5-dimethylbenzene, is a symmetrically substituted aromatic compound derived from p-xylene.[1][2] Its unique structure, featuring two reactive chloromethyl groups on a para-xylene framework, makes it a valuable intermediate in various synthetic applications.[1]
Chemical Identifiers
For unambiguous identification, the following table summarizes the key identifiers for this compound.
| Identifier | Value |
| CAS Number | 6298-72-2[3][4][5] |
| IUPAC Name | 1,4-bis(chloromethyl)-2,5-dimethylbenzene[6][7] |
| Molecular Formula | C₁₀H₁₂Cl₂[3][4] |
| Molecular Weight | 203.11 g/mol [4][6][8] |
| SMILES | CC1=CC(=C(C=C1CCl)C)CCl[6] |
| InChI Key | UYRPOMMBPQHVMN-UHFFFAOYSA-N[3][6] |
| Synonyms | 2,5-Di(Chloromethyl)-p-xylene, α¹,α⁴-Dichlorodurene[3][6] |
Physicochemical Properties
The physical and chemical properties of this compound dictate its handling, storage, and reaction conditions.
| Property | Value | Source |
| Appearance | Colorless to pale yellow liquid or solid[1][2] | Visual Inspection |
| Melting Point | 131.5-134 °C[1][9] | Experimental |
| Boiling Point | 291.5 °C (Predicted)[1][9] | Computational |
| Density | 1.145 g/cm³[1] | Experimental |
| Flash Point | 142.2 °C[1] | Experimental |
| LogP (Octanol/Water) | 3.781[6] | Computational |
| Water Solubility | log10WS = -4.49 (mol/L)[6] | Computational |
Molecular Geometry and Bonding
The molecular structure consists of a planar benzene ring.[1] The two chloromethyl (-CH₂Cl) groups are situated at positions 1 and 4, while two methyl (-CH₃) groups are at positions 2 and 5. The carbon-chlorine bond length is approximately 1.79 Å, typical for a primary alkyl chloride, and the C-C bond connecting the chloromethyl group to the aromatic ring is about 1.51 Å.[1] The presence of these substituents introduces slight distortions from the ideal 120° bond angles of an unsubstituted benzene ring.[1]
Synthesis and Purification Protocol
The primary industrial and laboratory synthesis of this compound involves the chloromethylation of p-xylene.[1] This electrophilic aromatic substitution reaction utilizes formaldehyde and hydrochloric acid, typically in the presence of a catalyst like zinc chloride or a strong acid. The causality behind this choice is the in-situ generation of the highly electrophilic chloromethyl cation (ClCH₂⁺) or a related species, which then attacks the electron-rich p-xylene ring.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis and purification of this compound.
Step-by-Step Synthesis Protocol
This protocol is a self-validating system; successful execution will yield a product with the expected melting point and purity.
-
Reaction Setup: In a well-ventilated fume hood, equip a three-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel. Charge the flask with p-xylene.
-
Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as sulfuric acid, while stirring.
-
Reagent Addition: Add formaldehyde to the dropping funnel. Add the formaldehyde dropwise to the stirred p-xylene solution over a period of 1-2 hours. The reaction is exothermic; maintain the temperature within a controlled range to prevent unwanted side reactions.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Work-up - Neutralization & Extraction:
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with a 20% sodium hydrogen carbonate solution to neutralize excess acid, followed by water to remove any remaining salts.[1]
-
-
Work-up - Drying:
-
Purification - Fractional Crystallization:
-
To the organic solution, add hexane in a controlled manner.
-
Cool the mixture to 0 °C to induce selective crystallization of the desired product.
-
Collect the crystals by vacuum filtration. A single recrystallization can yield a product with 98% purity and a melting point of 102–104 °C.[1]
-
Chemical Reactivity and Key Applications
The reactivity of this compound is dominated by its two primary chloromethyl groups, which are excellent leaving groups in nucleophilic substitution reactions. This bifunctionality allows it to act as a cross-linker or a monomer for polymerization.
Application in Polymer Chemistry: Synthesis of PPV
A significant application is its use as a monomer for the synthesis of poly(p-phenylene vinylene) (PPV) and its derivatives, which are important materials in organic electronics.[10] The Gilch polymerization route is a common method for this transformation.[10]
Caption: The Gilch polymerization pathway from monomer to conjugated polymer PPV.
This protocol is adapted for this compound from established procedures for similar monomers.[10]
-
Inert Atmosphere: Assemble a 500 mL three-neck glass reactor fitted with a mechanical stirrer, reflux condenser, and a dropping funnel. Dry all glassware thoroughly and flush the system with an inert gas like nitrogen.[10]
-
Monomer Solution: Dissolve the this compound monomer in a dry solvent such as 1,4-dioxane inside the reactor.
-
Base Solution: In a separate flask, dissolve a strong base, like potassium tert-butoxide, in a dry solvent like tetrahydrofuran (THF).[10]
-
Polymerization: Vigorously stir the monomer solution while slowly adding the base solution via the dropping funnel. The reaction mixture will typically develop a color and increase in viscosity as the polymer forms.
-
Quenching: After several hours, quench the reaction by pouring the mixture into a non-solvent like methanol containing a small amount of acetic acid.[10]
-
Isolation: Collect the precipitated polymer by filtration, wash it thoroughly with methanol, and dry it under a vacuum. The resulting PPV can have a molecular weight ranging from 20,000 to 500,000 g/mol .[10]
Application in Proteomics Research
In the field of proteomics, this compound serves as a protein cross-linking agent.[1][4] The two reactive chloromethyl groups can form covalent bonds with nucleophilic amino acid side chains (e.g., lysine, cysteine) on different protein molecules, effectively linking them together. This technique is crucial for studying protein-protein interactions and stabilizing protein structures for analysis.[1]
Spectroscopic and Analytical Data
Characterization of this compound is typically performed using standard analytical techniques.
-
Mass Spectrometry (MS): Electron ionization mass spectra are available and show characteristic fragmentation patterns.[3]
-
Infrared (IR) Spectroscopy: IR spectra are available, which can confirm the presence of aromatic C-H and alkyl C-H bonds, as well as the C-Cl bond.[11]
-
Nuclear Magnetic Resonance (NMR): While specific supplier data may vary, NMR spectroscopy (¹H and ¹³C) is the definitive method for confirming the structure and purity.[7]
It should be noted that some suppliers provide this compound as a rare chemical for research purposes and may not collect extensive analytical data for every batch.[12] The buyer assumes responsibility for confirming the product's identity and purity.[12]
Safety, Handling, and Storage
This compound is a hazardous compound requiring strict safety protocols.
Hazard Identification
-
Health Hazards: Causes skin irritation and may cause respiratory irritation.[13][14] It is classified as a probable human carcinogen by some agencies.[1]
-
Physical Hazards: It is a combustible liquid.[14]
Handling and Personal Protective Equipment (PPE)
-
Ventilation: Always handle in a well-ventilated area or a certified chemical fume hood.[14][15]
-
PPE: Wear suitable protective clothing, including chemical-resistant gloves and safety goggles with face protection.[14][15]
-
Hygiene: Avoid contact with skin and eyes. Wash hands thoroughly after handling.[15][16]
-
Ignition Sources: Keep away from open flames, hot surfaces, and sources of ignition. Use non-sparking tools to prevent fire from electrostatic discharge.[14][15]
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[14][15]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[14]
First-Aid Measures
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[15]
-
Skin Contact: Immediately wash off with plenty of soap and water. If skin irritation occurs, get medical advice.[14]
-
Eye Contact: Rinse immediately with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[14]
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[14]
Conclusion
This compound is a versatile and highly reactive chemical intermediate. Its bifunctional nature makes it indispensable in the synthesis of advanced polymers like PPV for organic electronics and as a cross-linking tool in proteomics. However, its hazardous properties necessitate rigorous safety measures during handling and storage. This guide provides the foundational knowledge for researchers and scientists to utilize this compound effectively and safely in their work.
References
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- 2. CAS 6298-72-2: 1,4-Bis(chloromethyl)-2,5-dimethylbenzene [cymitquimica.com]
- 3. This compound [webbook.nist.gov]
- 4. scbt.com [scbt.com]
- 5. This compound | 6298-72-2 [chemicalbook.com]
- 6. This compound (CAS 6298-72-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. synhet.com [synhet.com]
- 8. This compound | 6298-72-2 | Benchchem [benchchem.com]
- 9. This compound CAS#: 6298-72-2 [m.chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. This compound [webbook.nist.gov]
- 12. 2,5-BIS-(CHLOROMETHYL)-P-XYLENE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 13. This compound | C10H12Cl2 | CID 80530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. fishersci.com [fishersci.com]
- 15. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 6298-72-2 Name: this compound [xixisys.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
A Comprehensive Technical Guide to the Nucleophilic Substitution Reactions of 2,5-Bis(chloromethyl)-p-xylene
Abstract
2,5-Bis(chloromethyl)-p-xylene is a symmetrical aromatic compound distinguished by two highly reactive chloromethyl groups positioned on a para-xylene framework.[1] This unique bifunctional structure renders it an exceptionally valuable building block in synthetic chemistry, serving as a precursor for a diverse array of more complex molecules and specialty polymers.[1] The benzylic nature of the carbon-chlorine bonds significantly enhances their susceptibility to nucleophilic attack, making this compound a versatile electrophile for a wide range of substitution reactions. This guide provides an in-depth exploration of the mechanistic principles, key transformations, and practical experimental protocols involving nucleophilic substitution reactions of this compound, tailored for researchers and professionals in organic synthesis and drug development.
Mechanistic Framework: The Reactivity of a Benzylic Dihalide
The enhanced reactivity of this compound is rooted in its benzylic structure. Functional groups at a benzylic position are generally more reactive than their simple alkyl counterparts. Benzylic halides readily undergo nucleophilic substitution reactions, even with weak nucleophiles. This reactivity is governed by two primary mechanistic pathways: SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular).
As a primary benzylic halide, this compound predominantly favors the SN2 pathway .[2] This mechanism involves a concerted, single-step process where the incoming nucleophile attacks the electrophilic carbon atom at 180° to the leaving group (chloride), proceeding through a trigonal bipyramidal transition state. The choice of a polar aprotic solvent (e.g., DMF, DMSO, acetone) is critical, as it solvates the counter-ion of the nucleophile while leaving the nucleophile itself highly reactive.
However, the potential for an SN1 mechanism cannot be entirely dismissed, particularly in the presence of weak nucleophiles and polar protic solvents (e.g., water, ethanol).[2][3] The SN1 pathway involves the formation of a resonance-stabilized benzylic carbocation intermediate, which is a key factor in the high reactivity of benzylic halides.[4] This resonance stabilization delocalizes the positive charge across the aromatic ring, lowering the activation energy for carbocation formation.
Key Synthetic Transformations
The dual reactive sites of this compound allow for symmetric derivatization, making it a pivotal precursor for monomers and cross-linking agents.
Synthesis of p-Phenylenebis(acetonitrile) Derivatives
Reaction with cyanide nucleophiles provides a direct route to dinitriles, which are valuable intermediates. For instance, 1,4-Bis(cyanomethyl)-2,5-dimethylbenzene is a precursor to 2,5-dimethyl-p-xylylenediamine after hydrogenation.
Causality: The use of a mixed solvent system, such as water and an organic solvent like DMF, facilitates the dissolution of both the inorganic cyanide salt and the organic electrophile.[5] Maintaining a moderately elevated temperature (60-65°C) ensures a sufficient reaction rate without promoting significant side reactions.[5] The reaction is exothermic, necessitating controlled addition of the halide solution.[5]
Experimental Protocol: Synthesis of 1,4-Bis(cyanomethyl)-2,5-dimethylbenzene [5]
-
Setup: Equip a four-necked flask with a mechanical stirrer, thermowell, condenser, and an electrically heated addition funnel.
-
Initial Charge: Charge the flask with a solution of 130 g (2.65 moles) of sodium cyanide in 200 mL of water.
-
Reactant Preparation: In the addition funnel, prepare a solution of 200 g (1.15 mole) of p-xylylene dichloride (a related substrate, protocol adaptable for this compound) in 200 mL of dimethylformamide (DMF). Heat the funnel to ~60°C to prevent precipitation.
-
Reaction: Add the dichloride solution dropwise to the stirred cyanide solution over 2 hours, maintaining the reaction temperature at 60-65°C.
-
Completion: After the addition is complete, maintain the temperature with external heating for an additional hour.
-
Workup: Pour the reaction mixture into 2 liters of water. Filter the precipitated solid and wash it with another liter of water.
-
Product: The yield of the crude product is approximately 85%.
Synthesis of Diamines
The resulting diamines are crucial monomers for high-performance polymers like polyamides and polyurethanes. While direct amination with ammonia is possible, it often leads to a mixture of primary, secondary, and tertiary amines. A more controlled and industrially relevant method is the catalytic hydrogenation of the corresponding dinitrile.
Causality: Catalytic hydrogenation is a clean and efficient method for reducing nitriles to primary amines. The choice of catalyst (e.g., Raney Nickel, Palladium) and solvent is critical. The reaction is typically performed under hydrogen pressure to drive the reduction to completion.[6][7]
Experimental Protocol: Synthesis of p-Xylylenediamine via Dinitrile Hydrogenation [6][7][8]
-
Setup: Charge a stirred autoclave with the dinitrile precursor (e.g., terephthalonitrile), a suitable solvent like diethylene glycol dimethyl ether, a catalyst, and optionally water and ammonia.
-
Reaction Conditions: Heat the autoclave to the target temperature (e.g., 125°C) and introduce hydrogen to the desired pressure.
-
Monitoring: Monitor the reaction progress by measuring hydrogen consumption.
-
Completion & Workup: Once the reaction is complete, cool the reactor, vent it, and filter the mixture to recover the catalyst.
-
Purification: Remove the solvent via flash evaporation. The residual product can be purified by vacuum distillation to yield high-purity p-xylylenediamine.
References
- 1. Buy this compound | 6298-72-2 [smolecule.com]
- 2. glasp.co [glasp.co]
- 3. 957. Nucleophilic substitution reactions of benzyl halides. Part I. The reaction of benzyl chloride with partly aqueous solvents - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Synthesis routes of 1,4-Phenylenediacetonitrile [benchchem.com]
- 6. prepchem.com [prepchem.com]
- 7. EP1760070A1 - Process for producing highly purified xylylenediamine - Google Patents [patents.google.com]
- 8. echemi.com [echemi.com]
Introduction: The Duality of Reactivity in a Versatile Building Block
An In-Depth Technical Guide to the Electrophilicity and Reaction Kinetics of 2,5-Bis(chloromethyl)-p-xylene
This compound (BCMPX), systematically named 1,4-bis(chloromethyl)-2,5-dimethylbenzene, is a symmetrically substituted aromatic compound that serves as a cornerstone reagent in materials science and chemical synthesis.[1][2][3] Its utility stems from a unique structural arrangement: a rigid p-xylene core functionalized with two highly reactive chloromethyl groups.[1] These benzylic chloride moieties are the epicenters of the molecule's electrophilicity, enabling it to act as a versatile precursor for specialty polymers, a crosslinking agent in proteomics, and an intermediate for complex organic molecules.[1][4]
This guide provides a detailed exploration of the fundamental principles governing the reactivity of BCMPX. We will dissect the electronic and structural factors that define its electrophilic character and delve into the kinetics and mechanisms of its primary transformations, focusing on nucleophilic substitution and elimination pathways. For researchers and drug development professionals, a thorough understanding of these core concepts is paramount for optimizing reaction conditions, controlling product outcomes, and designing novel applications for this powerful bifunctional molecule.
Section 1: The Structural Basis of Electrophilicity
The pronounced reactivity of BCMPX is not arbitrary; it is a direct consequence of its molecular architecture. The key to its electrophilicity lies in the two benzylic chloromethyl (-CH₂Cl) groups attached to the p-xylene ring.
-
Benzylic Activation: A benzylic carbon is an sp³-hybridized carbon atom directly bonded to a benzene ring. Halides at this position, such as in BCMPX, are known as benzylic halides. They exhibit significantly enhanced reactivity in nucleophilic substitution reactions compared to their non-aromatic (alkyl halide) or vinyl/aryl halide counterparts.[5]
-
Inductive and Resonance Effects: The electronegative chlorine atom withdraws electron density from the benzylic carbon, creating a permanent dipole and making the carbon atom electron-deficient (electrophilic). While this inductive effect is crucial, the paramount factor is the resonance stabilization afforded by the adjacent benzene ring. During nucleophilic substitution, any developing positive charge on the benzylic carbon can be delocalized across the entire π-system of the aromatic ring. This stabilization dramatically lowers the activation energy of the transition state, accelerating the reaction.[5][6]
The dual chloromethyl groups on the para-substituted xylene framework make BCMPX a potent bifunctional electrophile, capable of reacting at two distinct sites.[1] This bifunctionality is the basis for its utility in polymerization and crosslinking applications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 6298-72-2 | [2][3][7] |
| Molecular Formula | C₁₀H₁₂Cl₂ | [1][3][8] |
| Molecular Weight | 203.11 g/mol | [8][9][10] |
| IUPAC Name | 1,4-bis(chloromethyl)-2,5-dimethylbenzene | [2][3] |
| Appearance | Colorless to yellow liquid/solid | [1] |
Section 2: Reaction Kinetics and Mechanistic Pathways
The primary reactions of BCMPX involve the displacement of the chloride leaving group by a nucleophile (substitution) or the elimination of HCl to form a reactive intermediate (elimination). The prevailing mechanism is highly dependent on the reaction conditions.
Nucleophilic Substitution: The Sₙ1/Sₙ2 Dichotomy
As a primary benzylic halide, BCMPX can react via both Sₙ1 (Substitution Nucleophilic Unimolecular) and Sₙ2 (Substitution Nucleophilic Bimolecular) mechanisms. The choice between these pathways is a classic example of competing kinetics influenced by the nucleophile, solvent, and temperature.[6]
-
The Sₙ2 Pathway: This mechanism involves a single, concerted step where a nucleophile attacks the electrophilic benzylic carbon from the backside, simultaneously displacing the chloride ion. The reaction rate is dependent on the concentration of both BCMPX and the nucleophile (Rate = k[BCMPX][Nu⁻]). This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents (e.g., acetone, THF) that solvate the cation but not the nucleophile, maximizing its reactivity.
-
The Sₙ1 Pathway: This is a two-step mechanism. The first and rate-determining step is the spontaneous dissociation of the C-Cl bond to form a resonance-stabilized benzylic carbocation. This intermediate is then rapidly attacked by a nucleophile. The reaction rate is dependent only on the concentration of BCMPX (Rate = k[BCMPX]). This pathway is favored by polar protic solvents (e.g., water, ethanol) which can stabilize both the carbocation intermediate and the chloride leaving group, as well as by weak nucleophiles.[11][12]
The exceptional stability of the benzylic carbocation means that even primary substrates like BCMPX can undergo Sₙ1 reactions, a pathway typically reserved for tertiary halides.[6] In many practical scenarios, particularly solvolysis in mixed solvents, a combination of both mechanisms may be operative.[6][11]
Elimination: The Gateway to Conjugated Polymers
In the presence of a strong, sterically hindered base, an elimination reaction can outcompete substitution. This pathway is the foundation of one of BCMPX's most significant applications: the synthesis of poly(p-phenylene vinylene) (PPV), a conductive polymer crucial for organic electronics.[4]
The reaction, known as the Gilch polymerization, involves a double dehydrochlorination. The strong base (e.g., potassium tert-butoxide) abstracts a proton from the methyl group on the xylene ring and facilitates the elimination of the adjacent chloromethyl group. This process occurs twice to form a highly reactive p-quinodimethane (xylylene) intermediate, which then spontaneously polymerizes to form the conjugated PPV backbone.[4]
Section 3: Application-Driven Reactivity: The Gilch Polymerization
The synthesis of PPV and its derivatives from BCMPX is a prime example of how its electrophilic nature and kinetic profile are harnessed for materials synthesis. The choice of a strong, non-nucleophilic base like potassium tert-butoxide is a critical experimental decision; it favors the E2 elimination pathway required to generate the monomeric intermediate while minimizing undesired Sₙ2 side reactions.
Experimental Protocol: Synthesis of PPV via Gilch Polymerization
This protocol is a representative method adapted for this compound.[4]
Materials:
-
This compound (Monomer)
-
Potassium tert-butoxide (Base)
-
Anhydrous 1,4-Dioxane or Tetrahydrofuran (THF) (Solvent)
-
Methanol (for precipitation)
-
Acetic acid (for termination)
Methodology:
-
Reactor Setup: A multi-neck round-bottom flask is equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel. The entire apparatus must be thoroughly dried and purged with an inert gas (e.g., nitrogen or argon) to exclude moisture and oxygen, which can quench the reaction intermediates.
-
Monomer Dissolution: The monomer, this compound, is dissolved in the anhydrous solvent (e.g., 1,4-dioxane) within the reaction flask under a positive pressure of nitrogen.
-
Base Preparation: In a separate flask, potassium tert-butoxide is dissolved in anhydrous THF. This solution will be the polymerization initiator.
-
Initiation: The potassium tert-butoxide solution is added dropwise to the rapidly stirring monomer solution at room temperature. The reaction is often exothermic, and the addition rate may need to be controlled to maintain the temperature. An increase in the viscosity of the solution is a visual indicator of successful polymerization.[4]
-
Polymerization: The reaction mixture is stirred vigorously at room temperature for 2-24 hours. The duration determines the final molecular weight of the polymer.
-
Termination: The polymerization is quenched by the addition of a small amount of acetic acid, which neutralizes any remaining base.
-
Precipitation and Purification: The polymer is isolated by slowly pouring the viscous reaction mixture into a large volume of a non-solvent, typically methanol, under vigorous stirring. The precipitated polymer forms as solid fibers or a powder.
-
Final Processing: The solid polymer is collected by filtration, washed repeatedly with methanol to remove unreacted monomer and salts, and dried under vacuum.
Conclusion
The electrophilicity and reaction kinetics of this compound are dictated by the unique properties of its benzylic halide functional groups. The resonance stabilization provided by the aromatic ring profoundly activates the molecule towards both Sₙ1 and Sₙ2 nucleophilic substitution, while also enabling base-induced elimination pathways. This dual reactivity makes BCMPX an exceptionally versatile reagent. By carefully selecting nucleophiles, bases, and solvent systems, researchers can precisely control the kinetic and thermodynamic outcomes of its reactions, directing it towards the synthesis of advanced materials like conjugated polymers or using it as a bifunctional linker in bioconjugation and drug development. A fundamental grasp of these mechanistic principles is therefore not merely academic but essential for innovation in the chemical and biomedical sciences.
References
- 1. Buy this compound | 6298-72-2 [smolecule.com]
- 2. synhet.com [synhet.com]
- 3. This compound [webbook.nist.gov]
- 4. benchchem.com [benchchem.com]
- 5. Benzyl chloride undergoes nucleophilic substitution much more easily than chlorobenzene. Explain. [allen.in]
- 6. spcmc.ac.in [spcmc.ac.in]
- 7. This compound | 6298-72-2 [chemicalbook.com]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. This compound (CAS 6298-72-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 10. scbt.com [scbt.com]
- 11. 957. Nucleophilic substitution reactions of benzyl halides. Part I. The reaction of benzyl chloride with partly aqueous solvents - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 12. 994. Nucleophilic substitution reactions of benzyl halides. Part II. Rates and product proportions for the solvolysis of benzyl chloride in ethanol–water mixtures | Semantic Scholar [semanticscholar.org]
A Senior Application Scientist's Guide to the Comprehensive Purity Analysis of Synthesized 2,5-Bis(chloromethyl)-p-xylene
Abstract
2,5-Bis(chloromethyl)-p-xylene (BCMPX) is a pivotal precursor in advanced materials science, notably in the synthesis of conjugated polymers like poly(p-phenylene vinylene) (PPV) for organic electronics.[1] Its high reactivity, stemming from the two chloromethyl groups, also makes it a valuable intermediate in various organic syntheses.[2] However, this reactivity presents a significant challenge during its synthesis—the chloromethylation of p-xylene—which often yields a complex mixture of under- and over-reacted species, isomers, and polymeric by-products.[2][3] The purity of BCMPX is not merely a quality metric; it is a critical determinant of the final product's performance, influencing polymerization kinetics, molecular weight distribution, and the optoelectronic properties of polymers. This guide provides a comprehensive framework for the rigorous purity analysis of synthesized BCMPX, grounded in established analytical principles and designed for professionals in research and development.
The Synthetic Landscape: Understanding Potential Impurities
The standard synthesis of BCMPX involves the chloromethylation of p-xylene, typically using formaldehyde and hydrochloric acid, often with a catalyst.[2][4] The reaction mechanism, an electrophilic aromatic substitution, is prone to several competing and sequential reactions. A thorough understanding of these pathways is essential for designing a robust analytical strategy.
The primary impurities stem from:
-
Incomplete Reaction: Residual starting material (p-xylene) and the mono-substituted intermediate (2-chloromethyl-p-xylene) are common.
-
Over-reaction: Further chloromethylation can lead to tri- and even tetra-chloromethylated xylene derivatives.[3]
-
Side Reactions: The reactive chloromethyl groups can lead to self-condensation, forming diarylmethane-type oligomers.
-
Isomeric Contamination: If the starting p-xylene contains meta- or ortho-isomers, a corresponding mixture of bis(chloromethyl)xylene isomers will be produced.
A summary of these key potential impurities is presented below.
| Impurity Name | Chemical Structure | Origin | Analytical Challenge |
| p-Xylene | C₈H₁₀ | Unreacted starting material | High volatility; co-elution with solvents in some methods. |
| 2-(Chloromethyl)-p-xylene | C₉H₁₁Cl | Mono-substituted intermediate | Similar polarity and structure to the target compound. |
| Tris(chloromethyl)-p-xylene | C₁₁H₁₃Cl₃ | Over-reaction product | Lower volatility; may require higher analysis temperatures. |
| Diarylmethane By-products | (C₈H₈(CH₂Cl))₂CH₂ | Condensation side reaction | Significantly lower volatility; potential for poor solubility. |
A Multi-Detector Strategy for Comprehensive Purity Assessment
No single analytical technique can provide a complete picture of BCMPX purity. A validated, multi-pronged approach is necessary to separate, identify, and quantify all potential impurities. The logical workflow involves chromatographic separation followed by spectroscopic identification and confirmation.
Caption: Overall analytical workflow for BCMPX purity analysis.
Chromatographic Separation: The Core of Quantification
Chromatography is the cornerstone for separating BCMPX from its structurally similar impurities. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) have critical roles.
Gas Chromatography (GC) for Volatile Impurities
GC is the method of choice for analyzing the primary components of the reaction mixture: residual p-xylene, the mono-substituted intermediate, and the desired bis-substituted product. Separation is primarily driven by differences in boiling points.[5]
Expert Rationale: A flame ionization detector (FID) is preferred for quantification due to its wide linear range and nearly uniform response factor for hydrocarbons, allowing for accurate area-percent calculations without the need for individual calibration of every impurity. For identification, coupling the GC to a mass spectrometer (GC-MS) is indispensable.[6]
Protocol: GC-FID/MS Analysis
-
Sample Preparation: Accurately weigh ~20 mg of the synthesized BCMPX and dissolve in 10 mL of chloroform or dichloromethane.
-
Instrumentation: A GC system equipped with a split/splitless injector, a flame ionization detector (FID), and/or a mass spectrometer (MS).
-
GC Conditions:
Parameter Value Rationale Column DB-5MS or equivalent (30 m x 0.25 mm, 0.25 µm) Low-polarity phase provides excellent separation based on boiling point. Carrier Gas Helium or Hydrogen Provides efficient separation. Constant flow mode is recommended. Injector Temp 280 °C Ensures rapid volatilization without thermal degradation. Injection Volume 1 µL Split Ratio 50:1 Prevents column overloading and ensures sharp peaks. Oven Program 80 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min Initial hold separates volatile starting materials; ramp allows elution of higher boiling point components. FID Temp 320 °C MS Source Temp 230 °C Standard condition for electron ionization. | MS Quad Temp | 150 °C | Standard condition for electron ionization. |
-
Data Analysis: Calculate purity using area percent normalization from the FID chromatogram. Identify peaks by comparing their mass spectra with reference libraries (e.g., NIST) and fragmentation patterns.[7][8]
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Species
HPLC is complementary to GC, proving essential for the analysis of non-volatile or thermally sensitive impurities, such as the diarylmethane-type oligomers.
Expert Rationale: A reverse-phase method using a C18 column provides robust separation based on hydrophobicity. Acetonitrile and water are common mobile phases, offering good resolution and UV transparency.[9] A UV detector set at a wavelength where the aromatic ring absorbs (e.g., 254 nm) is suitable for detection.
Protocol: HPLC-UV Analysis
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of acetonitrile. Filter through a 0.45 µm syringe filter.
-
Instrumentation: An HPLC system with a UV detector.
-
HPLC Conditions:
Parameter Value Rationale Column C18 (e.g., 150 mm x 4.6 mm, 5 µm) Standard for reverse-phase separation of non-polar analytes. Mobile Phase Isocratic: 60:40 Acetonitrile:Water A simple starting point; gradient elution may be needed for complex mixtures. Flow Rate 1.0 mL/min Standard flow for a 4.6 mm ID column. Column Temp 30 °C Ensures reproducible retention times. Detector UV at 254 nm Aromatic compounds strongly absorb at this wavelength. | Injection Volume | 10 µL | |
-
Data Analysis: Assess the presence of late-eluting peaks that are not observed in the GC analysis. These may correspond to oligomeric by-products.
Spectroscopic Verification: Confirming Identity
While chromatography separates and quantifies, spectroscopy confirms the molecular structure of the main product and helps identify impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for unambiguous structural confirmation. ¹H NMR provides a rapid and accurate assessment of the key structural motifs.
Expert Rationale: The symmetry of the this compound molecule leads to a simple and highly diagnostic ¹H NMR spectrum. The integration of the signals can be used to quantify the ratio of the desired product to key impurities like the mono-substituted intermediate.
Expected ¹H NMR Signals (in CDCl₃):
-
~2.4 ppm (singlet, 6H): The two methyl groups (-CH₃) on the aromatic ring.
-
~4.6 ppm (singlet, 4H): The two chloromethyl groups (-CH₂Cl).
-
~7.2 ppm (singlet, 2H): The two aromatic protons (-CH-).
Protocol: NMR Analysis
-
Sample Preparation: Dissolve 10-15 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.
-
Data Analysis:
-
Confirm the presence of the three characteristic singlets for BCMPX.
-
Look for signals corresponding to impurities. For example, unreacted p-xylene would show a singlet for the aromatic protons around 7.1 ppm and a singlet for the methyl groups around 2.3 ppm.[10]
-
The mono-substituted intermediate will show a more complex aromatic region and distinct signals for its single -CH₂Cl group and three -CH₃ groups.
-
Structural Overview of Key Compounds
The structural differences between the target and its main process impurities are subtle yet critical for designing the analytical separation.
Caption: Structures of p-xylene, the mono-chloromethylated intermediate, and the target product. Note: Images are representative.
Conclusion: An Integrated Approach to Purity
The purity analysis of this compound is a multifaceted task that demands a synergistic combination of analytical techniques. A robust quality control regimen should rely on GC-FID for primary quantification of volatile components, supplemented by GC-MS for definitive identification. HPLC-UV is crucial for detecting less volatile, oligomeric by-products that could be detrimental to polymer applications. Finally, NMR spectroscopy serves as the gold standard for structural confirmation, providing an unambiguous verification of the target molecule's identity and a secondary method for quantifying key impurities. By implementing this comprehensive strategy, researchers and developers can ensure the quality and consistency of their BCMPX, leading to more reliable and predictable outcomes in their downstream applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Buy this compound | 6298-72-2 [smolecule.com]
- 3. US2964573A - Dichloromethylation of xylenes - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. jeol.com [jeol.com]
- 6. ANALYTICAL METHODS - Toxicological Profile for Xylene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. This compound [webbook.nist.gov]
- 8. This compound [webbook.nist.gov]
- 9. Separation of Benzene, 1,4-bis(chloromethyl)-2,5-dimethyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. bmse000834 P-xylene at BMRB [bmrb.io]
Methodological & Application
Application Notes and Protocols for the Synthesis of Poly(p-phenylene vinylene) (PPV) via Gilch Polymerization of 2,5-Bis(chloromethyl)-p-xylene
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This document provides a comprehensive guide for the synthesis of poly(p-phenylene vinylene) (PPV) through the Gilch polymerization of 2,5-Bis(chloromethyl)-p-xylene. Tailored for researchers, scientists, and professionals in drug development and materials science, these application notes offer a detailed exploration of the underlying chemical principles, a step-by-step experimental protocol, and critical insights into process optimization and troubleshooting. Our objective is to furnish a robust, self-validating methodology that ensures scientific rigor and reproducibility. This guide is structured to empower users with the technical expertise and practical knowledge necessary for the successful synthesis and characterization of high-quality PPV.
Introduction: The Significance of PPV and the Gilch Polymerization Route
Poly(p-phenylene vinylene) (PPV) stands as a cornerstone in the field of conducting polymers, distinguished by its electroluminescent and semiconducting properties.[1] These characteristics make it a material of significant interest for applications in organic light-emitting diodes (OLEDs), photovoltaic devices, and other organic electronics.[1] The synthesis of PPV can be achieved through various routes, with the Gilch polymerization being a widely adopted method due to its ability to produce high molecular weight polymers under relatively mild conditions.[2][3]
The Gilch route involves the base-induced dehydrohalogenation of a bis(halomethyl)benzene monomer, such as this compound.[2] The reaction proceeds through a reactive p-quinodimethane intermediate, which then undergoes polymerization.[4][5][6][7] While the precise mechanism has been a subject of study, it is largely understood to proceed via a radical chain growth pathway.[4][6][7] This process is initiated by the dimerization of the p-quinodimethane monomer to form a diradical species, which then propagates by adding more monomer units.[4][6][7]
Understanding the nuances of the Gilch polymerization is paramount for controlling the properties of the resulting PPV, including its molecular weight, polydispersity, and the presence of structural defects. This guide will provide the necessary details to navigate these complexities.
Materials and Reagents
Proper preparation and handling of materials are critical for the success and safety of the Gilch polymerization.
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | e.g., Sigma-Aldrich | The monomer should be pure. Recrystallization may be necessary if impurities are suspected. |
| Potassium tert-butoxide (KOtBu) | ≥98% | e.g., Sigma-Aldrich | Highly reactive and hygroscopic. Handle under an inert atmosphere. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | e.g., Sigma-Aldrich | Must be dry. Use of a solvent purification system or freshly distilled THF is recommended. |
| Methanol | Reagent Grade | e.g., Fisher Scientific | Used for polymer precipitation and washing. |
| Acetic Acid | Glacial | e.g., Sigma-Aldrich | Used to terminate the polymerization. |
| Nitrogen (N₂) or Argon (Ar) | High Purity | - | For maintaining an inert atmosphere. |
Safety Precautions:
-
This compound: This compound is a lachrymator and potential irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Potassium tert-butoxide: This is a strong, corrosive base that reacts violently with water.[8] It is also a flammable solid.[9][10] Always handle in a glovebox or under a stream of inert gas.[8] Wear appropriate PPE, including chemical-resistant gloves and safety goggles.[8][9][10] In case of fire, use a dry powder extinguisher; do not use water.[11]
-
Anhydrous THF: Can form explosive peroxides. Use from a freshly opened bottle or ensure it has been tested for and is free of peroxides. It is also highly flammable.
Experimental Protocol: Synthesis of PPV
This protocol is designed for the synthesis of unsubstituted PPV from this compound. The reaction should be carried out under an inert atmosphere to prevent side reactions and ensure the integrity of the reagents.
Reaction Setup
Caption: Workflow for the Gilch polymerization of this compound.
Step-by-Step Procedure
-
Inert Atmosphere: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Monomer Solution: In the reaction flask, dissolve this compound (1.0 g, 4.92 mmol) in anhydrous THF (40 mL).
-
Base Solution: In a separate flame-dried flask under an inert atmosphere, prepare a solution of potassium tert-butoxide (1.1 g, 9.80 mmol) in anhydrous THF (20 mL).
-
Initiation: Cool the monomer solution to 0°C using an ice bath.
-
Polymerization: Slowly add the potassium tert-butoxide solution to the stirred monomer solution via the dropping funnel over a period of 15-20 minutes. A color change to yellow or orange and an increase in viscosity should be observed.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction time can be varied to control the molecular weight (typically 2-24 hours).
-
Termination: Terminate the polymerization by adding a few drops of glacial acetic acid to the reaction mixture.
-
Precipitation: Slowly pour the viscous polymer solution into a beaker containing vigorously stirred methanol (400 mL). A yellow-orange precipitate of PPV will form.[12]
-
Purification:
-
Allow the precipitate to settle, then decant the supernatant.
-
Collect the solid polymer by filtration (e.g., using a Büchner funnel).
-
Wash the polymer thoroughly with fresh methanol to remove any unreacted monomer, oligomers, and salts.[2][12]
-
For further purification, the polymer can be subjected to Soxhlet extraction with a suitable solvent (e.g., methanol) to remove low molecular weight impurities.
-
-
Drying: Dry the purified PPV under vacuum at a moderate temperature (e.g., 40-60°C) until a constant weight is achieved. The final product should be a yellow-orange powder.
Optimization of Reaction Parameters
The molecular weight and properties of the synthesized PPV are highly dependent on the reaction conditions. The following table summarizes key parameters and their expected influence.
| Parameter | Range/Variation | Effect on Polymerization | Rationale and Insights |
| Monomer Concentration | 0.05 - 0.5 M | Higher concentrations generally lead to higher molecular weights. | Increased proximity of reacting species favors chain propagation over termination events. |
| Reaction Temperature | 0°C to 60°C | Higher temperatures can increase the reaction rate but may also lead to more side reactions and a broader molecular weight distribution.[2] | A balance must be struck between achieving a sufficient reaction rate and minimizing defects in the polymer chain. |
| Base to Monomer Ratio | 1:1 to 2:1 | A higher ratio can accelerate the reaction but may also promote side reactions. A 2:1 ratio is commonly used to ensure complete dehydrohalogenation. | Sufficient base is crucial for the formation of the p-quinodimethane intermediate. |
| Solvent | THF, Toluene, Dioxane | The choice of solvent can affect the solubility of the growing polymer chains and thus the final molecular weight.[2] | A solvent that can maintain the polymer in solution for longer will generally lead to higher molecular weights. |
| Reaction Time | 1 - 24 hours | Longer reaction times typically result in higher molecular weights, up to a certain point. | Chain growth continues as long as active chain ends and monomer are present. |
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Polymer Yield | - Incomplete reaction.- Loss of product during work-up. | - Increase reaction time.- Ensure efficient precipitation and filtration. |
| Low Molecular Weight | - Presence of impurities (e.g., water).- Suboptimal reaction conditions. | - Use rigorously dried reagents and solvents.- Adjust monomer concentration, temperature, or reaction time as per the optimization table. |
| Insoluble Gel Formation | - Cross-linking side reactions. | - Use a lower monomer concentration.- Ensure efficient stirring to prevent localized high concentrations of reactants. |
| Broad Polydispersity | - Multiple competing reaction pathways.- Uncontrolled initiation or termination. | - Maintain a constant temperature throughout the reaction.- Ensure slow and controlled addition of the base. |
| Formation of [2.2]Paracyclophane | - Dimerization of the p-quinodimethane intermediate is a known side reaction.[4][6][7] | - This is an inherent side reaction of the Gilch polymerization. Purification steps like Soxhlet extraction can help remove this byproduct. |
Characterization of PPV
Due to the insoluble nature of unsubstituted PPV, characterization is typically performed on the solid material.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: This is a crucial technique for confirming the structure of PPV. Key vibrational modes to look for include:
-
C-H out-of-plane bending of the trans-vinylene group (~965 cm⁻¹)
-
C-H out-of-plane bending of the aromatic ring (~835 cm⁻¹)
-
Aromatic C=C stretching vibrations (~1500-1600 cm⁻¹)
-
-
UV-Visible (UV-Vis) Spectroscopy: The absorption spectrum of a thin film or a dispersion of PPV can provide information about its electronic structure. PPV typically shows a broad absorption band in the visible region, with an absorption maximum (λmax) around 400-500 nm, corresponding to the π-π* transition of the conjugated backbone.
-
Thermogravimetric Analysis (TGA): TGA can be used to assess the thermal stability of the synthesized polymer. PPV generally exhibits good thermal stability.
-
X-ray Diffraction (XRD): XRD can provide insights into the crystallinity and morphology of the PPV powder.
Conclusion
The Gilch polymerization of this compound offers a direct and effective route to the synthesis of poly(p-phenylene vinylene), a key material in organic electronics. This guide has provided a detailed, scientifically-grounded protocol, along with insights into the mechanistic underpinnings and practical considerations for this synthesis. By carefully controlling the reaction parameters and adhering to the outlined procedures, researchers can reproducibly synthesize high-quality PPV. The information on troubleshooting and characterization further equips scientists with the necessary tools to validate their results and advance their research in this exciting field.
References
- 1. Poly(p-phenylene vinylene) - Wikipedia [en.wikipedia.org]
- 2. ripublication.com [ripublication.com]
- 3. researchgate.net [researchgate.net]
- 4. Research Portal [openresearch.surrey.ac.uk]
- 5. PPV Polymerization through the Gilch Route: Diradical Character of Monomers [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. PPV Polymerization through the Gilch Route: Diradical Character of Monomers. | Semantic Scholar [semanticscholar.org]
- 8. fishersci.com [fishersci.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. lobachemie.com [lobachemie.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Utilizing 2,5-Bis(chloromethyl)-p-xylene as a Crosslinking Agent in Proteomics
Authored by: Gemini, Senior Application Scientist
Abstract
Chemical crosslinking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique for elucidating protein-protein interactions and probing the three-dimensional structures of protein complexes.[1][2][3][4][5] The choice of the crosslinking agent is paramount to the success of these experiments. This guide provides a comprehensive overview and detailed protocols for the application of 2,5-Bis(chloromethyl)-p-xylene, a homobifunctional crosslinker, in proteomics research. We will delve into its chemical reactivity, experimental design considerations, step-by-step protocols for both in vitro and in situ applications, and data analysis workflows.
Introduction: The Rationale for Employing this compound
Chemical crosslinkers are reagents with two or more reactive groups that can covalently link functional groups on proteins.[6][7] Homobifunctional crosslinkers, such as this compound, possess two identical reactive groups.[7][8] This particular reagent, with the IUPAC name 1,4-bis(chloromethyl)-2,5-dimethylbenzene[9], presents a unique set of characteristics for proteomics studies.
The core of its utility lies in its two reactive chloromethyl groups attached to a rigid p-xylene spacer.[10] These chloromethyl groups are electrophilic and can react with nucleophilic amino acid side chains, forming stable covalent bonds.[10][11] The rigid spacer arm provides a defined spatial constraint, which is invaluable for computational modeling of protein structures.[2][4]
Key Advantages of this compound:
-
Defined Spacer Length: The rigid aromatic spacer provides a fixed distance constraint for structural modeling.
-
Reactivity Profile: The chloromethyl groups exhibit reactivity towards a range of nucleophilic amino acid residues.
-
Hydrophobicity: Its relatively hydrophobic nature may facilitate its permeation across cell membranes for in situ crosslinking studies.[12]
This guide will provide researchers with the necessary knowledge and protocols to effectively leverage these properties in their proteomics workflows.
The Chemistry of Crosslinking with this compound
The crosslinking reaction involves the nucleophilic attack of amino acid side chains on the electrophilic chloromethyl groups of this compound.[10] This results in the formation of a stable covalent bond and the release of a chloride ion.
Reactive Amino Acid Residues
The primary targets for electrophilic attack by the chloromethyl groups are amino acids with nucleophilic side chains.[13] The reactivity is influenced by the pKa of the side chain and the local microenvironment within the protein structure.
| Amino Acid | Nucleophilic Group | General Reactivity |
| Lysine (Lys) | ε-amino group | Highly reactive at pH > 8 |
| Cysteine (Cys) | Thiol group | Highly reactive, particularly in its thiolate form (S-) |
| Histidine (His) | Imidazole ring | Reactive, pH-dependent |
| Tyrosine (Tyr) | Phenolic hydroxyl group | Can be reactive under certain conditions |
| Aspartate (Asp) | Carboxylate group | Potentially reactive |
| Glutamate (Glu) | Carboxylate group | Potentially reactive |
| Serine (Ser) | Hydroxyl group | Less reactive than other nucleophiles |
Reaction Mechanism
The following diagram illustrates the reaction of this compound with the ε-amino group of a lysine residue, a common target for crosslinking.
Caption: Reaction of this compound with Lysine.
Experimental Protocols
The successful application of this compound requires careful optimization of reaction conditions. The following protocols provide a starting point for both in vitro and in situ crosslinking experiments.
Materials and Reagents
| Reagent | Supplier | CAS Number |
| This compound | Sigma-Aldrich | 6298-72-2 |
| Dimethyl sulfoxide (DMSO), anhydrous | Various | 67-68-5 |
| Phosphate-buffered saline (PBS), pH 7.4 | Various | - |
| Tris-HCl, pH 8.0 | Various | 1185-53-1 |
| Iodoacetamide (IAM) | Various | 144-48-9 |
| Dithiothreitol (DTT) | Various | 3483-12-3 |
| Trypsin, sequencing grade | Promega | 9002-07-7 |
| Acetonitrile (ACN), LC-MS grade | Various | 75-05-8 |
| Formic acid (FA), LC-MS grade | Various | 64-18-6 |
Protocol 1: In Vitro Crosslinking of a Purified Protein Complex
This protocol is designed for studying the interactions within a purified protein or protein complex.
Step 1: Preparation of this compound Stock Solution
-
Due to its hydrophobicity, dissolve this compound in anhydrous DMSO to prepare a 100 mM stock solution.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Step 2: Protein Sample Preparation
-
Prepare the purified protein or protein complex in a suitable buffer, such as PBS (pH 7.4) or HEPES buffer.
-
The optimal protein concentration should be determined empirically but a starting point of 1-5 µM is recommended.
Step 3: Crosslinking Reaction
-
Add the this compound stock solution to the protein sample to achieve a final concentration in the range of 0.1-2 mM. The optimal concentration will depend on the protein and should be titrated.
-
Incubate the reaction mixture at room temperature for 30-60 minutes.
-
Quench the reaction by adding a quenching buffer, such as 1 M Tris-HCl (pH 8.0), to a final concentration of 20-50 mM. Incubate for an additional 15 minutes.
Step 4: Sample Preparation for Mass Spectrometry
-
Denature the crosslinked protein sample by adding urea to a final concentration of 8 M.
-
Reduce disulfide bonds with 10 mM DTT for 1 hour at 37°C.
-
Alkylate cysteine residues with 55 mM IAM for 45 minutes in the dark at room temperature.
-
Dilute the sample 4-fold with 50 mM ammonium bicarbonate to reduce the urea concentration to 2 M.
-
Digest the proteins with sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio overnight at 37°C.
-
Acidify the digest with formic acid to a final concentration of 0.1% to stop the digestion.
-
Desalt the peptide mixture using a C18 StageTip or equivalent.
Protocol 2: In Situ (In-Cell) Crosslinking
This protocol allows for the study of protein-protein interactions within their native cellular environment.[12]
Step 1: Cell Culture and Treatment
-
Grow cells to approximately 80% confluency.
-
Wash the cells twice with PBS (pH 7.4).
Step 2: Crosslinking Reaction
-
Prepare a fresh working solution of this compound in PBS from the 100 mM DMSO stock. The final concentration should be in the range of 0.5-5 mM.
-
Add the crosslinking solution to the cells and incubate for 15-30 minutes at 37°C.
-
Quench the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 15 minutes.
Step 3: Cell Lysis and Protein Extraction
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Clarify the lysate by centrifugation to remove cell debris.
Step 4: Sample Preparation for Mass Spectrometry
-
Proceed with the sample preparation workflow as described in Protocol 1, Step 4.
Mass Spectrometry and Data Analysis
The identification of crosslinked peptides from a complex mixture is a significant challenge in proteomics.[1][14]
LC-MS/MS Analysis
-
Analyze the desalted peptide mixture using a high-resolution mass spectrometer coupled to a nano-liquid chromatography system.
-
Employ a data-dependent acquisition (DDA) method, prioritizing higher charge state precursors for fragmentation, as crosslinked peptides are typically larger and more highly charged.[1]
Data Analysis Workflow
Specialized software is required to identify crosslinked peptides from the complex MS/MS spectra.[15][16][17][18][19]
Caption: General workflow for crosslinked peptide data analysis.
Key Considerations for Data Analysis:
-
Database Searching: The search space for crosslinked peptides is significantly larger than for linear peptides.[16] Specialized search algorithms are necessary to handle this complexity.
-
False Discovery Rate (FDR): A target-decoy approach is typically used to estimate the FDR of crosslink identifications.[17]
-
Visualization: Software tools are available to visualize the identified crosslinks in the context of protein sequences and structures.[18]
Troubleshooting
| Problem | Possible Cause | Solution |
| Low crosslinking efficiency | Insufficient crosslinker concentration | Increase the concentration of this compound. |
| Suboptimal pH | Ensure the reaction buffer pH is suitable for the target amino acid residues. | |
| Short incubation time | Increase the incubation time. | |
| High degree of protein aggregation | Excessive crosslinker concentration | Decrease the concentration of this compound. |
| Low number of identified crosslinks | Insufficient sample amount | Increase the starting amount of protein/cells. |
| Poor fragmentation of crosslinked peptides | Optimize MS acquisition parameters. | |
| Inappropriate data analysis software | Use a search engine specifically designed for crosslinked peptide identification. |
Conclusion
This compound is a valuable tool for researchers studying protein-protein interactions and protein structure. Its defined spacer length and reactivity profile offer unique advantages for XL-MS experiments. By following the detailed protocols and considering the data analysis strategies outlined in this guide, researchers can effectively utilize this crosslinker to gain novel insights into the complex world of the proteome.
References
- 1. Cross-Linking and Mass Spectrometry Methodologies to Facilitate Structural Biology: Finding a Path through the Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical cross-linking with mass spectrometry: A tool for systems structural biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advantages and Process of Chemical Crosslinking Mass Spectrometry - Creative Proteomics [iaanalysis.com]
- 5. Chemical cross-linking for protein-protein interaction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 단백질 교차결합 | Thermo Fisher Scientific - KR [thermofisher.com]
- 7. Protein Cross Linkers For Life Science Research Labs [gbiosciences.com]
- 8. scbt.com [scbt.com]
- 9. synhet.com [synhet.com]
- 10. Buy this compound | 6298-72-2 [smolecule.com]
- 11. Xylene - Wikipedia [en.wikipedia.org]
- 12. In Vivo Protein Cross-Linking | Springer Nature Experiments [experiments.springernature.com]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. StavroX and MeroX: Tools for Identifying Cross-Linked Peptides from Mass Spectrometric Data [stavrox.com]
- 16. SIM-XL - Spectrum Identification Machine for XL peptides [patternlabforproteomics.org]
- 17. xiSEARCH – Rappsilber Laboratory [rappsilberlab.org]
- 18. Software – Rappsilber Laboratory [rappsilberlab.org]
- 19. openms.de [openms.de]
Application Note: Synthesis of Microporous Organic Polymers via Self-Condensation of 2,5-Bis(chloromethyl)-p-xylene
Abstract
This technical guide provides a comprehensive protocol for the synthesis of microporous organic polymers (MOPs) through the FeCl₃-catalyzed self-condensation of 2,5-Bis(chloromethyl)-p-xylene. This method, a form of Friedel-Crafts alkylation, yields a high-surface-area, hyper-cross-linked polymer network with significant potential for applications in gas sorption, separation, and catalysis. We will delve into the mechanistic underpinnings of the polymerization, provide a detailed step-by-step experimental protocol, outline essential characterization techniques, and discuss the safety considerations inherent to the reagents used.
Introduction: The Advent of Hyper-Cross-Linked Polymers
Microporous organic polymers (MOPs) represent a class of materials characterized by permanent porosity and low density, constructed from purely organic building blocks.[1] Among the various synthetic strategies, the creation of hyper-cross-linked polymers (HCPs) via Friedel-Crafts alkylation has emerged as a particularly robust and cost-effective method.[2] This approach involves the "knitting" of aromatic monomers into a rigid, three-dimensional network through extensive cross-linking, which prevents the polymer chains from collapsing and thus generates permanent microporosity.
The monomer, this compound, is an excellent candidate for this strategy. Its two reactive chloromethyl groups can readily participate in electrophilic aromatic substitution reactions, leading to the formation of methylene bridges between the xylene units. The rigid p-xylene core ensures that the resulting network maintains a high degree of intrinsic microporosity. This self-condensation reaction, catalyzed by a Lewis acid such as anhydrous ferric chloride (FeCl₃), is a powerful method for producing materials with exceptionally high surface areas, often exceeding 1000 m²/g.[2] These materials are of significant interest for applications such as carbon dioxide capture, hydrogen storage, and as supports for catalysts.[3][4]
Mechanistic Insight: Friedel-Crafts Self-Condensation
The synthesis proceeds via a Friedel-Crafts alkylation mechanism. The key steps are as follows:
-
Activation: The Lewis acid catalyst, FeCl₃, interacts with a chloromethyl group on the monomer, polarizing the C-Cl bond and generating a carbocationic intermediate. This electrophile is highly reactive.
-
Electrophilic Aromatic Substitution: The generated carbocation attacks an aromatic ring of a neighboring monomer. This reaction forms a new carbon-carbon bond (a methylene bridge) and releases a proton (H⁺).
-
Catalyst Regeneration: The released proton combines with the [FeCl₄]⁻ species, regenerating the FeCl₃ catalyst and producing HCl as a byproduct.
-
Network Formation: As this process repeats, an extensive network of cross-linked aromatic units is formed, resulting in an insoluble, porous polymer.
The high degree of cross-linking is crucial; it effectively "freezes" the polymer chains in a disordered state, creating the permanent microporosity that defines the material.
Safety and Handling Precautions
Researcher safety is paramount. Before commencing any experimental work, it is critical to consult the Safety Data Sheets (SDS) for all reagents.
-
This compound (CAS 6298-72-2): This compound is a halogenated aromatic and should be handled with care. It is classified as a dangerous good for transport.[5] Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3]
-
Anhydrous Ferric Chloride (FeCl₃): FeCl₃ is corrosive and hygroscopic. It reacts exothermically with water. Always handle it in a dry environment, preferably within a glove box or under an inert atmosphere. Wear appropriate PPE to prevent skin and eye contact.
-
Solvents (1,2-Dichloroethane, Methanol): 1,2-Dichloroethane is a flammable and toxic solvent. Methanol is flammable and toxic. All solvent handling should be performed in a fume hood, away from ignition sources.
Experimental Protocol: Synthesis of HCP-Xylene
This protocol details the synthesis of a hyper-cross-linked polymer from this compound.
Materials and Equipment
| Reagents | Grade | Supplier |
| This compound | >98% | e.g., Sigma-Aldrich |
| Anhydrous Ferric Chloride (FeCl₃) | >98% | e.g., Sigma-Aldrich |
| 1,2-Dichloroethane (DCE) | Anhydrous, >99.8% | e.g., Sigma-Aldrich |
| Methanol (MeOH) | ACS Grade | e.g., Fisher Scientific |
| Hydrochloric Acid (HCl) | 1 M aqueous solution | N/A |
| Deionized Water | High Purity | N/A |
| Equipment |
| 250 mL three-neck round-bottom flask |
| Reflux condenser |
| Magnetic stirrer and stir bar |
| Nitrogen or Argon gas inlet |
| Oil bath or heating mantle with temperature control |
| Schlenk line or glovebox (for handling anhydrous FeCl₃) |
| Buchner funnel and filter paper |
| Vacuum oven |
Synthetic Workflow Diagram
Caption: Synthetic workflow for HCP-Xylene.
Step-by-Step Procedure
-
Preparation: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (2.03 g, 10 mmol).
-
Solvent Addition: Under an inert atmosphere (N₂ or Ar), add 50 mL of anhydrous 1,2-dichloroethane (DCE). Stir the mixture until the monomer is fully dissolved.
-
Catalyst Addition: While maintaining a positive inert gas flow, carefully add anhydrous ferric chloride (FeCl₃) (3.25 g, 20 mmol) to the reaction mixture. Note: This step should be performed swiftly to minimize exposure of the anhydrous FeCl₃ to air.
-
Reaction: Heat the reaction mixture to 80°C using an oil bath and stir vigorously. A dark-colored gel will typically form within the first hour. Continue the reaction under these conditions for 18 hours.
-
Quenching and Purification:
-
After 18 hours, cool the mixture to room temperature.
-
Quench the reaction by slowly adding 100 mL of methanol. Stir for 1 hour.
-
Collect the solid polymer by vacuum filtration using a Buchner funnel.
-
Wash the collected solid thoroughly with methanol (3 x 100 mL) to remove unreacted monomer and soluble oligomers.
-
To remove the iron catalyst, wash the polymer with 1 M HCl (1 x 100 mL), followed by deionized water until the filtrate is neutral (check with pH paper).
-
Perform a final wash with methanol (2 x 50 mL) to remove water.
-
-
Activation: Dry the purified polymer in a vacuum oven at 120°C overnight. This step is crucial to remove residual solvents from the pores.
-
Storage: Store the final light-brown or off-white powder in a desiccator to prevent moisture absorption.
Characterization of the Microporous Polymer
Proper characterization is essential to validate the synthesis and understand the material's properties.
Porosity and Surface Area Analysis
Nitrogen sorption analysis at 77 K is the standard method for determining the porosity of MOPs.
-
BET Surface Area (Sᴀʙᴇᴛ): The Brunauer-Emmett-Teller (BET) method is used to calculate the specific surface area. Polymers synthesized via this method typically exhibit high BET surface areas.
-
Pore Size Distribution: Density functional theory (DFT) or non-local density functional theory (NLDFT) models are applied to the sorption isotherm to determine the pore size distribution, which is expected to be predominantly in the microporous region (<2 nm).
-
Total Pore Volume: Calculated from the amount of nitrogen adsorbed at a high relative pressure (e.g., P/P₀ = 0.99).
| Parameter | Typical Expected Value |
| BET Surface Area | 800 - 1500 m²/g |
| Dominant Pore Size | 0.6 - 1.8 nm |
| Total Pore Volume | 0.5 - 1.2 cm³/g |
Structural and Thermal Characterization
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the polymer structure. Expect to see the disappearance of the C-Cl stretch (around 680 cm⁻¹) from the monomer and the appearance of peaks corresponding to the cross-linked aromatic structure.
-
Solid-State ¹³C NMR: Provides detailed information about the carbon environment in the polymer network.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer. HCPs are known for their high thermal stability, often stable up to 350-400°C in an inert atmosphere.
-
Scanning Electron Microscopy (SEM): To visualize the morphology of the polymer particles.
Application: Carbon Dioxide Sorption
The high microporosity and surface area of these polymers make them excellent candidates for CO₂ capture. A typical CO₂ uptake measurement is performed at 273 K or 298 K up to 1 bar. HCPs derived from dichloroxylene have shown CO₂ uptakes around 1.7 mmol/g at 298 K and 1 bar.[3]
CO₂ Sorption Analysis Workflow
Caption: Workflow for CO₂ sorption analysis.
Conclusion
The Friedel-Crafts self-condensation of this compound provides a straightforward, scalable, and effective route to robust microporous organic polymers. The resulting materials exhibit high surface areas, permanent microporosity, and excellent thermal stability, making them highly attractive for a range of applications in materials science and drug development, particularly in areas requiring high-capacity adsorbents or catalyst supports. The protocol described herein is a validated starting point for researchers entering this exciting field.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Hypercrosslinked organic polymer networks as potential adsorbents for pre-combustion CO2 capture - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Hydroxyl modified hypercrosslinked polymers: targeting high efficient adsorption separation towards aniline - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Protocol for the Chloromethylation of p-Xylene via the Blanc Reaction: Synthesis of 2,5-Dimethylbenzyl Chloride
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract This document provides a comprehensive experimental protocol for the chloromethylation of p-xylene to synthesize 2,5-dimethylbenzyl chloride, an important intermediate in the production of fine chemicals and active pharmaceutical ingredients. The protocol is based on the Blanc reaction, a classic electrophilic aromatic substitution. A primary focus of this guide is to instill a deep understanding of the reaction mechanism, the rationale behind each procedural step, and, most critically, the stringent safety measures required to manage the hazardous reagents and carcinogenic byproducts associated with this transformation. This application note is designed to equip researchers with the expertise to perform this reaction safely and efficiently, ensuring both high-yield results and personnel protection.
Mechanistic Rationale: The Blanc Reaction
The chloromethylation of an aromatic ring, known as the Blanc reaction, is a powerful method for introducing a chloromethyl (-CH₂Cl) group onto an arene.[1] The reaction proceeds via electrophilic aromatic substitution. In this specific application, p-xylene is treated with formaldehyde (the source of the methylene group) and hydrogen chloride in the presence of a Lewis acid catalyst, typically zinc chloride (ZnCl₂).[2]
The key steps of the mechanism are as follows:
-
Activation of Formaldehyde : The Lewis acid catalyst (ZnCl₂) coordinates to the oxygen atom of the formaldehyde carbonyl group. This coordination, along with protonation by HCl, significantly increases the electrophilicity of the carbonyl carbon.[1][3]
-
Electrophilic Attack : The electron-rich π-system of the p-xylene ring attacks the highly electrophilic carbon of the activated formaldehyde species. This step forms a resonance-stabilized carbocation intermediate (a sigma complex).
-
Rearomatization : A base (e.g., Cl⁻) abstracts a proton from the carbon bearing the new substituent, restoring the aromaticity of the ring and forming an intermediate 2,5-dimethylbenzyl alcohol.
-
Conversion to Chloride : Under the acidic reaction conditions (presence of HCl and ZnCl₂), the benzylic alcohol is rapidly protonated, forming a good leaving group (H₂O). A subsequent Sₙ1 or Sₙ2 reaction with a chloride ion yields the final product, 2,5-dimethylbenzyl chloride.[4]
Caption: Figure 1: Mechanism of the Blanc Chloromethylation.
Uncompromising Safety: Managing Extreme Hazards
WARNING: The Blanc reaction is notoriously hazardous due to the in-situ formation of bis(chloromethyl) ether (BCME) as a byproduct.[1] BCME is an extremely potent, volatile, and known human carcinogen that has been linked to increased risks of lung cancer.[5][6] Furthermore, chloromethyl methyl ether (CMME), which can be used as an alternative reagent, is also a known human carcinogen.[7]
All handling of these substances and the entire reaction procedure MUST be conducted within a certified, high-performance chemical fume hood. There is no safe level of exposure to BCME.[6]
Mandatory Safety Protocols:
-
Engineering Controls : The entire experiment, including reagent transfer, reaction, work-up, and purification, must be performed in a certified chemical fume hood with demonstrated adequate airflow.
-
Personal Protective Equipment (PPE) :
-
Gloves : Wear heavy-duty nitrile or neoprene gloves. Double-gloving is highly recommended.
-
Eye Protection : Chemical splash goggles and a full-face shield are required.
-
Body Protection : A flame-resistant lab coat, fully buttoned, and long pants are mandatory.
-
-
Decontamination : All glassware and equipment should be decontaminated immediately after use. A wash with aqueous ammonia or a similar amine solution can be used to destroy residual BCME.[8]
-
Waste Disposal : All liquid and solid waste from this reaction must be collected in a dedicated, clearly labeled hazardous waste container for carcinogenic materials and disposed of according to institutional and federal regulations.
Detailed Experimental Protocol
This protocol details the synthesis of 2,5-dimethylbenzyl chloride from p-xylene.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| p-Xylene | ACS Reagent, ≥99% | Sigma-Aldrich | Substrate |
| Paraformaldehyde | Reagent Grade | Sigma-Aldrich | Source of formaldehyde |
| Zinc Chloride (ZnCl₂) | Anhydrous, ≥98% | Sigma-Aldrich | Lewis acid catalyst |
| Hydrochloric Acid (HCl) | Concentrated, 37% | Fisher Scientific | Reagent and acid catalyst |
| Diethyl Ether | Anhydrous | VWR | Extraction solvent |
| Sodium Bicarbonate (NaHCO₃) | Saturated Solution | - | For neutralizing washes |
| Brine (Saturated NaCl) | Saturated Solution | - | For aqueous washes |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Acros Organics | Drying agent |
| Round-bottom flask (250 mL) | - | - | Reaction vessel |
| Reflux Condenser | - | - | To prevent solvent loss |
| Magnetic Stirrer and Stir Bar | - | - | For agitation |
| Gas outlet adapter & Gas trap | - | - | To scrub HCl gas |
| Ice Bath | - | - | For temperature control |
| Separatory Funnel (500 mL) | - | - | For extraction |
| Vacuum Distillation Apparatus | - | - | For purification |
Quantitative Data and Reaction Parameters
| Parameter | Value | Moles (approx.) | Notes |
| p-Xylene | 53.1 g (61.6 mL) | 0.50 mol | Limiting reagent |
| Paraformaldehyde | 18.0 g | 0.60 mol (as CH₂O) | A slight excess is used. |
| Zinc Chloride (ZnCl₂) | 13.6 g | 0.10 mol | Catalyst. Must be anhydrous. |
| Concentrated HCl | 60 mL | 0.72 mol | Reagent and solvent. |
| Reaction Temperature | 60-70 °C | - | Higher temperatures can lead to increased byproduct formation.[9] |
| Reaction Time | 2-3 hours | - | Monitor by TLC for consumption of p-xylene. |
| Product: 2,5-Dimethylbenzyl chloride | C₉H₁₁Cl, MW: 154.64 g/mol [10] | - | Expected yield: 60-70% |
Experimental Workflow Diagram
Caption: Figure 2: Experimental Workflow.
Step-by-Step Procedure
-
Reaction Setup : In a certified chemical fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and a gas outlet adapter connected to a gas trap (e.g., a beaker with sodium hydroxide solution to neutralize HCl gas).
-
Charging Reagents : To the flask, add p-xylene (53.1 g), paraformaldehyde (18.0 g), and concentrated hydrochloric acid (60 mL). Stir the mixture to form a suspension.
-
Catalyst Addition : Place the flask in an ice-water bath and cool the stirring mixture to 0-5 °C. Cautiously add anhydrous zinc chloride (13.6 g) in small portions over 15-20 minutes. The addition is exothermic; maintain the temperature below 10 °C.
-
Reaction : Once the catalyst addition is complete, remove the ice bath and heat the mixture in an oil bath to 60-70 °C. Maintain vigorous stirring at this temperature for 2-3 hours. The reaction progress can be monitored by taking small aliquots, quenching them, and analyzing by TLC (e.g., 95:5 Hexanes:Ethyl Acetate) to observe the disappearance of the p-xylene spot.
-
Work-up : After the reaction is complete (or after 3 hours), cool the flask to room temperature and then place it in an ice bath. Slowly and carefully pour the reaction mixture over 200 g of crushed ice in a beaker with stirring.
-
Extraction : Transfer the mixture to a 500 mL separatory funnel. Add 100 mL of diethyl ether and shake vigorously, venting frequently. Allow the layers to separate and collect the upper organic layer. Extract the aqueous layer again with 50 mL of diethyl ether.
-
Washing : Combine the organic extracts and wash sequentially with:
-
100 mL of cold water
-
100 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution)
-
100 mL of brine
-
-
Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether.
-
Purification : The crude product is a yellowish oil. Purify it by vacuum distillation. The product, 2,5-dimethylbenzyl chloride, has a boiling point of 221-226 °C at atmospheric pressure, so a vacuum will be necessary to lower the boiling point and prevent decomposition.[10] Collect the fraction boiling at the appropriate temperature for your vacuum level.
Product Characterization
The identity and purity of the synthesized 2,5-dimethylbenzyl chloride (CAS: 824-45-3) can be confirmed by standard spectroscopic methods.[11][12]
-
Appearance : Colorless to pale yellow liquid.[12]
-
¹H NMR (CDCl₃, 400 MHz) :
-
δ ~7.1-7.2 ppm (m, 3H, Ar-H)
-
δ ~4.6 ppm (s, 2H, -CH₂Cl)
-
δ ~2.35 ppm (s, 3H, Ar-CH₃)
-
δ ~2.30 ppm (s, 3H, Ar-CH₃)
-
-
¹³C NMR (CDCl₃, 100 MHz) :
-
δ ~136.5, 135.5, 133.0 ppm (Aromatic C-quaternary)
-
δ ~130.5, 129.5, 129.0 ppm (Aromatic C-H)
-
δ ~43.0 ppm (-CH₂Cl)
-
δ ~20.0, 19.0 ppm (Ar-CH₃)
-
-
IR (Infrared Spectroscopy) :
-
~3000-2850 cm⁻¹ (C-H stretch)
-
~1600, 1500 cm⁻¹ (C=C aromatic stretch)
-
~1260 cm⁻¹ (CH₂ wag, characteristic for benzyl chlorides)
-
~800-700 cm⁻¹ (C-Cl stretch)
-
Field-Proven Insights & Troubleshooting
-
Causality - Anhydrous Catalyst : The use of anhydrous zinc chloride is crucial. Water will compete with the formaldehyde for coordination to the Lewis acid, deactivating the catalyst and reducing the reaction rate.
-
Side Reactions : The primary side reaction is the formation of diarylmethane products, where the newly formed 2,5-dimethylbenzyl chloride acts as an electrophile and reacts with another molecule of p-xylene.[1] Using a slight excess of formaldehyde and avoiding excessively high temperatures can help minimize this.
-
Troubleshooting - Low Yield :
-
Cause : Inefficient catalysis due to wet reagents or catalyst.
-
Solution : Ensure all glassware is dry and that the zinc chloride is truly anhydrous.
-
Cause : Incomplete reaction.
-
Solution : Increase reaction time and monitor carefully by TLC. Ensure the stirring is efficient to mix the biphasic system.
-
-
Troubleshooting - Dark Product :
-
Cause : Polymerization or decomposition at high temperatures, especially during distillation.
-
Solution : Ensure the purification is performed under a good vacuum to keep the distillation temperature as low as possible.
-
References
- 1. Blanc chloromethylation - Wikipedia [en.wikipedia.org]
- 2. Blanc Reaction [organic-chemistry.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. youtube.com [youtube.com]
- 5. epa.gov [epa.gov]
- 6. nj.gov [nj.gov]
- 7. nj.gov [nj.gov]
- 8. Sciencemadness Discussion Board - Blanc Chloromethylation - Removing BCME from Product - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. Synthesis of p-Xylenechloride from Toluene by Chloromethylation - Search - 山口県大学共同リポジトリ [petit.lib.yamaguchi-u.ac.jp]
- 10. 2,5-Dimethylbenzyl chloride 98 824-45-3 [sigmaaldrich.com]
- 11. 2,5-Dimethylbenzyl chloride [webbook.nist.gov]
- 12. 2 5-Dimethyl Benzyl Chloride (824-45-3) - Kavya Pharma [kavyapharma.com]
Application Notes & Protocols: 2,5-Bis(chloromethyl)-p-xylene as a Cornerstone Monomer in Advanced Materials Synthesis
Introduction: The Strategic Importance of a Bifunctional Building Block
2,5-Bis(chloromethyl)-p-xylene is a bifunctional aromatic compound whose utility in materials science is dictated by its unique structural arrangement. Possessing two highly reactive chloromethyl groups in a para configuration on a xylene core, this monomer is a cornerstone for creating polymers with extended π-conjugated systems. Unlike its meta-isomer, which leads to non-conjugated materials, the para-linkage is fundamental to producing semiconducting polymers.[1] This guide provides an in-depth exploration of its primary application in the synthesis of poly(p-phenylene vinylene) (PPV) derivatives, a critical class of materials in organic electronics, and discusses its potential as a rigid crosslinking agent.
Physicochemical Properties
A clear understanding of the monomer's fundamental properties is essential for its effective use in synthesis.
| Property | Value | Reference |
| IUPAC Name | 1,4-bis(chloromethyl)-2,5-dimethylbenzene | [2] |
| CAS Number | 6298-72-2 | [3][4] |
| Molecular Formula | C₁₀H₁₂Cl₂ | [3][4] |
| Molecular Weight | 203.11 g/mol | [3][4] |
| Appearance | White to off-white crystalline solid | |
| Reactivity | Highly reactive chloromethyl groups susceptible to nucleophilic substitution and elimination reactions. | [1][5] |
Core Application: Synthesis of Conjugated Polymers for Organic Electronics
The most significant application of this compound is as a precursor for poly(p-phenylene vinylene) (PPV) and its derivatives. These conjugated polymers are integral to the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).[1][6]
Mechanistic Insight: The Gilch Polymerization Pathway
The synthesis of PPV from this compound is typically achieved through the Gilch polymerization route. This is a dehydrochlorination polymerization reaction initiated by a strong base, such as potassium tert-butoxide (t-BuOK).
Causality of the Reaction:
-
Base Abstraction: The strong base abstracts a proton from a chloromethyl group, forming a carbanion.
-
Chloride Elimination: This is followed by the rapid elimination of a chloride ion to form a reactive p-quinodimethane intermediate.
-
Polymerization: These intermediates then polymerize to form the conjugated PPV backbone.[1]
The para-substitution of the starting monomer is critical; it ensures that the polymerization proceeds linearly, creating the vinylene bridges that connect the phenylene rings and establish the continuous π-conjugated system responsible for the polymer's electronic properties.
Caption: The Gilch polymerization mechanism for PPV synthesis.
Experimental Protocol: Synthesis of a PPV Derivative via Gilch Polymerization
This protocol is a representative example adapted for the synthesis of a soluble PPV derivative, which is often achieved by using a substituted version of the monomer to enhance processability.[1]
I. Materials & Equipment
-
Monomer: 2,5-Bis(chloromethyl)-1-methoxy-4-(octyloxy)benzene (or similar substituted p-xylene derivative)
-
Base: Potassium tert-butoxide (t-BuOK)
-
Solvents: Anhydrous 1,4-Dioxane, Anhydrous Tetrahydrofuran (THF)
-
Quenching Agent: Acetic acid
-
Precipitation Solvent: Methanol
-
Equipment: Three-neck round-bottom flask (500 mL), mechanical stirrer, reflux condenser, dropping funnel, nitrogen inlet/outlet, Schlenk line, filtration apparatus, vacuum oven.
II. Experimental Workflow
Caption: Step-by-step workflow for the synthesis of a PPV derivative.
III. Step-by-Step Procedure
-
System Preparation: Assemble the three-neck flask with the stirrer, condenser, and dropping funnel. Dry all glassware thoroughly with a heat gun under a vacuum and subsequently flush the system with dry nitrogen. Maintain a slight positive pressure of nitrogen throughout the reaction.[1]
-
Monomer Solution: In the reaction flask, dissolve the substituted this compound monomer in anhydrous 1,4-dioxane.
-
Base Solution: In a separate flask under nitrogen, dissolve potassium tert-butoxide in anhydrous THF. Transfer this solution to the dropping funnel.
-
Initiation: Begin stirring the monomer solution vigorously. Add the potassium tert-butoxide solution dropwise from the funnel over approximately 5 minutes.
-
Expert Insight: A slow, controlled addition of the base is crucial to manage the exothermic reaction and promote uniform polymer chain growth, which can influence the final molecular weight and polydispersity.
-
-
Polymerization: Allow the reaction mixture to stir at room temperature. The reaction time can vary from 2 to 24 hours.[1]
-
Self-Validation Check: A successful polymerization is typically indicated by a noticeable increase in the viscosity of the reaction mixture. A color change to yellow or orange is also common, indicating the formation of the conjugated system.
-
-
Termination: To quench the reaction, add a small amount of acetic acid (diluted in a little of the reaction solvent) to neutralize any remaining base.
-
Precipitation and Purification: Slowly pour the viscous polymer solution into a large beaker containing rapidly stirring methanol. The polymer should precipitate as fibrous strands or a powder.[1]
-
Isolation: Filter the precipitated polymer using a Buchner funnel, wash it thoroughly with fresh methanol to remove unreacted monomers and salts, and dry the final product in a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.
IV. Characterization
The resulting polymer should be characterized to confirm its structure and properties using techniques such as:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the polymer structure and the disappearance of the chloromethyl protons.
-
FTIR Spectroscopy: To identify the characteristic vibrational modes of the vinylene C-H bonds and the aromatic rings.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight (Mn, Mw) and polydispersity index (PDI).[1]
-
UV-Vis and Photoluminescence Spectroscopy: To investigate the electronic absorption and emission properties arising from the π-conjugated backbone.
Potential Application: Rigid Crosslinking Agent
While its primary use is in linear polymerization, the bifunctional nature of this compound also makes it a candidate for use as a crosslinking agent in the synthesis of porous polymer networks. Reacting it with larger, multi-functional aromatic monomers (e.g., triptycene-based molecules) via Friedel-Crafts alkylation can create rigid, three-dimensional microporous organic polymers (MOPs).[5]
Logic of Application:
-
The rigid p-xylene core, when used as a linker, can enforce a specific geometry and distance between polymer chains.
-
This contrasts with its more flexible meta-isomer, potentially leading to materials with different pore sizes, surface areas, and gas separation properties.[5]
Caption: Logical relationship of components for forming a microporous polymer network.
Comparative Summary: Isomer Effects on Polymer Properties
The choice between the para- and meta-isomers of bis(chloromethyl)xylene has profound consequences for the final material.
| Property | Polymer from this compound | Polymer from 4,6-Bis(chloromethyl)-m-xylene |
| Polymer Structure | Poly(p-phenylene vinylene) (PPV) | Poly(m-xylylene) |
| Backbone Conjugation | Fully Conjugated | Non-conjugated |
| Polymerization Method | Gilch Polymerization | Polycondensation / Coupling |
| Electronic Properties | Semiconducting | Insulating |
| Primary Application | Organic Electronics (OLEDs, OPVs, OFETs) | Crosslinking, insulating films |
Data synthesized from BenchChem technical guides.[1][5]
Conclusion
This compound is a highly valuable monomer in materials science, primarily due to its suitability for synthesizing conjugated polymers via Gilch polymerization. The specific para-orientation of its reactive groups is the determining factor that enables the formation of the electronically active poly(p-phenylene vinylene) backbone. Understanding the polymerization mechanism and having access to robust, validated protocols are key to harnessing this molecule's potential for creating next-generation organic electronic devices. Its further exploration as a rigid crosslinker also opens avenues for the rational design of novel porous materials.
References
Step-by-step synthesis of poly(p-phenylene vinylene) from 2,5-Bis(chloromethyl)-p-xylene
This document provides a comprehensive guide for the synthesis of poly(p-phenylene vinylene) (PPV), a key conductive polymer in the field of organic electronics. The protocols detailed herein are intended for researchers, scientists, and professionals in drug development and materials science. This guide focuses on the synthesis of PPV from the commercially available starting material, 2,5-Bis(chloromethyl)-p-xylene, exploring two robust and widely utilized methods: the Wessling precursor route and the Gilch polymerization.
Introduction to Poly(p-phenylene vinylene)
Poly(p-phenylene vinylene) (PPV) is a cornerstone of the conducting polymer family, distinguished by its bright yellow fluorescence and electroluminescent properties.[1] These characteristics make it a prime candidate for applications in organic light-emitting diodes (OLEDs), photovoltaic devices, and other organic electronic components.[1][2] The insolubility of PPV in common organic solvents presents a significant processing challenge. To overcome this, precursor routes, such as the Wessling method, have been developed to allow for the formation of a soluble precursor polymer that can be processed into thin films before being converted to the final conjugated polymer.[3] Alternatively, direct polymerization methods like the Gilch route are also employed, particularly for synthesizing soluble PPV derivatives.[4]
Mechanistic Insights: Wessling vs. Gilch Routes
The choice of synthetic route is critical as it dictates the properties of the final PPV material, including its molecular weight, purity, and processability.
The Wessling Precursor Route
The Wessling route involves a two-stage process. Initially, this compound is reacted with a sulfide, typically tetrahydrothiophene (THT), to form a water-soluble sulfonium salt monomer, p-xylylene bis(tetrahydrothiophenium chloride). This monomer is then polymerized in the presence of a base to yield a soluble polyelectrolyte precursor. This precursor polymer can be cast into films or coatings and subsequently converted to PPV through thermal elimination of the sulfonium group and a counter-ion.[3][5]
The Gilch Polymerization Route
The Gilch route offers a more direct approach to PPV synthesis. It involves the base-induced polymerization of a bis(halomethyl)benzene monomer.[6] The reaction is believed to proceed through a p-quinodimethane intermediate, which undergoes a radical polymerization to form the PPV chain.[7][8] This method is often favored for its simplicity and its ability to produce high molecular weight polymers.[4]
Application Note 1: Synthesis of PPV via the Wessling Precursor Route
This protocol details the synthesis of the sulfonium precursor polymer and its subsequent thermal conversion to PPV.
Experimental Protocol: Wessling Route
Part A: Synthesis of p-Xylylene bis(tetrahydrothiophenium chloride) Precursor Polymer
Materials:
-
This compound
-
Tetrahydrothiophene (THT), distilled
-
Methanol, anhydrous
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Nitrogen gas (high purity)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Dropping funnel
-
Schlenk line or nitrogen inlet
-
Dialysis tubing (MWCO 12-14 kDa)
-
Freeze-dryer (lyophilizer)
Step-by-Step Procedure:
-
Monomer Formation:
-
In a three-neck flask equipped with a reflux condenser and nitrogen inlet, dissolve this compound in freshly distilled tetrahydrothiophene (THT). A slight excess of THT should be used.
-
Heat the mixture at 50°C under a nitrogen atmosphere with vigorous stirring for 24 hours. A white precipitate of the sulfonium salt monomer will form.
-
Cool the reaction mixture to room temperature and filter the white solid. Wash the solid with an excess of acetone and diethyl ether to remove unreacted starting materials.
-
Dry the resulting p-xylylene bis(tetrahydrothiophenium chloride) monomer under vacuum.
-
-
Polymerization:
-
Dissolve the dried monomer in deionized water to create a 0.1 M solution in a flask placed in an ice bath.
-
Slowly add an equimolar amount of a pre-cooled aqueous solution of sodium hydroxide (0.1 M) dropwise to the stirred monomer solution under a nitrogen atmosphere. The reaction is exothermic and the temperature should be maintained below 5°C.
-
Continue stirring the reaction mixture in the ice bath for 1 hour after the addition is complete. The viscosity of the solution will increase as the precursor polymer forms.
-
-
Purification:
-
Transfer the viscous polymer solution to a dialysis tube.
-
Dialyze against deionized water for 48 hours, changing the water every 6-8 hours to remove unreacted monomer and salts.
-
Freeze-dry the purified polymer solution to obtain the sulfonium precursor polymer as a pale yellow solid.
-
Part B: Thermal Conversion to PPV
Equipment:
-
Spin coater
-
Quartz or glass substrates
-
Tube furnace with temperature controller
-
Vacuum pump
Step-by-Step Procedure:
-
Film Casting:
-
Dissolve the precursor polymer in a suitable solvent, such as methanol or water, to form a solution of the desired concentration (e.g., 1-2 wt%).
-
Deposit a thin film of the precursor solution onto a clean substrate (e.g., quartz or glass) using a spin coater.
-
-
Thermal Conversion:
-
Place the substrate with the precursor film into a tube furnace.
-
Heat the film under a high vacuum or an inert atmosphere (e.g., nitrogen) at a temperature range of 200-300°C for 2-12 hours.[9] The film will change color from pale yellow to bright yellow-green as the conversion to PPV proceeds.
-
The progress of the conversion can be monitored by observing the disappearance of the sulfonium group and the appearance of the vinylene group using FTIR spectroscopy.[10]
-
Safety Precautions:
-
Tetrahydrothiophene (THT): THT is a flammable liquid with an unpleasant odor.[11] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[11]
-
This compound: This compound is a lachrymator and should be handled with care in a fume hood.
-
Sodium Hydroxide: NaOH is corrosive and can cause severe burns.[12] Handle with appropriate PPE.
-
Thermal Conversion: The thermal elimination process releases THT and HCl. The furnace should be properly vented to a scrubber or fume hood.
Application Note 2: Synthesis of PPV via the Gilch Polymerization Route
This protocol provides a direct method for the synthesis of PPV from this compound.
Experimental Protocol: Gilch Route
Materials:
-
This compound
-
Potassium tert-butoxide (t-BuOK)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol
-
Acetic acid
-
Nitrogen gas (high purity)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Schlenk line or nitrogen inlet
-
Apparatus for filtration (e.g., Büchner funnel)
Step-by-Step Procedure:
-
Reaction Setup:
-
Set up a dry three-neck flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet.
-
Dissolve this compound in anhydrous THF in the flask.[6]
-
-
Polymerization:
-
Prepare a solution of potassium tert-butoxide in anhydrous THF.
-
Under a nitrogen atmosphere, add the potassium tert-butoxide solution dropwise to the stirred monomer solution over a period of 15-30 minutes at room temperature.[6] An immediate color change to yellow or orange should be observed.
-
Allow the reaction to stir at room temperature for 2-4 hours. The viscosity of the solution will increase significantly as the polymer precipitates.
-
-
Termination and Purification:
-
Quench the polymerization by adding a small amount of acetic acid.
-
Pour the reaction mixture into a large volume of methanol with vigorous stirring to precipitate the PPV.
-
Filter the bright yellow polymer using a Büchner funnel and wash it extensively with methanol and then water to remove any remaining salts and impurities.
-
Dry the PPV polymer under vacuum at 40-50°C.
-
Safety Precautions:
-
Potassium tert-butoxide (t-BuOK): This is a highly reactive, flammable, and corrosive solid.[5] It reacts violently with water.[5] Handle in a glovebox or under a dry, inert atmosphere. Wear appropriate PPE, including flame-retardant clothing, gloves, and face protection.[5]
-
Tetrahydrofuran (THF): THF is a flammable liquid and can form explosive peroxides upon storage. Use anhydrous THF and handle in a well-ventilated fume hood.
-
Exothermic Reaction: The addition of potassium tert-butoxide can be exothermic. Control the addition rate to maintain a manageable reaction temperature.
Characterization of PPV and its Precursor
Thorough characterization is essential to confirm the successful synthesis and purity of the PPV and its precursor.
Data Presentation
| Property | Wessling Route Precursor | PPV (from Wessling Route) | PPV (from Gilch Route) |
| Appearance | Pale yellow solid | Bright yellow-green film | Bright yellow powder |
| Solubility | Water, Methanol | Insoluble | Generally insoluble (solubility can be improved with side-chain modifications) |
| Typical Mn ( g/mol ) | - | - | 20,000 - 500,000[6] |
| Typical Mw ( g/mol ) | - | - | 50,000 - 82,000[13] |
| Typical PDI (Đ) | - | - | 1.03 - 1.08[13] |
Spectroscopic Analysis
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Precursor Polymer (Wessling): Look for characteristic peaks corresponding to the sulfonium group.
-
PPV: The disappearance of the precursor peaks and the appearance of a strong peak around 965 cm⁻¹ is indicative of the trans-vinylene C-H out-of-plane bending, confirming the formation of the conjugated backbone.[10] Other characteristic peaks for the vinylene group will also be present.[10]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (Precursor Polymer): The spectrum will show peaks corresponding to the aromatic protons and the protons of the tetrahydrothiophenium group.
-
¹H NMR (PPV): The spectrum will show characteristic signals for the aromatic protons and the newly formed vinylic protons (typically in the range of 6.5-7.5 ppm).[4]
-
¹³C NMR (PPV): The spectrum will show signals for the aromatic and vinylic carbons.[4]
-
-
Thermogravimetric Analysis (TGA):
Visualizing the Synthesis
Reaction Schemes
Caption: Wessling precursor route for PPV synthesis.
Caption: Gilch polymerization route for PPV synthesis.
Experimental Workflow
Caption: Comparative experimental workflows for PPV synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and properties of poly(p-phenylene vinylene) derivatives with hyperbranched structure and containing a nitro substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. An IR study of poly-1,4-phenylenevinylene (PPV), the 2,5-dimethoxy derivative [(MeO)2-PPV], and their corresponding xanthate precursor polymers and monomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
- 13. ripublication.com [ripublication.com]
- 14. qub.ac.uk [qub.ac.uk]
Application Note & Protocol Guide: 2,5-Bis(chloromethyl)-p-xylene for Specialty Resin Synthesis
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for utilizing 2,5-Bis(chloromethyl)-p-xylene as a versatile monomer in the synthesis of specialty resins. The focus is on the practical application of this monomer, underpinned by a strong theoretical and safety-conscious framework.
Introduction: The Unique Potential of this compound
This compound is a bifunctional aromatic monomer distinguished by its rigid xylene core and two reactive chloromethyl groups. This specific molecular architecture makes it an invaluable building block for a new generation of specialty polymers and resins. The para-substituted benzene ring imparts thermal stability and rigidity to the polymer backbone, while the benzylic chlorides offer precisely located, reactive sites for polymerization and cross-linking reactions.
The primary utility of this monomer lies in its ability to participate in a variety of polymerization reactions, including polycondensation and Friedel-Crafts alkylation. This versatility allows for the synthesis of polymers with tailored properties, such as high thermal stability, excellent chemical resistance, and specific optoelectronic characteristics. These resins are finding increasing application in advanced materials, including high-performance composites, specialized coatings, and functional membranes for separation technologies.
Key Structural Features and Reactivity:
-
Rigid Aromatic Core: The p-xylene unit provides a well-defined and rigid segment in the polymer chain, contributing to high glass transition temperatures (Tg) and thermal stability.
-
Bifunctional Reactivity: The two chloromethyl groups are susceptible to nucleophilic substitution, enabling reactions with a wide range of co-monomers and cross-linking agents. This dual reactivity is the foundation of its utility in creating both linear and cross-linked polymer networks.
Before proceeding with any experimental work, it is imperative to consult the Material Safety Data Sheet (MSDS). This compound is a reactive alkylating agent and requires careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Synthesis of a High-Performance Polyarylene Ether Resin
One of the prominent applications of this compound is in the synthesis of polyarylene ethers, a class of high-performance thermoplastics known for their exceptional thermal and mechanical properties. This section details the synthesis of a polyarylene ether through a nucleophilic substitution reaction with a bisphenol.
Underlying Chemistry and Rationale
The polymerization proceeds via a Williamson ether synthesis mechanism. The chloromethyl groups of the this compound are electrophilic and react with the nucleophilic phenoxide ions generated from a bisphenol (e.g., Bisphenol A) in the presence of a base. The choice of solvent and base is critical to ensure solubility of the growing polymer chain and to drive the reaction to completion by effectively deprotonating the phenol.
Experimental Workflow Diagram
Caption: Workflow for Polyarylene Ether Synthesis.
Detailed Step-by-Step Protocol
-
Reactor Setup: To a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap connected to a reflux condenser, and a nitrogen inlet/outlet, add Bisphenol A (11.41 g, 0.05 mol), potassium carbonate (K2CO3, 15.20 g, 0.11 mol), N,N-dimethylacetamide (DMAc, 100 mL), and toluene (30 mL).
-
Rationale: The three-neck flask allows for simultaneous stirring, reflux, and maintenance of an inert atmosphere. The Dean-Stark trap is crucial for the azeotropic removal of water generated during the formation of the phenoxide, which would otherwise hinder the reaction.
-
-
Azeotropic Dehydration: The reaction mixture is heated to reflux (approximately 140-150°C) with vigorous stirring under a gentle flow of nitrogen. The water-toluene azeotrope is collected in the Dean-Stark trap until no more water is observed. This step typically takes 2-4 hours.
-
Rationale: Complete removal of water is essential to ensure the quantitative formation of the potassium phenoxide, the active nucleophile in the polymerization.
-
-
Monomer Addition: After dehydration, the toluene is drained from the Dean-Stark trap, and the reaction mixture is cooled to approximately 80°C. A solution of this compound (10.25 g, 0.05 mol) in 20 mL of DMAc is then added dropwise to the flask.
-
Rationale: Cooling before monomer addition prevents uncontrolled exothermic reactions. Dropwise addition helps to maintain a stoichiometric balance and control the initial stages of polymerization.
-
-
Polymerization: The reaction temperature is raised to 160°C and maintained for 8-12 hours with continuous stirring under nitrogen. The progress of the polymerization can be monitored by the increase in viscosity of the reaction mixture.
-
Rationale: Higher temperatures are required to achieve a high degree of polymerization and high molecular weight polymer. An inert atmosphere prevents oxidative side reactions that could degrade the polymer.
-
-
Precipitation and Purification: After cooling to room temperature, the viscous polymer solution is slowly poured into a large excess of methanol (800-1000 mL) with vigorous stirring. The precipitated fibrous polymer is collected by filtration.
-
Rationale: The polymer is soluble in DMAc but insoluble in methanol. This precipitation step separates the polymer from the solvent, unreacted monomers, and inorganic salts.
-
-
Washing and Drying: The collected polymer is thoroughly washed with methanol and then with deionized water to remove any remaining impurities. The purified polymer is then dried in a vacuum oven at 80°C for 24 hours or until a constant weight is achieved.
-
Rationale: Washing is critical to remove impurities that can affect the final properties and stability of the resin. Vacuum drying removes residual solvents without thermally degrading the polymer.
-
Expected Results and Characterization
The resulting polyarylene ether resin is typically a white to off-white fibrous solid. The properties of the polymer can be characterized using standard analytical techniques.
| Property | Typical Value Range | Analytical Method |
| Glass Transition (Tg) | 180 - 220 °C | Differential Scanning Calorimetry (DSC) |
| Decomposition Temp. (Td) | > 450 °C (in N2) | Thermogravimetric Analysis (TGA) |
| Number Avg. MW (Mn) | 20,000 - 50,000 g/mol | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | 1.8 - 2.5 | Gel Permeation Chromatography (GPC) |
| Inherent Viscosity | 0.4 - 0.8 dL/g | Ubbelohde Viscometer (in NMP at 25°C) |
Synthesis of a Cross-linked Resin for Adsorbent Applications
The bifunctionality of this compound also makes it an excellent cross-linking agent for creating robust, porous polymer networks suitable for use as adsorbents or separation media. This protocol describes a Friedel-Crafts alkylation reaction to produce a hyper-cross-linked polystyrene resin.
Mechanistic Overview
In this synthesis, this compound acts as an external cross-linker for pre-existing polystyrene chains. In the presence of a Lewis acid catalyst (e.g., FeCl3), the chloromethyl groups are activated to form electrophilic benzylic carbocations. These carbocations then undergo electrophilic aromatic substitution (Friedel-Crafts alkylation) with the phenyl rings of the polystyrene, creating a rigid, interconnected network.
Synthesis and Characterization Workflow
Caption: Workflow for Hyper-cross-linked Resin Synthesis.
Detailed Step-by-Step Protocol
-
Polymer Swelling: In a 500 mL flask, dissolve polystyrene (10.4 g) in 1,2-dichloroethane (200 mL). Allow the polymer to swell for at least 2 hours at room temperature with gentle stirring.
-
Rationale: Swelling the initial polymer chains in a good solvent makes the phenyl groups more accessible for the subsequent cross-linking reaction, leading to a more uniform network.
-
-
Reagent Addition: To the swollen polymer solution, add this compound (4.1 g, molar ratio of styrene units to cross-linker can be varied) and anhydrous ferric chloride (FeCl3, 1.3 g) as the catalyst.
-
Rationale: FeCl3 is an effective Lewis acid catalyst for Friedel-Crafts reactions. The amount of cross-linker can be adjusted to control the final pore structure and surface area of the resin.
-
-
Cross-linking Reaction: Heat the mixture to 80°C and maintain for 18 hours under a nitrogen atmosphere with mechanical stirring. A solid, swollen gel will form as the cross-linking proceeds.
-
Rationale: The reaction is typically slow and requires elevated temperatures and extended time to achieve a high degree of cross-linking.
-
-
Purification: After cooling, the solid product is filtered and washed repeatedly with methanol until the filtrate is colorless (to remove the catalyst).
-
Rationale: Thorough removal of the iron catalyst is crucial as residual metal can interfere with the intended application of the adsorbent resin.
-
-
Soxhlet Extraction: The resin is then purified by Soxhlet extraction with methanol for 24 hours to remove any unreacted monomers or soluble oligomers.
-
Rationale: Soxhlet extraction ensures the removal of all non-covalently bound impurities, resulting in a pure, cross-linked network.
-
-
Drying: The purified resin is dried in a vacuum oven at 60°C to a constant weight.
Characterization of the Adsorbent Resin
The resulting hyper-cross-linked resin is a rigid, porous material. Its performance as an adsorbent is dictated by its physical properties.
| Property | Typical Value Range | Analytical Method |
| BET Surface Area | 500 - 1200 m²/g | Nitrogen Adsorption/Desorption Isotherms |
| Total Pore Volume | 0.3 - 1.0 cm³/g | Nitrogen Adsorption/Desorption Isotherms |
| Thermal Stability (Td) | > 350 °C | Thermogravimetric Analysis (TGA) |
| Morphology | Porous, agglomerated | Scanning Electron Microscopy (SEM) |
Safety and Handling Summary
-
Hazard: this compound is a lachrymator and a potential alkylating agent. It should be treated as toxic and corrosive.
-
PPE: Always use in a certified chemical fume hood. Wear nitrile or neoprene gloves, chemical splash goggles, and a flame-retardant lab coat.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and bases. Keep the container tightly sealed.
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not pour down the drain.
Application Note & Protocols: Strategic Functionalization of Polymers with 2,5-Bis(chloromethyl)-p-xylene
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive technical guide on the functionalization of polymers using 2,5-Bis(chloromethyl)-p-xylene, also known as α,α'-dichloro-p-xylene. This bifunctional electrophile is a versatile cross-linking agent and building block for introducing rigid aromatic spacers into polymer backbones.[1][2] Its unique structure, featuring two reactive chloromethyl groups on a para-xylene framework, allows for targeted modifications of various polymer architectures.[1] This guide will detail the primary reaction mechanisms, provide validated step-by-step protocols for the functionalization of aromatic and hydroxyl-containing polymers, outline essential characterization techniques, and offer troubleshooting insights to empower researchers in materials science, drug delivery, and advanced polymer synthesis.
Introduction: The Strategic Role of this compound
Polymer functionalization is a cornerstone of modern materials science, enabling the precise tuning of physical, chemical, and biological properties. This compound (BCMPX) has emerged as a critical reagent in this field due to its defined geometry and dual reactivity. The para-substitution ensures a linear and rigid linkage, which is crucial for applications requiring structural integrity and controlled spacing, such as in the synthesis of specialty polymers and resins.[1][3]
The two benzylic chloride groups are highly susceptible to nucleophilic substitution and Friedel-Crafts alkylation, making BCMPX an ideal candidate for:
-
Cross-linking: Creating robust, insoluble polymer networks with enhanced thermal and mechanical stability.[2][4]
-
Pendant Functionalization: Attaching aromatic moieties to a polymer backbone to alter properties like solubility, thermal stability, or refractive index.
-
Synthesis of Advanced Materials: Serving as a key monomer or linker in the production of materials like anion exchange membranes (AEMs) for energy applications or conjugated polymers for electronics.[3]
This guide focuses on the two most prevalent reaction pathways for incorporating BCMPX into polymer structures.
Core Reaction Mechanisms: A Causal Analysis
Understanding the underlying chemistry is paramount to successful and reproducible functionalization. The choice of reaction pathway is dictated by the functional groups present on the polymer backbone.
Friedel-Crafts Alkylation of Aromatic Polymers
This electrophilic aromatic substitution is the primary method for functionalizing polymers containing phenyl rings, such as polystyrene (PS).
Mechanism:
-
Carbocation Formation: A Lewis acid catalyst (e.g., SnCl₄, AlCl₃, FeCl₃) coordinates with one of the chlorine atoms on BCMPX. This polarization weakens the C-Cl bond, facilitating its departure and the formation of a resonance-stabilized benzylic carbocation.
-
Electrophilic Attack: The electron-rich phenyl group of the polymer acts as a nucleophile, attacking the carbocation. This forms a new carbon-carbon bond and a resonance-stabilized cation intermediate (arenium ion).
-
Deprotonation: A weak base (often the catalyst complex) removes a proton from the aromatic ring, restoring its aromaticity and regenerating the catalyst.
The bifunctional nature of BCMPX allows this reaction to occur at both chloromethyl sites, leading to the formation of cross-links between polymer chains.[2][5] The extent of cross-linking can be controlled by reaction temperature, time, and the stoichiometric ratio of BCMPX to the polymer's aromatic units.[5]
Caption: Friedel-Crafts alkylation workflow for polystyrene functionalization.
Williamson Ether Synthesis with Hydroxyl-Containing Polymers
For polymers rich in hydroxyl groups, such as poly(vinyl alcohol) (PVA) or cellulose, the Williamson ether synthesis provides a robust pathway for forming stable ether linkages.
Mechanism:
-
Alkoxide Formation: A strong base (e.g., Sodium Hydride (NaH), Potassium tert-butoxide) deprotonates the polymer's hydroxyl groups, forming highly nucleophilic alkoxide anions.
-
Nucleophilic Substitution (Sₙ2): The polymer alkoxide attacks the electrophilic carbon of the chloromethyl group on BCMPX. This proceeds via an Sₙ2 mechanism, displacing the chloride ion and forming an ether bond.
This reaction can be tailored to achieve either surface modification or bulk cross-linking, depending on the reaction conditions and the accessibility of the hydroxyl groups. The formation of these ether cross-links can dramatically reduce the water solubility of polymers like PVA, a critical modification for applications in biomaterials and membranes.[6][7][8]
Experimental Protocols & Methodologies
Safety Precaution: Always conduct these reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
Protocol 1: Cross-linking of Polystyrene via Friedel-Crafts Alkylation
This protocol is designed to create a thermally stable, cross-linked polystyrene network.[2][5]
Objective: To introduce BCMPX cross-links into a polystyrene matrix to enhance its thermal stability and solvent resistance.
Materials & Reagents:
| Material/Reagent | Supplier Example | Grade | Notes |
| Polystyrene (PS), Mw ~280,000 | Aldrich Chemical Co. | General Purpose | Ensure it is dry before use. |
| This compound (BCMPX) | Aldrich Chemical Co. | 98% | Handle as a lachrymator. |
| Tin(IV) Chloride (SnCl₄) | Aldrich Chemical Co. | Anhydrous, 99% | Highly corrosive and water-sensitive. |
| 1,2-Dichloroethane (DCE) | Fisher Scientific | Anhydrous | Use a dry solvent to prevent catalyst deactivation. |
| Methanol | Fisher Scientific | ACS Grade | For precipitation and washing. |
Step-by-Step Methodology:
-
Polymer Dissolution: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve 5.0 g of polystyrene in 100 mL of anhydrous 1,2-dichloroethane. Stir under a gentle nitrogen flow until the polymer is fully dissolved (this may take several hours).
-
Causality Note: Using an anhydrous solvent is critical. Water will react with and deactivate the SnCl₄ catalyst, inhibiting the Friedel-Crafts reaction.[5]
-
-
Reagent Addition: In a separate vial, dissolve 0.5 g of BCMPX in 20 mL of anhydrous DCE. Add this solution to the stirring polymer solution. Allow the mixture to stir for 15 minutes to ensure homogeneity.
-
Catalyst Introduction & Reaction: Carefully add 0.5 mL of SnCl₄ to the reaction mixture using a syringe. The solution may change color. Heat the mixture to 60°C and allow it to react for 4-6 hours.
-
Self-Validation Checkpoint: As the reaction proceeds, the viscosity of the solution will increase significantly. Gel formation (insolubility in the reaction solvent) is a strong indicator of successful cross-linking.
-
-
Reaction Quenching & Product Precipitation: Cool the reaction mixture to room temperature. Slowly pour the viscous solution or gel into 500 mL of vigorously stirring methanol. A white, fibrous, or solid polymer will precipitate.
-
Purification: Continue stirring the precipitate in methanol for 30 minutes to quench any remaining catalyst and wash away unreacted reagents. Filter the solid product using a Büchner funnel.
-
Washing: Wash the collected solid extensively with fresh methanol (3 x 100 mL) to remove any residual catalyst and BCMPX.
-
Drying: Dry the purified cross-linked polystyrene in a vacuum oven at 60°C overnight until a constant weight is achieved. The final product should be an insoluble solid.
Protocol 2: Functionalization of Poly(vinyl alcohol) via Williamson Ether Synthesis
This protocol modifies PVA with BCMPX to reduce its water solubility and form a hydrogel network.[9]
Objective: To cross-link PVA using BCMPX to form a water-insoluble, swellable hydrogel.
Materials & Reagents:
| Material/Reagent | Supplier Example | Grade | Notes |
| Poly(vinyl alcohol) (PVA), Mw 85k-124k | Aldrich Chemical Co. | 99+% hydrolyzed | Ensure it is fully dissolved. |
| This compound (BCMPX) | Aldrich Chemical Co. | 98% | Handle with care. |
| Sodium Hydroxide (NaOH) | Fisher Scientific | ACS Grade | Strong base, handle carefully. |
| Dimethyl Sulfoxide (DMSO) | Fisher Scientific | Anhydrous | Suitable solvent for PVA and the reaction. |
| Deionized Water | Millipore | Type 1 | For washing. |
| Acetone | Fisher Scientific | ACS Grade | For washing. |
Step-by-Step Methodology:
-
PVA Dissolution: In a 250 mL flask, dissolve 4.0 g of PVA in 100 mL of DMSO. This may require heating to 80-90°C with continuous stirring. Once dissolved, cool the solution to room temperature under a nitrogen atmosphere.
-
Base Addition: Carefully add 2.0 g of finely ground NaOH pellets to the PVA solution. Stir the mixture for 1 hour at room temperature. The solution will become more viscous as the hydroxyl groups are converted to alkoxides.
-
Causality Note: The formation of the alkoxide is essential for the subsequent nucleophilic attack. Insufficient base will lead to incomplete activation and low functionalization efficiency.
-
-
Cross-linker Addition: Dissolve 0.8 g of BCMPX in 15 mL of DMSO and add it dropwise to the activated PVA solution over 20 minutes.
-
Reaction: Heat the reaction mixture to 50°C and stir for 24 hours.
-
Self-Validation Checkpoint: The formation of a stable gel that does not redissolve upon cooling is the primary indicator of successful cross-linking.
-
-
Neutralization and Purification: Cool the resulting hydrogel. Immerse the gel in a large beaker of deionized water to neutralize any excess NaOH and begin leaching out the DMSO solvent.
-
Washing: Decant the water and replace it with fresh deionized water every 8-12 hours for 3 days. This extensive washing is crucial to remove all DMSO, unreacted reagents, and sodium salts. Follow with a brief wash in acetone to aid in water removal.
-
Drying: Dry the purified hydrogel to a constant weight. This can be done via lyophilization (freeze-drying) to maintain a porous structure or in a vacuum oven at 40°C for a more collapsed film.
Characterization of Functionalized Polymers
Confirming the successful incorporation of BCMPX and quantifying the degree of functionalization or cross-linking is a critical validation step.
Caption: Standard workflow for characterizing BCMPX-functionalized polymers.
Spectroscopic Analysis
| Technique | Expected Result for Successful Functionalization | Reference |
| FTIR Spectroscopy | PS-BCMPX: Appearance of peaks around 1601 and 1491 cm⁻¹ (aromatic C=C stretching) and a C-H stretching peak around 3024 cm⁻¹. PVA-BCMPX: Appearance of aromatic ring stretching vibrations and a decrease in the broad -OH stretching band (~3300 cm⁻¹). | [10] |
| ¹H NMR Spectroscopy | PS-BCMPX (Solid-State): Appearance of a new broad signal around 4.5 ppm, corresponding to the benzylic methylene protons (-CH₂-) of the xylene bridge. PVA-BCMPX (in DMSO-d₆, if soluble): Signals for the aromatic protons of the xylene linker appear between 7.0-7.5 ppm, and the methylene bridge protons appear around 4.5 ppm. | [10][11] |
| ¹³C NMR Spectroscopy | PS-BCMPX (Solid-State): New signals corresponding to the aromatic carbons of the xylene linker and the methylene bridge carbon. | [12][13] |
Thermal and Physical Analysis
| Technique | Expected Result for Successful Functionalization | Rationale |
| Solubility Test | The functionalized polymer should exhibit significantly reduced solubility or complete insolubility in solvents that readily dissolve the parent polymer (e.g., chloroform for PS, water for PVA). | This is the most direct and simplest confirmation of successful cross-linking, which creates a continuous polymer network.[5] |
| Thermogravimetric Analysis (TGA) | The onset temperature of degradation for the cross-linked polymer should be significantly higher (e.g., by 50-100°C) compared to the unmodified polymer. The char yield at high temperatures (e.g., 800°C) should also increase. | Cross-linking restricts polymer chain mobility and requires more energy to break down the network, enhancing thermal stability.[4][5] |
| Swelling Studies (for Hydrogels) | The cross-linked PVA-BCMPX hydrogel should absorb a significant amount of water without dissolving. The equilibrium degree of swelling can be quantified to assess cross-link density. | The network structure allows the polymer to absorb solvent and swell, but the covalent cross-links prevent dissolution.[8][14] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No reaction / Low yield | 1. Inactive catalyst (hydrolyzed).2. Insufficient base (for Williamson synthesis).3. Low reaction temperature or time. | 1. Use fresh, anhydrous catalyst and solvents.2. Increase the molar ratio of base to polymer hydroxyl groups.3. Increase reaction temperature or extend the reaction time. |
| Incomplete Cross-linking (product is still soluble) | 1. Insufficient amount of BCMPX.2. Steric hindrance preventing access to reactive sites.3. Reaction stopped prematurely. | 1. Increase the molar ratio of BCMPX to polymer repeat units.2. Use a better solvent to fully swell the polymer chains.3. Extend the reaction time. |
| Uncontrolled/Rapid Gelling | 1. Catalyst concentration is too high.2. Reaction temperature is too high. | 1. Reduce the amount of catalyst.2. Perform the reaction at a lower temperature for a longer period to allow for more controlled cross-linking. |
Conclusion
This compound is a powerful and versatile tool for the strategic modification of polymers. Through well-understood reaction mechanisms like Friedel-Crafts alkylation and Williamson ether synthesis, researchers can effectively introduce cross-links and rigid aromatic units. This enables the rational design of materials with enhanced thermal stability, controlled solubility, and tailored mechanical properties. By following the detailed protocols and employing the rigorous characterization techniques outlined in this guide, scientists can reliably and reproducibly synthesize novel functional polymers for a wide array of applications, from advanced materials to drug development platforms.
References
- 1. Buy this compound | 6298-72-2 [smolecule.com]
- 2. epublications.marquette.edu [epublications.marquette.edu]
- 3. benchchem.com [benchchem.com]
- 4. "Cross-linking of Polystyrene by Friedel-Crafts Chemistry: Reaction of " by Hongyang Yao, Michael A. McKinney et al. [epublications.marquette.edu]
- 5. epublications.marquette.edu [epublications.marquette.edu]
- 6. Crosslinking of Polyvinyl Alcohol (PVA) and Effect of Crosslinker Shape (Aliphatic and Aromatic) Thereof [ouci.dntb.gov.ua]
- 7. Evaluation of the Effect of Crosslinking Method of Poly(Vinyl Alcohol) Hydrogels on Thrombogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemically and Thermally Crosslinked PVA-Based Membranes: Effect on Swelling and Transport Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. asianpubs.org [asianpubs.org]
- 11. researchgate.net [researchgate.net]
- 12. scholarworks.unist.ac.kr [scholarworks.unist.ac.kr]
- 13. eng.uc.edu [eng.uc.edu]
- 14. Photo-crosslinking and surface-attachment of polyvinyl alcohol nanocoatings by C,H insertion to customize their swelling behavior and stability in polar media - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield in 2,5-Bis(chloromethyl)-p-xylene Synthesis
Welcome to the technical support guide for the synthesis of 2,5-Bis(chloromethyl)-p-xylene. This document is intended for researchers, chemists, and process development professionals aiming to optimize the yield and purity of this critical intermediate. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, grounding our advice in established chemical principles and field-proven experience.
Core Synthesis Overview & Mechanism
The synthesis of this compound is most commonly achieved via an electrophilic aromatic substitution known as the Blanc chloromethylation reaction.[1] This process involves reacting p-xylene with formaldehyde and hydrogen chloride, typically in the presence of a Lewis acid catalyst like zinc chloride.[1]
The fundamental mechanism involves the in-situ formation of a highly electrophilic species from formaldehyde and HCl. Under acidic conditions, formaldehyde is protonated, making its carbon atom susceptible to nucleophilic attack by the electron-rich p-xylene ring. The resulting benzyl alcohol is then rapidly converted to the corresponding benzyl chloride.[1] Achieving bis-substitution requires careful control of stoichiometry and reaction conditions to drive the reaction forward without promoting unwanted side reactions.
Caption: Blanc chloromethylation pathway for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the optimal source of formaldehyde for this reaction? A1: Paraformaldehyde is the most common and effective source.[2][3] It is a solid polymer of formaldehyde that depolymerizes in situ under acidic conditions, providing a slow and controlled release of formaldehyde. This controlled release is crucial for minimizing the formation of side products. Using aqueous formaldehyde (formalin) can introduce excess water, which may hinder the activity of the Lewis acid catalyst.
Q2: Why is a Lewis acid catalyst like Zinc Chloride (ZnCl₂) necessary? A2: While the reaction can proceed without a catalyst, the rate is often impractically slow.[4] A Lewis acid like ZnCl₂ coordinates with the oxygen of the protonated formaldehyde, significantly increasing the electrophilicity of the carbon atom.[1] This activation enhances the rate of electrophilic attack on the p-xylene ring, leading to higher conversion in a shorter time. Other Lewis acids like AlCl₃ or SnCl₄ can also be used, but ZnCl₂ often provides a good balance of activity and selectivity.[2] However, be aware that strong Lewis acids like AlCl₃ can sometimes promote the formation of diarylmethane byproducts.[2]
Q3: What are the primary side products I should be aware of? A3: The most common side product is the diarylmethane derivative, formed when a molecule of the chloromethylated product acts as an alkylating agent and reacts with another molecule of p-xylene (a Friedel-Crafts alkylation).[1][2] Other potential impurities include the mono-chloromethylated intermediate (2-chloromethyl-1,4-dimethylbenzene) and oligomeric/polymeric materials if the reaction is not properly controlled.[5]
Troubleshooting Guide
This section addresses specific experimental issues. For optimal results, a baseline protocol is recommended, which can be adapted from established laboratory procedures.[5]
Baseline Recommended Stoichiometry
| Reagent | Molar Ratio (p-xylene : reagent) | Rationale |
| p-Xylene | 1 | Limiting Reagent |
| Paraformaldehyde | 2.5 - 3.0 | Excess drives the reaction towards bis-substitution.[5] |
| Hydrogen Chloride | 4.0 - 6.0 | Acts as both reagent and acid catalyst for formaldehyde activation.[5] |
| Zinc Chloride | 0.1 - 1.0 wt% (of p-xylene) | Catalytic amount to activate the electrophile without promoting side reactions.[5] |
Issue 1: Low Yield of the Desired this compound Product
Q: My final yield is consistently below 50%. What are the likely causes and how can I fix this?
A: Low yield is a multifaceted problem. Use the following decision tree to diagnose the root cause.
Caption: Troubleshooting workflow for low product yield.
-
Causality:
-
High Mono-substituted Product: This indicates the reaction has not gone to completion. The activation energy for the second substitution is higher than the first. To overcome this, you need to increase the concentration of the electrophile (by adding more formaldehyde/HCl) or provide more energy/time for the reaction to proceed.[5]
-
High Diarylmethane Byproduct: This side reaction becomes dominant at higher temperatures or with prolonged reaction times where the concentration of the chloromethylated product is high.[2] Lowering the temperature slows this competing Friedel-Crafts alkylation more than it slows the desired chloromethylation.
-
High Unreacted Starting Material: This suggests an issue with reaction activation. The catalyst may be inactive (e.g., hydrated), or the temperature may be too low to initiate the reaction efficiently.
-
Issue 2: Product is an Off-Color Oil or Gummy Solid, Not a Crystalline Solid
Q: After workup, my product is difficult to handle and purify. Why is this happening?
A: This is almost always due to the presence of oligomeric or polymeric byproducts.
-
Cause: Overly harsh reaction conditions (high temperature, excessive catalyst, or very long reaction times) can lead to extensive Friedel-Crafts side reactions, creating larger, polymeric molecules that are oily or waxy in nature.[3]
-
Solution:
-
Temperature Control: Strictly maintain the reaction temperature, typically between 60-80°C.[6] Use an oil bath and monitor the internal reaction temperature closely.
-
Quenching: Once the reaction is complete (monitored by TLC or GC), quench it promptly by pouring it into cold water or an ice/water mixture. This stops the reaction and precipitates the crude product, preventing further side reactions.
-
Purification: The crude product often requires purification. A robust method involves washing the organic layer with a sodium bicarbonate solution to remove acid, followed by water washes.[5] Recrystallization from a suitable solvent like ethanol or hexane is highly effective for removing oligomeric impurities and obtaining a pure, crystalline product.
-
Issue 3: Safety Concerns with Chloromethylating Agents
Q: I have read about the hazards of this reaction. What are the key safety precautions?
A: This is a critical consideration. The reaction of formaldehyde and hydrogen chloride can generate bis(chloromethyl) ether (BCME) as a byproduct, which is a potent human carcinogen.[1][2] Furthermore, chloromethyl methyl ether (CMME), another potential reagent, is also a known human carcinogen.[7][8]
-
Mandatory Precautions:
-
Fume Hood: All operations MUST be conducted in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical splash goggles, a face shield, a lab coat, and chemically resistant gloves (e.g., nitrile or neoprene).
-
Temperature Monitoring: Avoid excessive heating, as it can increase the volatility of hazardous byproducts.
-
Quenching & Neutralization: The quenching and workup steps should be performed carefully to neutralize acidic components and minimize exposure.
-
References
- 1. Blanc chloromethylation - Wikipedia [en.wikipedia.org]
- 2. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 3. WO2020250018A1 - An efficient and environment friendly process for chloromethylation of substituted benzenes - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Buy this compound | 6298-72-2 [smolecule.com]
- 6. iosrjournals.org [iosrjournals.org]
- 7. nj.gov [nj.gov]
- 8. epa.gov [epa.gov]
Side reactions in the polymerization of 2,5-Bis(chloromethyl)-p-xylene
Welcome to the Technical Support Center for the synthesis of poly(p-phenylene vinylene) (PPV) and its derivatives via the polymerization of 2,5-Bis(chloromethyl)-p-xylene. This guide is designed for researchers, scientists, and drug development professionals who utilize this chemistry and may encounter challenges in achieving desired material properties.
As Senior Application Scientists, we understand that successful polymerization is a blend of theoretical knowledge and practical execution. This document moves beyond simple protocols to explain the causality behind common issues, providing you with the insights needed to troubleshoot and optimize your experiments effectively.
Section 1: The Gilch Polymerization: Core Principles and Mechanism
The polymerization of this compound is most commonly achieved via the Gilch route, a dehydrohalogenation polymerization that provides a direct and versatile method for synthesizing PPV derivatives.[1][2] Understanding the fundamental mechanism is the first step in diagnosing and preventing unwanted side reactions.
Q1: What is the accepted mechanism of the Gilch polymerization?
A: The Gilch polymerization is not a simple step-growth reaction. It proceeds through a series of complex, radical-mediated steps.[3][4]
-
Deprotonation & Elimination: The reaction is initiated by a strong, non-nucleophilic base, typically potassium tert-butoxide (KOtBu). The base abstracts the acidic benzylic protons from the this compound monomer. This is followed by the elimination of a chloride ion to form a highly reactive p-quinodimethane intermediate.[4][5]
-
Initiation: The p-quinodimethane intermediates are the true monomers. Initiation occurs spontaneously when two of these monomers dimerize to form a diradical species.[3][4]
-
Propagation: The polymer chain then grows from both ends of this diradical initiator through the addition of more p-quinodimethane monomers in a radical chain-growth process.[3]
Below is a diagram illustrating the primary reaction pathway.
Caption: The main reaction cascade in Gilch polymerization.
Section 2: Troubleshooting Common Side Reactions
Side reactions can significantly impact polymer yield, molecular weight, solubility, and optoelectronic properties. Here, we address the most common issues in a problem-and-solution format.
Issue 1: Low Polymer Yield and Formation of a White, Insoluble Precipitate
Q2: My polymerization yielded very little polymer, and I isolated a significant amount of a white, crystalline solid that is insoluble in common organic solvents. What is happening?
A: This is a classic symptom of the formation of [2.2]paracyclophane as a major side product.[3][4]
-
Causality: The p-quinodimethane intermediate, which should ideally add to a growing polymer chain, can instead dimerize in a head-to-tail fashion and cyclize. This "off-pathway" reaction terminates two potential monomer units, forming the stable, and often insoluble, [2.2]paracyclophane.[4] This process is competitive with the formation of the diradical initiator and subsequent polymerization.
Caption: Competition between polymerization and cyclization.
Troubleshooting Protocol:
| Symptom | Probable Cause | Recommended Actions |
| Low polymer yield; high yield of insoluble white powder. | Favorable kinetics for [2.2]paracyclophane formation. | 1. Decrease Monomer Concentration: Run the reaction under more dilute conditions. This reduces the probability of two intermediates finding each other to cyclize, favoring their addition to the less-concentrated growing polymer chain ends. 2. Slow Base Addition: Add the base solution dropwise over an extended period (e.g., 30-60 minutes) to the monomer solution. This keeps the instantaneous concentration of the reactive p-quinodimethane intermediate low. 3. Lower Temperature: Running the reaction at a lower temperature can suppress this and other coupling defects.[6] |
Issue 2: Poor Spectroscopic Results and Inconsistent Performance
Q3: My polymer has a broad NMR spectrum and its photoluminescence is weak or shifted. What structural defects should I look for?
A: Inconsistent performance is often tied to structural defects within the polymer backbone that disrupt conjugation. The Gilch route is known to produce several types of defects.
-
Causality & Identification:
-
Tolane-Bisbenzyl Units: This is a significant defect where a "head-to-head" coupling occurs, creating a tolane (triple bond) structure flanked by benzyl groups. This disrupts the vinylene linkage and breaks conjugation.[7]
-
Non-eliminated Groups: Incomplete elimination of HCl can leave behind chloro-substituted vinylene moieties or saturated chloro-alkane linkages in the backbone. These sp³ defects interrupt the conjugated π-system.[3][7]
-
Carbonyl End Groups: Oxygen, if not carefully controlled, can react with active chain ends to form carbonyl groups, which can act as fluorescence quenchers.[7]
-
Troubleshooting Protocol:
| Symptom | Probable Cause(s) | Recommended Actions & Validation |
| Weak/shifted fluorescence, poor charge transport. | High density of conjugation-breaking defects. | 1. Ensure Stoichiometric Excess of Base: Use a slight excess of base (e.g., 1.1 equivalents) to drive the elimination reaction to completion.[8] 2. Optimize Temperature: While lower temperatures can reduce some defects, too low a temperature might slow the elimination. An optimal temperature (often room temperature to 55°C) should be found empirically.[9] 3. Rigorous Inert Atmosphere: Purge the reaction vessel and solvents thoroughly with an inert gas (N₂ or Ar) to minimize oxygen, which can create carbonyl defects and also act as a molar-mass regulator.[3] |
| Broad, poorly resolved NMR signals. | Presence of multiple defect structures. | Validation: Use ¹³C NMR spectroscopy. The presence of non-eliminated groups and tolane-bisbenzyl units can be confirmed and quantified with this technique.[7] |
Issue 3: Premature Gelation or Uncontrollably High Molecular Weight
Q4: My reaction mixture turned into an insoluble gel, or the resulting polymer is insoluble in all solvents.
A: This indicates either uncontrolled cross-linking or the formation of extremely high molecular weight polymer chains that are highly entangled.
-
Causality: The radical nature of the polymerization means that growing polymer chains have radical ends. If the concentration of these active chains is too high, they can recombine, leading to chain branching and, ultimately, a cross-linked network (gel). Furthermore, the Gilch polymerization can produce very high molecular weight polymers which, even if linear, can become so entangled immediately after formation that they precipitate as a temporary gel.[3]
Troubleshooting Workflow:
References
- 1. Synthesis and properties of poly(p-phenylene vinylene) derivatives with hyperbranched structure and containing a nitro substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. davidlu.net [davidlu.net]
- 3. The Gilch Synthesis of Poly(p-phenylene vinylenes): Mechanistic Knowledge in the Service of Advanced Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Solved The purpose of this experiment is to synthesize a | Chegg.com [chegg.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Simple improvements to Gilch synthesis and molecular weight modulation of MEH-PPV - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 2,5-Bis(chloromethyl)-p-xylene
Welcome to the technical support guide for the purification of 2,5-Bis(chloromethyl)-p-xylene (BCMPX). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the purification of this important chemical intermediate. As a senior application scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to resolve challenges in your experiments.
Overview of Synthesis and Impurities
This compound is typically synthesized via the chloromethylation of p-xylene, a reaction that involves formaldehyde and hydrochloric acid, often in the presence of an acid catalyst.[1] While effective, this synthesis route invariably produces a mixture of products and byproducts that necessitate a robust purification strategy. Understanding the nature of these impurities is the first step toward achieving high purity BCMPX.
The primary impurities encountered include:
-
Unreacted Starting Materials: Residual p-xylene.
-
Intermediates: Mono-chloromethylated p-xylene (2-chloromethyl-1,4-dimethylbenzene).
-
Over-reaction Products: Polychloromethylated species or oligomers formed by subsequent Friedel-Crafts alkylation reactions.[1][2]
-
Side-reaction Products: Diphenylmethane derivatives resulting from the reaction of the chloromethylated product with another xylene molecule.[2]
-
Hydrolysis Products: The reactive benzylic chloride moieties can hydrolyze to form the corresponding alcohol or ether, especially in the presence of water.
-
Catalyst and Reagent Residues: Residual acid catalyst and salts.[1]
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the purification of this compound in a practical question-and-answer format.
Q1: My crude product is a dark, viscous oil instead of a solid. What causes this and how can I proceed?
A1: A dark, oily crude product is common and typically indicates the presence of oligomeric byproducts and residual solvent or acid. These impurities can suppress the crystallization of the desired product.
-
Causality: The acidic conditions of the chloromethylation reaction can promote polymerization and the formation of colored impurities.
-
Troubleshooting Steps:
-
Initial Wash: Before attempting crystallization, perform a preliminary workup. Dissolve the crude oil in a water-immiscible solvent like dichloromethane or ethyl acetate. Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.[1] This removes acidic residues and some water-soluble impurities.
-
Drying: Thoroughly dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
-
Solvent Removal: Carefully remove the solvent under reduced pressure.
-
Trituration: If the product remains oily, attempt to induce crystallization by trituration. Add a small amount of a non-polar solvent in which the product is poorly soluble (e.g., hexanes or pentane) and scratch the inside of the flask with a glass rod at the solvent-air interface. This can provide nucleation sites for crystal growth.
-
Q2: How can I effectively remove the mono-chloromethylated byproduct and unreacted p-xylene?
A2: Both recrystallization and column chromatography are highly effective for removing these less polar impurities. The choice depends on the scale of your reaction and the required purity.
-
Recrystallization: This is an excellent method for larger quantities. The principle relies on the lower solubility of the desired bis-chloromethylated product in a given solvent compared to the mono-substituted and unreacted starting material. A solvent system of ethanol/water or ethyl acetate/hexanes often works well. The higher symmetry and polarity of the di-substituted product compared to the mono-substituted analog allows for selective crystallization upon cooling.
-
Column Chromatography: For smaller scales or when very high purity is required, flash column chromatography is the preferred method. The greater polarity of this compound causes it to adhere more strongly to the silica gel stationary phase than the less polar p-xylene and mono-chloromethylated species. Eluting with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) will allow the impurities to elute first, followed by the pure product.
Q3: After purification, my NMR spectrum shows unexpected peaks in the aromatic region and a broad singlet around 3.5 ppm. What could these be?
A3: These signals often indicate the presence of diarylmethane-type byproducts or hydrolysis.
-
Causality: The chloromethyl group is a reactive electrophile. Under the acidic reaction conditions, it can react with another molecule of p-xylene (a Friedel-Crafts alkylation) to form a diarylmethane. This would introduce more complex splitting patterns in the aromatic region of the NMR spectrum. A broad singlet around 3.5 ppm is often indicative of an alcohol (-CH₂OH), suggesting some of the chloromethyl groups have hydrolyzed.
-
Troubleshooting:
-
Re-purification: A second purification step is necessary. If recrystallization was performed first, follow up with column chromatography, as the polarity difference between the desired product and the diarylmethane byproduct may be sufficient for separation on silica gel.
-
Anhydrous Conditions: In future syntheses, ensure all reagents and glassware are thoroughly dried to minimize water, thereby reducing the chance of hydrolysis.
-
Q4: What is the best way to confirm the purity and identity of my final product?
A4: A combination of analytical techniques is recommended for unambiguous confirmation.[3]
-
¹H NMR (Proton Nuclear Magnetic Resonance): This is the most powerful tool. For pure this compound, you should expect:
-
A singlet for the two aromatic protons.
-
A singlet for the four benzylic protons (-CH₂Cl).
-
A singlet for the six methyl protons (-CH₃). The integration of these peaks should be in a 2:4:6 ratio (or simplified to 1:2:3).
-
-
GC-MS (Gas Chromatography-Mass Spectrometry): This technique separates volatile compounds and provides their mass-to-charge ratio. It is excellent for detecting residual starting material and mono-chloromethylated intermediates. The mass spectrum should show the correct molecular ion peak for C₁₀H₁₂Cl₂.[4]
-
Melting Point: A sharp melting point that corresponds to the literature value is a good indicator of purity. Impurities will typically cause the melting point to be depressed and broaden.
Summary of Physical and Spectroscopic Data
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂Cl₂ | [1][4][5] |
| Molecular Weight | 203.11 g/mol | [5][6][7] |
| Appearance | Colorless to yellow liquid/solid | [1] |
| ¹H NMR (CDCl₃) | δ ~7.1-7.3 (s, 2H, Ar-H), δ ~4.6 (s, 4H, -CH₂Cl), δ ~2.3 (s, 6H, Ar-CH₃) | Predicted values based on structure |
| CAS Number | 6298-72-2 | [3][4][6] |
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is designed for the purification of gram-scale quantities of crude this compound.
Objective: To remove less polar impurities (p-xylene, mono-chloromethylated species) and some polar baseline impurities.
Materials:
-
Crude this compound
-
Ethanol (95%)
-
Deionized Water
-
Erlenmeyer flasks
-
Hot plate/stirrer
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude product in an Erlenmeyer flask of appropriate size.
-
Add a minimal amount of hot ethanol to dissolve the crude material completely. Stir and gently heat the mixture to facilitate dissolution.
-
Once fully dissolved, slowly add deionized water dropwise while stirring until the solution becomes faintly cloudy. This indicates that the saturation point has been reached.
-
Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the collected crystals with a small amount of cold ethanol/water mixture to remove any adhering mother liquor.
-
Dry the purified crystals under vacuum to remove all residual solvent.
Protocol 2: Purification by Flash Column Chromatography
This method provides high-purity product and is ideal for smaller scales or for removing byproducts with similar polarity.
Objective: To achieve high-purity separation based on polarity differences.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents: Hexanes and Ethyl Acetate (HPLC grade)
-
Chromatography column
-
Collection tubes or flasks
-
TLC plates for monitoring
Procedure:
-
Prepare the Column: Pack a chromatography column with silica gel as a slurry in hexanes.
-
Prepare the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Dry this mixture to a free-flowing powder.
-
Load the Column: Carefully add the silica-adsorbed sample to the top of the packed column.
-
Elution: Begin eluting with 100% hexanes. Gradually increase the polarity of the eluent. A typical gradient might be:
-
100% Hexanes (to elute unreacted p-xylene)
-
2-5% Ethyl Acetate in Hexanes (to elute mono-chloromethylated species)
-
5-10% Ethyl Acetate in Hexanes (to elute the desired product, this compound)
-
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
Combine and Evaporate: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to yield the purified product.
Visual Workflow and Logic Diagrams
To better illustrate the purification process, the following diagrams outline the workflow and the relationship between the target compound and its byproducts.
Caption: General workflow for the purification of this compound.
Caption: Relationship between starting material, product, and key byproducts.
References
Technical Support Center: Mastering Molecular Weight Control in PPV Synthesis using 2,5-Bis(chloromethyl)-p-xylene
Welcome to the technical support center for Poly(p-phenylene vinylene) (PPV) synthesis. This guide is designed for researchers, scientists, and professionals in drug development and materials science who are utilizing 2,5-Bis(chloromethyl)-p-xylene in their polymerization reactions. Here, we delve into the nuances of controlling molecular weight, a critical parameter that dictates the final properties and performance of your PPV-based materials. This resource provides in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during experimentation.
The synthesis of PPV via the Gilch polymerization route, which utilizes this compound or its derivatives, is a robust method for producing high molecular weight polymers.[1] However, achieving precise control over the molecular weight can be challenging. This guide will equip you with the knowledge to manipulate reaction conditions to achieve your desired polymer characteristics.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of PPV, with a focus on molecular weight control.
Problem 1: Inconsistent or Uncontrolled Molecular Weight
Symptoms:
-
Significant batch-to-batch variation in molecular weight (Mw) and number-average molecular weight (Mn).
-
Inability to target a specific molecular weight range.
Potential Causes & Solutions:
-
Monomer Purity: Impurities in the this compound monomer can act as chain terminators or inhibitors, leading to lower and more variable molecular weights.
-
Solution: Ensure the monomer is purified before use, for example, by recrystallization, to remove any contaminants.
-
-
Monomer to Base Ratio: The stoichiometry between the monomer and the base (e.g., potassium tert-butoxide) is a critical factor in controlling the polymerization process.[2]
-
Solution: Carefully control the molar ratio of the base to the monomer. A slight excess of base can lead to higher molecular weights, but a large excess can promote side reactions. Systematically varying this ratio can help you find the optimal conditions for your desired molecular weight.
-
-
Reaction Temperature: The temperature of the polymerization reaction directly influences the rates of initiation, propagation, and termination.[3][4]
-
Solution: Maintain a consistent and controlled reaction temperature. Lower temperatures generally favor higher molecular weights by reducing the rate of termination reactions.[5] For instance, conducting the reaction at temperatures as low as -68°C has been shown to suppress defect formation.[6] Conversely, higher temperatures can lead to shorter polymer chains.[3]
-
-
Solvent Choice and Purity: The solvent can affect the solubility of the growing polymer chains and the reactivity of the intermediates.[2][3]
-
Solution: Use dry, high-purity solvents. The presence of water or other protic impurities can quench the reaction. The choice of solvent also matters; for example, toluene at 55°C has been used to produce high molecular weight MEH-PPV, while n-pentane at 25°C resulted in lower molecular weight polymer.[3]
-
Problem 2: Broad Polydispersity Index (PDI)
Symptom:
-
The synthesized polymer has a PDI significantly greater than 2, indicating a wide range of chain lengths.
Potential Causes & Solutions:
-
Slow Initiation: If the initiation of polymerization is slow compared to propagation, new chains will be forming throughout the reaction, leading to a broad distribution of chain lengths.
-
Solution: Ensure rapid and uniform mixing of the monomer and base to promote simultaneous initiation. The initiation by dimerization of the active monomer is known to be slow and can be the rate-determining step.[6]
-
-
Chain Transfer Reactions: The presence of impurities or certain solvents can lead to chain transfer, where the growing polymer chain is terminated, and a new chain is initiated.
-
Solution: Purify all reagents and solvents thoroughly. Consider using a solvent that is less prone to participating in chain transfer reactions.
-
-
Side Reactions: The Gilch polymerization can be accompanied by side reactions, such as the formation of [2.2]paracyclophanes, which can affect the molecular weight distribution.[7][8]
-
Solution: Optimizing reaction conditions, such as temperature and monomer concentration, can help minimize these side reactions.
-
Problem 3: Low Polymer Yield
Symptom:
-
The amount of isolated polymer is significantly lower than theoretically expected.
Potential Causes & Solutions:
-
Incomplete Reaction: The polymerization may not have gone to completion.
-
Solution: Increase the reaction time to allow for complete monomer conversion. Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) if applicable.
-
-
Precipitation of Low Molecular Weight Oligomers: During the purification step (e.g., precipitation in methanol), low molecular weight fractions may remain soluble and be lost.[9]
-
Solution: Adjust the precipitation solvent system or temperature to ensure the precipitation of a wider range of polymer chain lengths.
-
-
Inefficient Initiation: If the initiation is not efficient, a significant portion of the monomer will not be converted into polymer.
-
Solution: Re-evaluate the monomer-to-base ratio and the reaction temperature to optimize the initiation step.
-
Frequently Asked Questions (FAQs)
Here are answers to some of the most common questions regarding molecular weight control in PPV synthesis.
Q1: How does the monomer-to-base ratio specifically affect the molecular weight of PPV?
The ratio of monomer to base is a key parameter for controlling the molecular weight in Gilch polymerization.[2] Generally, increasing the amount of base relative to the monomer can lead to an increase in molecular weight, up to a certain point. This is because the base is responsible for the dehydrohalogenation of the monomer to form the reactive p-quinodimethane intermediate, which is the actual monomer in the polymerization.[7][8] A higher concentration of this intermediate can lead to a faster propagation rate and higher molecular weight polymers. However, an excessive amount of base can lead to side reactions that may limit the chain length.
Q2: What is the effect of reaction temperature on the molecular weight and PDI?
Reaction temperature has a significant impact on the kinetics of the polymerization and, consequently, on the molecular weight and PDI.[3][4]
-
Lower Temperatures: Generally lead to higher molecular weights and narrower PDIs.[5] This is because lower temperatures reduce the rate of termination reactions relative to the propagation rate, allowing for the formation of longer polymer chains.
-
Higher Temperatures: Tend to produce lower molecular weight polymers with broader PDIs.[3] At higher temperatures, chain transfer and other termination reactions become more prevalent.
Table 1: Effect of Reaction Conditions on MEH-PPV Molecular Weight [3]
| Solvent | Temperature (°C) | Mw ( kg/mol ) | Yield (%) |
|---|---|---|---|
| n-Pentane | 25 | 32 | 97 |
| Toluene | 55 | 397 | 65 |
Q3: Can I use chain-capping agents to control the molecular weight?
Yes, the use of chain-capping agents is a viable strategy for controlling the molecular weight of PPV. For instance, 4-tert-butylbenzyl chloride has been successfully used as an initiator and end-capping reagent in the Gilch synthesis of MEH-PPV.[10] By adding varying amounts of the end-capper, the molecular weight of the resulting polymer can be progressively decreased.[10]
Q4: What is the mechanism of the Gilch polymerization and how does it relate to molecular weight control?
The Gilch polymerization proceeds through a base-induced 1,6-elimination of a hydrogen halide from the α,α'-dihalo-p-xylene monomer to form a reactive p-quinodimethane intermediate.[1][5] This intermediate is the true monomer. The polymerization is generally believed to proceed via a radical chain growth mechanism, although an anionic mechanism has also been proposed under certain conditions.[1][5][10] Spontaneous dimerization of the p-quinodimethane intermediate can form a diradical species that initiates the polymerization.[1][8]
Understanding this mechanism is crucial for molecular weight control. For instance, controlling the concentration of the p-quinodimethane intermediate through the monomer-to-base ratio and reaction temperature directly influences the rate of polymerization and the final molecular weight.[2]
Experimental Protocols
Protocol 1: General Procedure for Gilch Polymerization of this compound
This protocol provides a general framework for the synthesis of PPV. The specific amounts and conditions should be optimized to achieve the desired molecular weight.
Materials:
-
This compound (monomer)
-
Potassium tert-butoxide (base)
-
Anhydrous tetrahydrofuran (THF) or other suitable solvent
-
Methanol (for precipitation)
-
Acetic acid (for termination)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the this compound monomer in anhydrous THF in a three-neck flask equipped with a stirrer.
-
In a separate flask, prepare a solution of potassium tert-butoxide in anhydrous THF.
-
Cool the monomer solution to the desired reaction temperature (e.g., 0 °C or lower).
-
Slowly add the potassium tert-butoxide solution to the stirred monomer solution over a period of time (e.g., 30 minutes).
-
Allow the reaction to proceed at the chosen temperature for a specified duration (e.g., 2-24 hours). The viscosity of the solution will typically increase as the polymer forms.[11]
-
Terminate the polymerization by adding a small amount of acetic acid.[11]
-
Precipitate the polymer by slowly pouring the reaction mixture into a large volume of vigorously stirred methanol.[11]
-
Filter the precipitated polymer, wash it with fresh methanol, and dry it under vacuum.
Protocol 2: Molecular Weight Characterization by Gel Permeation Chromatography (GPC)
GPC (also known as size-exclusion chromatography, SEC) is the standard method for determining the molecular weight and PDI of polymers.
Procedure:
-
Prepare a dilute solution of the synthesized PPV in a suitable solvent (e.g., THF or chloroform) at a known concentration (e.g., 1 mg/mL).
-
Filter the solution through a syringe filter (e.g., 0.22 µm) to remove any particulate matter.
-
Inject the filtered solution into the GPC system.
-
The GPC system separates the polymer chains based on their hydrodynamic volume, with larger chains eluting first.
-
A calibration curve, generated using polystyrene standards of known molecular weights, is used to determine the molecular weight distribution of the PPV sample.
-
From the GPC data, the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) can be calculated.
Visualizing the Process
Diagram 1: Gilch Polymerization Workflow
Caption: Workflow for PPV synthesis via Gilch polymerization.
Diagram 2: Factors Influencing Molecular Weight
Caption: Key factors controlling the molecular weight in PPV synthesis.
References
- 1. Teaching Organic Electronics: The Synthesis of the Conjugated Polymer MEH-PPV in a Hands-on Experiment for Undergraduate Students [pubs.sciepub.com]
- 2. ripublication.com [ripublication.com]
- 3. Simple improvements to Gilch synthesis and molecular weight modulation of MEH-PPV - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Gilch Synthesis of Poly(p-phenylene vinylenes): Mechanistic Knowledge in the Service of Advanced Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. davidlu.net [davidlu.net]
- 11. benchchem.com [benchchem.com]
Troubleshooting common issues in Gilch polymerization
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Gilch Polymerization. As a Senior Application Scientist, I've designed this guide to provide you with in-depth technical assistance for common challenges encountered during the synthesis of poly(p-phenylene vinylene) (PPV) and its derivatives via the Gilch route. This resource is structured to offer not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of Gilch polymerization?
Gilch polymerization is a chain-growth polymerization that proceeds via a free-radical mechanism.[1] The process begins with the 1,6-elimination of a hydrogen halide from a dihalo-p-xylene monomer in the presence of a strong base, such as potassium tert-butoxide (t-BuOK). This elimination reaction generates a highly reactive p-quinodimethane intermediate, which is the true monomer in this polymerization.[2]
The initiation of the polymerization is thought to occur through the spontaneous dimerization of two p-quinodimethane monomers, forming a diradical species. This diradical then propagates by adding more p-quinodimethane monomers to both ends of the growing polymer chain.[2][3]
dot graph Gilch_Mechanism { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Monomer [label="α,α'-Dihalo-p-xylene\nMonomer", fillcolor="#F1F3F4"]; Base [label="Strong Base\n(e.g., t-BuOK)", fillcolor="#F1F3F4"]; Intermediate [label="p-Quinodimethane\nIntermediate", fillcolor="#FBBC05"]; Dimer [label="Diradical Dimer\n(Initiator)", fillcolor="#EA4335"]; Propagation [label="Chain Propagation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Polymer [label="Poly(p-phenylene vinylene)\n(PPV)", fillcolor="#34A853", fontcolor="#FFFFFF"];
Monomer -> Intermediate [label="Base-induced\nElimination"]; Base -> Intermediate; Intermediate -> Dimer [label="Dimerization"]; Dimer -> Propagation [label="Initiation"]; Intermediate -> Propagation [label="Monomer Addition"]; Propagation -> Polymer [label="Termination/\nChain Growth"]; } caption: "Gilch Polymerization Mechanism."
Q2: My polymer has a low molecular weight. What are the likely causes and how can I increase it?
Low molecular weight is a common issue in Gilch polymerization and can be influenced by several factors. Here's a breakdown of potential causes and solutions:
-
Reaction Temperature: Temperature plays a crucial role in determining the final molecular weight.
-
Explanation: Higher temperatures can lead to faster termination rates and an increased likelihood of side reactions, both of which can limit chain growth. Conversely, very low temperatures may slow down the propagation rate excessively.
-
Solution: A study on the synthesis of MEH-PPV found that for a high molecular weight polymer, a reaction temperature of 55 °C in toluene yielded the best results.[4] Experiment with a range of temperatures to find the optimal condition for your specific monomer and solvent system.
-
-
Solvent Choice: The solvent can significantly impact the solubility of the growing polymer chains and the kinetics of the reaction.
-
Explanation: A solvent in which the polymer is readily soluble will keep the growing chains in solution, allowing for further propagation and leading to higher molecular weights. If the polymer precipitates out of solution prematurely, chain growth will be terminated.
-
Solution: For high molecular weight MEH-PPV, toluene has been shown to be an effective solvent.[4] If you are experiencing low molecular weight, consider switching to a solvent with better solubility for your target polymer. Common solvents for Gilch polymerization include tetrahydrofuran (THF), toluene, and N,N-dimethylformamide (DMF).[5]
-
-
Monomer Purity: The presence of impurities in your monomer can act as chain-terminating agents.
-
Explanation: Monofunctional impurities or other reactive species can cap the growing polymer chains, preventing further propagation.[6][7][8]
-
Solution: Ensure your monomer is of high purity. Recrystallization or column chromatography of the monomer before use is highly recommended. You can verify the purity using techniques like NMR or GC-MS.[9]
-
-
Oxygen Contamination: Oxygen can act as a radical scavenger, leading to premature termination of the polymerization.[3]
-
Explanation: The free-radical nature of Gilch polymerization makes it sensitive to oxygen. Oxygen can react with the growing polymer chains, forming peroxy radicals that are less reactive and can terminate the chain growth.
-
Solution: It is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Degassing the solvent and monomer solution prior to the reaction is also a good practice.
-
Q3: I'm observing gel formation in my reaction mixture. What is causing this and how can I prevent it?
The temporary gelation of the reaction mixture is a frequently observed phenomenon in Gilch polymerization.
-
Explanation: While it might seem like chemical cross-linking, research suggests that this gelation is often a physical phenomenon caused by a high density of chain entanglements in the newly formed, semi-rigid polymer chains.[1][3] As the reaction proceeds with continuous stirring, these entanglements can resolve, leading to the redissolution of the gel.
-
Troubleshooting Steps:
-
Continue Stirring: In many cases, simply allowing the reaction to stir for a longer period (several hours to a day) can lead to the dissolution of the gel.
-
Solvent Choice: Using a better solvent for the polymer can help to minimize entanglement by keeping the polymer chains well-solvated.
-
Monomer Concentration: Lowering the initial monomer concentration can sometimes reduce the rate of polymer formation, giving the chains more time to disentangle as they grow.[10]
-
dot graph Gel_Formation { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Start [label="Initial Polymerization", fillcolor="#F1F3F4"]; Entanglement [label="High Chain Entanglement\n(Gel Formation)", fillcolor="#FBBC05"]; Stirring [label="Extended Stirring", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dissolution [label="Disentanglement &\nSoluble Polymer", fillcolor="#34A853", fontcolor="#FFFFFF"]; Crosslinking [label="Chemical Cross-linking\n(Less Common)", style=dashed, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> Entanglement; Entanglement -> Stirring; Stirring -> Dissolution; Entanglement -> Crosslinking [style=dashed, label="Potential but less\nlikely cause"]; } caption: "Troubleshooting Gel Formation."
Q4: My polymer yield is consistently low. What are the possible reasons and solutions?
Low polymer yield can be a frustrating issue. Here are some common culprits and how to address them:
-
Side Reactions: The formation of side products can consume the monomer and reduce the overall yield of the desired polymer.
-
Explanation: A significant side reaction in Gilch polymerization is the formation of [2.2]paracyclophanes through the dimerization of the p-quinodimethane intermediate.[2][3] This side reaction is more prevalent at very low monomer concentrations.
-
Solution: Running the polymerization at a reasonably high monomer concentration can favor chain propagation over the formation of cyclic dimers. However, be mindful that very high concentrations can lead to gelation issues.
-
-
Incomplete Reaction: The polymerization may not be running to completion.
-
Explanation: Insufficient reaction time or premature termination can lead to a significant amount of unreacted monomer and low molecular weight oligomers remaining in the reaction mixture.
-
Solution: Ensure the reaction is allowed to proceed for a sufficient amount of time (often 24 hours or more).[5] You can monitor the progress of the reaction by taking small aliquots and analyzing them using techniques like Gel Permeation Chromatography (GPC) to observe the growth of the polymer peak.[11][12]
-
-
Loss During Work-up and Purification: A significant amount of polymer can be lost during the precipitation and washing steps.
-
Explanation: Low molecular weight fractions and oligomers may remain soluble in the precipitation solvent (e.g., methanol) and be discarded.[5]
-
Solution: Use a large excess of the non-solvent to ensure complete precipitation of the polymer. Be careful during filtration and washing to avoid mechanical loss of the product. Soxhlet extraction is an effective method for purifying the polymer while minimizing loss.[5]
-
Detailed Troubleshooting Guides
Issue 1: Inconsistent Polydispersity (PDI)
Symptoms: Your GPC results show a broad or bimodal molecular weight distribution, indicating a lack of control over the polymerization.
Causality: The radical nature of Gilch polymerization can make it challenging to achieve a narrow PDI. A broad PDI can arise from multiple factors, including:
-
Non-uniform initiation: If the initiation of polymer chains does not occur at the same time, it can lead to a wide range of chain lengths.
-
Chain transfer reactions: Reactions where the growing radical is transferred to another molecule (like the solvent) can terminate one chain and initiate another, leading to a broader distribution of molecular weights.[13]
-
Termination by combination: When two growing polymer chains combine, the resulting polymer has a much higher molecular weight, which can broaden the PDI.[14]
Troubleshooting Protocol:
| Step | Action | Rationale |
| 1 | Optimize Base Addition: | A slow and controlled addition of the base to the monomer solution can help to ensure a more uniform generation of the p-quinodimethane intermediate, leading to more simultaneous initiation events. |
| 2 | Control Temperature: | Maintain a constant and optimized reaction temperature. Fluctuations in temperature can affect the rates of initiation, propagation, and termination, leading to a broader PDI. |
| 3 | Solvent Selection: | The choice of solvent can influence chain transfer reactions. Solvents like THF have been suggested to act as radical transfer agents in the Gilch pathway.[13] Consider using solvents with lower chain transfer constants if a narrow PDI is critical. |
| 4 | Monomer to Initiator Ratio: | While the initiator is formed in situ, the overall concentration of reactive species plays a role. Running the reaction at a higher monomer concentration can favor propagation over termination, potentially leading to a more controlled polymerization. |
Issue 2: Insoluble Polymer Formation
Symptoms: The final polymer product is insoluble in common organic solvents, making characterization and processing difficult.
Causality: While temporary gelation due to chain entanglement is common, the formation of a permanently insoluble polymer suggests a different issue.
-
Chemical Cross-linking: Although less common, side reactions leading to covalent cross-links between polymer chains can result in an insoluble network. This can be caused by impurities in the monomer or side reactions at high temperatures.
-
High Molecular Weight and Aggregation: For some rigid-rod polymers, extremely high molecular weights can lead to strong intermolecular interactions and aggregation, resulting in poor solubility.[5]
Troubleshooting Protocol:
| Step | Action | Rationale |
| 1 | Verify Monomer Purity: | Ensure the monomer is free from difunctional impurities that could act as cross-linking agents. |
| 2 | Optimize Reaction Temperature: | Avoid excessively high reaction temperatures that could promote side reactions leading to cross-linking. |
| 3 | Control Molecular Weight: | If insolubility is due to excessively high molecular weight, you can intentionally reduce it by adjusting the reaction conditions (e.g., using a slightly higher temperature or a different solvent as discussed in Q2). |
| 4 | Improve Polymer Solubility: | Consider modifying the monomer with solubilizing side chains (e.g., long alkyl or alkoxy groups) to improve the solubility of the final polymer.[15] |
Experimental Protocols
Protocol 1: General Procedure for Gilch Polymerization
This protocol is a general guideline and may need to be optimized for your specific monomer and desired polymer properties.
Materials:
-
α,α'-Dihalo-p-xylene monomer
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous solvent (e.g., THF, Toluene)
-
Methanol (for precipitation)
-
Inert gas (Nitrogen or Argon)
-
Standard Schlenk line glassware
Procedure:
-
Monomer Preparation: Dissolve the α,α'-dihalo-p-xylene monomer in the anhydrous solvent in a Schlenk flask under an inert atmosphere.
-
Reaction Setup: Cool the monomer solution to the desired reaction temperature (e.g., 0 °C to 55 °C) with vigorous stirring.
-
Base Addition: In a separate Schlenk flask, prepare a solution of t-BuOK in the same anhydrous solvent.
-
Slow Addition: Slowly add the t-BuOK solution to the stirred monomer solution over a period of 1-2 hours using a syringe pump or a dropping funnel.
-
Polymerization: After the addition is complete, allow the reaction to stir at the set temperature for 24-48 hours under an inert atmosphere.
-
Precipitation: Pour the viscous polymer solution into a large excess of methanol to precipitate the polymer.
-
Purification: Collect the polymer by filtration, wash it thoroughly with methanol, and dry it under vacuum. For higher purity, the polymer can be redissolved in a suitable solvent and reprecipitated, or purified by Soxhlet extraction.
dot graph Protocol_Workflow { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
A [label="1. Dissolve Monomer\nin Anhydrous Solvent", fillcolor="#F1F3F4"]; B [label="2. Cool and Stir\nMonomer Solution", fillcolor="#F1F3F4"]; C [label="3. Prepare Base Solution", fillcolor="#F1F3F4"]; D [label="4. Slow Addition of Base", fillcolor="#FBBC05"]; E [label="5. Polymerization\n(24-48h)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="6. Precipitate in Methanol", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="7. Filter, Wash, and Dry", fillcolor="#34A853", fontcolor="#FFFFFF"];
A -> B; C -> D; B -> D; D -> E; E -> F; F -> G; } caption: "Gilch Polymerization Workflow."
References
- 1. Gel Formation during the Gilch Synthesis of Poly(p‐phenylene vinylenes): Evidence of an Unexpected Explanation | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. The Gilch Synthesis of Poly(p-phenylene vinylenes): Mechanistic Knowledge in the Service of Advanced Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simple improvements to Gilch synthesis and molecular weight modulation of MEH-PPV - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. wepub.org [wepub.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Online GPC monitoring for batch and flow polymerisation reactions - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Polymerization Reactions [chemed.chem.purdue.edu]
- 15. Effects of Polymers on the Drug Solubility and Dissolution Enhancement of Poorly Water-Soluble Rivaroxaban - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Polymerization of 2,5-Bis(chloromethyl)-p-xylene
Welcome to the technical support guide for the quenching and termination of 2,5-Bis(chloromethyl)-p-xylene polymerization. This resource is designed for researchers and scientists engaged in the synthesis of poly(p-phenylene vinylene) (PPV) and related materials. Here, we address common challenges and frequently asked questions to ensure the successful execution of your experiments and the synthesis of high-quality polymers.
Part 1: Frequently Asked Questions (FAQs)
This section covers fundamental concepts and common inquiries regarding the termination of polymerization.
Q1: What is the primary polymerization mechanism for this compound, and why is a specific termination step necessary?
The polymerization of this compound is most commonly achieved via the Gilch route , a dehydrochlorination polymerization.[1] In this mechanism, a strong base, such as potassium tert-butoxide (KOtBu), is used to abstract protons from the chloromethyl groups, leading to the elimination of HCl and the formation of a reactive p-quinodimethane intermediate. This intermediate then polymerizes to form the PPV precursor.
A deliberate termination step is critical for several reasons:
-
To Halt Polymer Growth: The reaction must be stopped to gain control over the final molecular weight and molecular weight distribution of the polymer.[2]
-
To Deactivate the Catalyst: The strong base used as a catalyst (e.g., KOtBu) must be neutralized to prevent it from causing side reactions or degradation of the polymer during workup and purification.[1]
-
To Ensure Stability: Quenching passivates reactive end-groups on the polymer chains, enhancing the stability of the final product.
Q2: What are the standard quenching agents for this type of polymerization, and how do they work?
For the Gilch polymerization, termination is typically achieved by introducing a protic agent . The most common quenchers are weak acids or alcohols. Their function is to neutralize the strong base catalyst and any remaining anionic intermediates.
| Quenching Agent | Mechanism of Action | Advantages | Disadvantages |
| Methanol (MeOH) | Provides a proton source to neutralize the tert-butoxide catalyst and protonate any carbanionic species. | Readily available, effective, and serves as a good non-solvent for precipitating the polymer.[1] | Can be less effective if the reaction medium has very high basicity. |
| Acetic Acid (AcOH) | A weak acid that rapidly and irreversibly neutralizes the strong base catalyst.[1] | Very efficient neutralization. A small amount diluted in the reaction solvent is usually sufficient.[1] | Excess acid can lead to side reactions or require additional purification steps. |
| Water (H₂O) | Acts as a proton donor. | Inexpensive and effective. | Its high polarity can cause the polymer to precipitate uncontrollably. It is also a known impurity that can prematurely terminate the reaction if present during polymerization.[3][4] |
Q3: How can I confirm that the polymerization has been successfully quenched and terminated?
Confirmation is typically a multi-step process involving both macroscopic observation and analytical characterization:
-
Visual Observation: A successful quench often results in a change in the color or viscosity of the reaction mixture.
-
Precipitation: The quenched polymer should precipitate upon addition to a non-solvent like methanol. A clean, fibrous, or powdered precipitate is a good indicator.[1]
-
Spectroscopic Analysis: Post-purification, techniques like ¹H NMR can be used to analyze the end groups of the polymer to confirm the absence of reactive species.
-
Gel Permeation Chromatography (GPC): GPC analysis of the polymer should show a stable molecular weight distribution. If the reaction was not properly quenched, you might see changes in molecular weight over time or a very broad, uncontrolled distribution.
Part 2: Troubleshooting Guide
This section addresses specific problems that may be encountered during the quenching and termination phases of your experiment.
Problem 1: My polymer has a very low molecular weight and a broad polydispersity index (PDI). What went wrong?
Low molecular weight is a common issue that often points to premature termination or issues with the reaction setup.[4]
Possible Causes & Solutions:
-
Cause 1: Presence of Impurities: Water, oxygen, or other protic impurities in the monomer, solvent, or inert gas can act as terminating agents, stopping chain growth prematurely.[3][5]
-
Solution: Ensure all glassware is rigorously dried. Use freshly distilled, anhydrous solvents. Purify the monomer (e.g., by recrystallization) to remove impurities. Use a high-purity inert gas (Nitrogen or Argon) and ensure the system is well-sealed.
-
-
Cause 2: Incorrect Stoichiometry: An incorrect ratio of base to monomer can affect both initiation and propagation, leading to shorter chains.
-
Solution: Carefully and accurately weigh the monomer and the base. For a highly controlled polymerization, consider titrating the base solution before use to confirm its concentration.
-
-
Cause 3: Inefficient Quenching: Adding the quenching agent too slowly or using an insufficient amount can allow side reactions to occur, which may cleave polymer chains or broaden the molecular weight distribution.
-
Solution: Once the desired reaction time is reached, the quenching agent should be added promptly to stop the reaction decisively.
-
The following diagram outlines a logical workflow for troubleshooting low molecular weight issues.
Caption: Troubleshooting workflow for low molecular weight polymer.
Problem 2: The reaction mixture turned dark brown/black, and the resulting polymer is insoluble in common solvents.
A dark coloration and insolubility are often indicative of side reactions, such as oxidation or cross-linking, which can lead to a complex, intractable material.
Possible Causes & Solutions:
-
Cause 1: Oxygen Contamination: The reactive intermediates in the Gilch polymerization are sensitive to oxygen. The presence of air can lead to oxidative side reactions that create carbonyl defects and promote cross-linking.
-
Solution: Maintain a strict inert atmosphere throughout the entire process, from solvent addition to quenching. Degas the solvent before use by sparging with nitrogen or argon, or by using freeze-pump-thaw cycles.
-
-
Cause 2: Over-extended Reaction Time: Allowing the polymerization to proceed for too long, especially at higher temperatures, can increase the likelihood of side reactions and cross-linking.
-
Solution: Monitor the reaction viscosity. Once a significant increase is observed, proceed with the quenching step. Optimize the reaction time based on literature protocols or your own experimental series.
-
-
Cause 3: High Reaction Temperature: While some heat may be required, excessive temperatures can accelerate degradation and cross-linking pathways.
-
Solution: Conduct the polymerization at room temperature or the temperature specified in a validated protocol.[1] Ensure adequate stirring to dissipate any localized heat from the exothermic reaction.
-
This protocol provides a reliable method for terminating the polymerization and isolating the precursor polymer.
-
Prepare the Quenching Solution: In a separate flask under an inert atmosphere, prepare a quenching solution. A common choice is a 5% v/v solution of acetic acid in the same anhydrous solvent used for the polymerization (e.g., THF or Dioxane).[1]
-
Cool the Reaction (Optional): If the polymerization was conducted at an elevated temperature, cool the reactor to room temperature in an ice bath to slow down the reaction rate before quenching.
-
Quench the Reaction: While vigorously stirring the polymerization mixture, add the quenching solution dropwise. Continue stirring for 15-20 minutes to ensure complete neutralization of the base.
-
Prepare for Precipitation: In a large beaker, place a volume of a non-solvent (typically methanol) that is at least 10 times the volume of your reaction mixture. Stir the methanol vigorously with a magnetic stirrer.[1]
-
Precipitate the Polymer: Slowly pour the quenched reaction mixture into the vortex of the stirring methanol. The polymer should precipitate as a solid.[1]
-
Isolate and Wash: Collect the precipitated polymer by filtration. Wash the polymer generously with fresh methanol to remove any residual salts and unreacted monomer.
-
Dry the Polymer: Dry the collected polymer under reduced pressure (in a vacuum oven) at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Caption: Step-by-step workflow for quenching and polymer isolation.
By understanding the underlying chemical principles and following these troubleshooting guidelines and protocols, researchers can effectively control the quenching and termination of this compound polymerization, leading to the successful synthesis of high-quality polymeric materials.
References
Impact of reaction conditions on the purity of 2,5-Bis(chloromethyl)-p-xylene
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the synthesis of 2,5-Bis(chloromethyl)-p-xylene (BCMPX). As a crucial intermediate in various synthetic pathways, including the production of polymers and active pharmaceutical ingredients, achieving high purity of BCMPX is paramount.[1][2] This document addresses common challenges encountered during its synthesis, focusing on the impact of reaction conditions on product purity.
I. Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The primary industrial method for synthesizing this compound is the chloromethylation of p-xylene.[3] This electrophilic aromatic substitution reaction typically involves reacting p-xylene with a source of formaldehyde and hydrogen chloride in the presence of a catalyst.[3]
Q2: What are the typical impurities I might encounter in my final product?
A2: The crude product of p-xylene chloromethylation often contains several impurities that can affect downstream applications. These include:
-
Monochlorinated species: 2-(chloromethyl)-p-xylene is a common byproduct resulting from incomplete reaction.
-
Unreacted p-xylene: The starting material may remain if the reaction does not go to completion.
-
Polymeric materials: Side reactions can lead to the formation of oligomeric or polymeric byproducts.
-
Catalyst residues: Depending on the catalyst and workup procedure, inorganic salts may be present.[3]
Q3: What analytical techniques are recommended for determining the purity of this compound?
A3: A combination of chromatographic and spectroscopic methods is ideal for assessing the purity of BCMPX. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are powerful for separating and quantifying the desired product from its impurities.[1] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed structural information, confirming the identity of the product and helping to identify impurities.[1] Fourier-Transform Infrared Spectroscopy (FTIR) can also be used to identify characteristic functional groups.[1]
II. Troubleshooting Guide: Optimizing Reaction Conditions for Purity
Controlling reaction parameters is critical to maximizing the yield of this compound while minimizing the formation of impurities.
Issue 1: Low Yield of the Desired Bis-chloromethylated Product
-
Potential Cause: Inappropriate Stoichiometry
-
Explanation: The molar ratio of reactants (p-xylene, formaldehyde, and HCl) significantly influences the product distribution. An insufficient amount of formaldehyde or HCl will lead to incomplete conversion of p-xylene and a higher proportion of the mono-chloromethylated byproduct.
-
Recommendation: A molar ratio of [CH₂O]/[p-xylene] of 2 is often optimal to favor the formation of the di-substituted product.[4] It is crucial to ensure a sufficient supply of HCl throughout the reaction.
-
-
Potential Cause: Suboptimal Reaction Temperature
-
Explanation: The reaction temperature affects the rate of both the desired reaction and side reactions. Lower temperatures can lead to slow reaction rates and incomplete conversion. Conversely, excessively high temperatures can promote the formation of polymeric byproducts and other impurities.[5]
-
Recommendation: The optimal temperature is typically in the range of 70-80°C.[4][6] Precise temperature control is essential for reproducible results.
-
Issue 2: High Levels of Monochlorinated Impurity
-
Potential Cause: Insufficient Reaction Time
-
Explanation: The chloromethylation of p-xylene proceeds stepwise. If the reaction is stopped prematurely, a significant amount of the mono-substituted intermediate will remain.
-
Recommendation: A reaction time of approximately 90 minutes is often sufficient to drive the reaction towards the di-substituted product.[4] Monitoring the reaction progress by techniques like GC can help determine the optimal reaction time for your specific setup.
-
-
Potential Cause: Poor Catalyst Activity or Concentration
-
Explanation: The catalyst plays a crucial role in facilitating the electrophilic aromatic substitution. An inappropriate catalyst or an insufficient amount can lead to a sluggish reaction and favor the formation of the mono-substituted product.
-
Recommendation: While various catalysts can be used, phase transfer catalysts like quaternary ammonium salts have shown to be effective.[4] The optimal catalyst concentration should be determined experimentally; for instance, an optimal concentration of 0.07 mol has been reported for certain quaternary ammonium salt catalysts.[4]
-
Issue 3: Presence of Polymeric Byproducts
-
Potential Cause: Excessive Reaction Temperature
-
Explanation: High temperatures can promote intermolecular reactions between the chloromethylated products, leading to the formation of oligomers and polymers.
-
Recommendation: Maintain the reaction temperature within the optimal range (70-80°C) and ensure uniform heating to avoid localized hotspots.[4][6]
-
-
Potential Cause: High Concentration of Reactants
-
Explanation: Highly concentrated reaction mixtures can increase the likelihood of intermolecular side reactions.
-
Recommendation: While a higher concentration can increase the reaction rate, it may be necessary to use a suitable solvent to maintain a moderate concentration and minimize polymer formation.
-
III. Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions.
-
Materials:
-
p-xylene
-
Paraformaldehyde
-
Concentrated Hydrochloric Acid
-
Catalyst (e.g., a suitable quaternary ammonium salt)
-
Anhydrous Sodium Sulfate
-
20% Sodium Hydrogen Carbonate solution
-
Organic solvent for extraction (e.g., diethyl ether)
-
-
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a gas inlet, combine p-xylene, paraformaldehyde, and the catalyst.
-
With vigorous stirring, slowly add concentrated hydrochloric acid to the mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80°C) in an oil bath and maintain for the specified time (e.g., 90 minutes).[4]
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the organic layer.
-
Wash the organic layer successively with a 20% sodium hydrogen carbonate solution and then with water to neutralize any remaining acid and remove inorganic salts.[3]
-
Dry the organic layer over anhydrous sodium sulfate.[3]
-
Remove the solvent under reduced pressure to obtain the crude product.
-
The crude product can be further purified by recrystallization or column chromatography.
-
IV. Data Summary
| Reaction Parameter | Typical Range/Value | Impact on Purity |
| [CH₂O]/[p-xylene] Molar Ratio | 2 | A lower ratio increases monochlorinated byproducts. |
| Reaction Temperature | 70-80°C | Lower temperatures lead to incomplete reaction; higher temperatures promote polymer formation. |
| Reaction Time | ~90 minutes | Shorter times result in higher levels of monochlorinated impurity. |
| Catalyst Concentration | Varies (e.g., 0.07 mol for some PTCs) | Insufficient catalyst leads to low conversion and high mono-substituted product. |
V. Diagrams
Chloromethylation of p-xylene Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic for Purity Issues
Caption: Troubleshooting decision tree for purity issues in BCMPX synthesis.
VI. References
-
Smolecule. (n.d.). Buy this compound | 6298-72-2. Retrieved from --INVALID-LINK--
-
SynHet. (n.d.). 2,5-Bis-(chloromethyl)-p-xylene. Retrieved from --INVALID-LINK--
-
IOSR Journal. (n.d.). Chloromethylation of Meta Xylene by Phase Transfer Catalysis. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). A Comparative Guide to the Polymerization of 4,6-Bis(chloromethyl)-m-xylene and this compound. Retrieved from --INVALID-LINK--
-
gsrs. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
NIST. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 2,5-BIS-(CHLOROMETHYL)-P-XYLENE AldrichCPR. Retrieved from --INVALID-LINK--
-
Santa Cruz Biotechnology. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Kinetics of p-xylene liquid phase catalytic oxidation. (II): Temperature effect. Retrieved from --INVALID-LINK--
-
MDPI. (n.d.). Feature Papers in Catalysis in Organic and Polymer Chemistry. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN111072470A - Method for preparing 2, 5-dimethyl phenylacetyl chloride. Retrieved from --INVALID-LINK--
-
Yamaguchi University. (1965). Synthesis of p-Xylenechloride from Toluene by Chloromethylation. Retrieved from --INVALID-LINK--
-
The University of Manchester. (n.d.). Intensified P-xylene Production Process through Toluene and Methanol Alkylation. Retrieved from --INVALID-LINK--
-
Royal Society of Chemistry. (2024). Selective production of para-xylene from biomass-derived 2,5-dimethylfuran through tandem Diels–Alder/dehydration reactions with a bifunctional Ga,Al-zeolite catalyst. Retrieved from --INVALID-LINK--
-
Royal Society of Chemistry. (n.d.). Highly selective production of renewable p-xylene from bio-based 2,5-dimethylfuran and ethylene over Al-modified H-Beta zeolites. Retrieved from --INVALID-LINK--
-
eScholarship. (2018). Computational Study of p‑Xylene Synthesis from Ethylene and 2,5- Dimethylfuran Catalyzed by H‑BEA. Retrieved from --INVALID-LINK--
-
European Medicines Agency. (2019). Q3C (R6) Step 5 - impurities: guideline for residual solvents. Retrieved from --INVALID-LINK--
-
MDPI. (2023). p-Xylene Oxidation to Terephthalic Acid: New Trends. Retrieved from --INVALID-LINK--
-
European Medicines Agency. (2024). ICH Q3C (R9) Guideline on impurities. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CA1080751A - Process for the preparation of 2,5-dichloro-p-xylene. Retrieved from --INVALID-LINK--
References
Removal of unreacted 2,5-Bis(chloromethyl)-p-xylene from polymer
A Guide to the Effective Removal of Unreacted 2,5-Bis(chloromethyl)-p-xylene
Welcome to the technical support center for polymer purification. This guide is designed for researchers, scientists, and drug development professionals who are working with polymers synthesized using this compound and need to remove the unreacted monomer from their final product. The presence of residual monomers can be detrimental, potentially causing toxicity, altering the polymer's mechanical or rheological properties, and leading to unwanted odors or tastes in the final material.[1] Therefore, meticulous purification is a critical step to ensure the integrity and safety of your polymer-based products.
This guide provides a comprehensive overview of troubleshooting strategies and frequently asked questions (FAQs) to address common challenges encountered during the purification process. We will delve into the causality behind experimental choices, offering field-proven insights to help you achieve a high degree of purity in your polymers.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted this compound from my polymer?
A1: Unreacted this compound is a reactive molecule due to its chloromethyl groups, which can participate in various nucleophilic substitution reactions.[2] Its presence as a residual monomer can have several adverse effects:
-
Toxicity: Many monomers are toxic, and their presence in a final product, especially for biomedical applications, is a significant safety concern.[3]
-
Altered Polymer Properties: Residual monomers can act as plasticizers, affecting the mechanical and thermal properties of the polymer. They can also interfere with cross-linking reactions or lead to premature degradation.[1][3]
-
Inaccurate Characterization: The presence of impurities will lead to erroneous results during the analytical characterization of your polymer, affecting measurements of molecular weight, and spectroscopic analysis.[]
Q2: What are the primary methods for removing small molecules like this compound from a polymer?
A2: The most common and effective methods are based on the solubility differences between the polymer and the small molecule monomer. These include:
-
Precipitation: This is the most widely used technique, involving the dissolution of the polymer in a suitable solvent followed by the addition of a non-solvent (also called an anti-solvent) to precipitate the polymer, leaving the monomer and other small molecule impurities dissolved in the solvent/non-solvent mixture.[5]
-
Soxhlet Extraction: This continuous solid-liquid extraction method is highly efficient for removing soluble impurities from a solid polymer sample.[6] The polymer is placed in a thimble and washed continuously with a condensed solvent that is a poor solvent for the polymer but a good solvent for the monomer.
-
Column Chromatography: While less common for routine polymer purification due to potential issues with polymer solubility and interaction with the stationary phase, it can be used to separate polymers from small molecules based on size or polarity.[7][8][9]
Q3: How do I choose the right solvent system for precipitation?
A3: The key is to find a "solvent/non-solvent" pair where:
-
The solvent completely dissolves your polymer.
-
The non-solvent is miscible with the solvent but does not dissolve the polymer.
-
The unreacted This compound is soluble in the non-solvent or the solvent/non-solvent mixture.
A good starting point is to consider the polarity of your polymer and the monomer. Since this compound is a relatively non-polar aromatic compound, a non-polar solvent might dissolve both the polymer and the monomer. Therefore, a more polar non-solvent would likely be effective at precipitating the polymer while keeping the monomer in solution.
Q4: My polymer precipitates as a sticky mass instead of a fine powder. What can I do?
A4: This is a common issue often caused by the rate of precipitation. To obtain a fine powder, which is easier to filter and dry, try the following:
-
Slow Addition: Add the polymer solution dropwise into the vigorously stirred non-solvent.[10]
-
Low Temperature: Perform the precipitation at a lower temperature (e.g., in an ice bath) to decrease the solubility of the polymer further and promote rapid, fine precipitation.[11]
-
Increased Non-Solvent Volume: Use a larger volume of the non-solvent to ensure rapid dilution and precipitation.
Q5: How can I confirm that all the unreacted this compound has been removed?
A5: Several analytical techniques can be used to quantify residual monomers in your polymer sample.[1][12] The choice of method depends on the monomer's properties and the required sensitivity.[3]
-
Gas Chromatography (GC): GC with a Flame Ionization Detector (GC-FID) or Mass Spectrometry (GC-MS) is highly sensitive and excellent for volatile monomers.[3] An extraction step is typically required to isolate the monomer from the polymer matrix.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC is suitable for non-volatile or high-molecular-weight monomers.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect and quantify residual monomer without the need for extraction, although it is generally less sensitive than GC methods.[1] You would look for the characteristic peaks of this compound that are absent in the pure polymer spectrum.
Troubleshooting Guides
This section provides detailed protocols and troubleshooting tips for the most common purification methods.
Method 1: Polymer Precipitation
Objective: To separate the polymer from unreacted this compound by exploiting differences in solubility.
Workflow Diagram:
Caption: Workflow for polymer purification via precipitation.
Detailed Protocol:
-
Solvent Selection:
-
Identify a solvent that readily dissolves your polymer (e.g., tetrahydrofuran (THF), chloroform, toluene).
-
Select a non-solvent in which your polymer is insoluble but this compound is soluble (e.g., methanol, ethanol, hexane). The non-solvent should be miscible with the solvent.
-
-
Dissolution:
-
Dissolve the crude polymer in the minimum amount of the chosen solvent to create a concentrated solution. Gentle heating may be applied if necessary, but be cautious of potential polymer degradation.
-
-
Precipitation:
-
In a separate flask, place a volume of the non-solvent that is at least 10 times the volume of the polymer solution.
-
Vigorously stir the non-solvent.
-
Slowly add the polymer solution dropwise to the stirring non-solvent. You should observe the immediate precipitation of the polymer.
-
-
Isolation and Washing:
-
Collect the precipitated polymer by filtration (e.g., using a Büchner funnel).
-
Wash the polymer cake on the filter with fresh, cold non-solvent to remove any remaining dissolved impurities.
-
-
Drying:
-
Dry the purified polymer under vacuum at a moderate temperature to remove all traces of the solvent and non-solvent.
-
Troubleshooting:
| Issue | Potential Cause | Solution |
| Oily or sticky precipitate | Precipitation is too slow, or the non-solvent is not a strong enough anti-solvent. | Add the polymer solution to the non-solvent more slowly with vigorous stirring. Try a different non-solvent or perform the precipitation at a lower temperature. |
| Low yield of recovered polymer | The polymer has some solubility in the non-solvent. | Use a larger excess of the non-solvent or a different non-solvent in which the polymer is less soluble. |
| Residual monomer still detected | Insufficient washing or a single precipitation is not enough. | Repeat the dissolution and precipitation process multiple times. Ensure thorough washing of the polymer on the filter. |
Method 2: Soxhlet Extraction
Objective: To continuously extract unreacted this compound from a solid polymer sample.
Workflow Diagram:
Caption: Workflow for polymer purification via Soxhlet extraction.
Detailed Protocol:
-
Solvent Selection:
-
Choose a solvent that is a good solvent for this compound but a poor solvent for your polymer. The solvent's boiling point should be suitable for the thermal stability of your polymer. Common choices include hexane, acetone, or dichloromethane.[6]
-
-
Sample Preparation:
-
Ensure your polymer is in a solid, porous form (e.g., a powder or small chunks) to maximize surface area for extraction.
-
Place the polymer sample into a cellulose extraction thimble.
-
-
Apparatus Setup:
-
Place the thimble inside the main chamber of the Soxhlet extractor.
-
Assemble the Soxhlet apparatus with a round-bottom flask containing the extraction solvent and a condenser.
-
-
Extraction:
-
Heat the solvent in the round-bottom flask. The solvent will vaporize, travel up to the condenser, liquefy, and drip into the thimble containing the polymer.
-
The chamber will fill with the solvent, extracting the soluble monomer. Once the chamber is full, the solvent will siphon back into the round-bottom flask.
-
This cycle repeats, continuously washing the polymer with fresh solvent. The extraction should be run for a sufficient duration, typically 24-48 hours, to ensure complete removal of the monomer.
-
-
Isolation and Drying:
-
After the extraction is complete, allow the apparatus to cool.
-
Remove the thimble containing the purified polymer.
-
Dry the polymer under vacuum to remove any residual extraction solvent.
-
Troubleshooting:
| Issue | Potential Cause | Solution |
| Polymer swells and blocks solvent flow | The chosen solvent has some affinity for the polymer. | Select a solvent in which the polymer has absolutely no solubility or swelling tendency. |
| Extraction is incomplete | The extraction time was too short, or the polymer particles are too large. | Increase the extraction time. Grind the polymer into a finer powder before placing it in the thimble to increase surface area. |
| Polymer degradation | The boiling point of the solvent is too high for the thermal stability of the polymer. | Choose a solvent with a lower boiling point and perform the extraction under reduced pressure if necessary. |
Physicochemical Data of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂Cl₂ | --INVALID-LINK--[13] |
| Molecular Weight | 203.11 g/mol | --INVALID-LINK--[13] |
| Melting Point | 132-134 °C | --INVALID-LINK--[14] |
| Boiling Point | 291.5±35.0 °C (Predicted) | --INVALID-LINK--[14] |
| LogP (Octanol/Water) | 3.781 (Calculated) | --INVALID-LINK--[13] |
| Water Solubility | Very low (log₁₀WS = -4.49 mol/L) | --INVALID-LINK--[13] |
References
- 1. measurlabs.com [measurlabs.com]
- 2. Buy this compound | 6298-72-2 [smolecule.com]
- 3. polymersolutions.com [polymersolutions.com]
- 5. US20130317208A1 - Methods and systems for polymer precipitation and generation of particles - Google Patents [patents.google.com]
- 6. filab.fr [filab.fr]
- 7. reddit.com [reddit.com]
- 8. Chromatographic Separation: A Versatile Strategy to Prepare Discrete and Well-Defined Polymer Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. columbia.edu [columbia.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. echemi.com [echemi.com]
- 12. researchgate.net [researchgate.net]
- 13. This compound (CAS 6298-72-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 14. This compound CAS#: 6298-72-2 [m.chemicalbook.com]
Technical Support Center: Catalyst Selection for Minimized Byproduct Formation in Chloromethylation
Welcome to the Technical Support Center dedicated to optimizing chloromethylation reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection with a primary focus on minimizing byproduct formation. Chloromethylation is a powerful tool for introducing a chloromethyl group onto aromatic rings, but it is often plagued by the formation of undesirable side products, most notably diarylmethanes and the highly carcinogenic bis(chloromethyl) ether (BCME).[1][2] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the efficiency, safety, and selectivity of your reactions.
Part 1: Troubleshooting Guide - Navigating Common Experimental Challenges
This section addresses specific issues you may encounter during chloromethylation experiments, providing causative explanations and actionable solutions.
Q1: My reaction is producing a significant amount of diarylmethane byproduct. How can I suppress this?
A1: The formation of diarylmethane is a common side reaction in chloromethylation, arising from the Friedel-Crafts alkylation of the starting material or product with the newly formed chloromethylated arene.[1] The choice of catalyst plays a crucial role in promoting or suppressing this byproduct.
Causality and Solutions:
-
Highly Active Catalysts: Strong Lewis acids like aluminum chloride (AlCl₃) and ferric chloride (FeCl₃) are known to vigorously promote diarylmethane formation.[3][4] These catalysts can further activate the aromatic ring, making it more susceptible to subsequent alkylation.
-
Catalyst Selection: Opt for milder Lewis acids. Zinc chloride (ZnCl₂) is the most frequently used catalyst in the Blanc chloromethylation and generally offers a better balance between reactivity and selectivity.[1][5][6] For highly activated aromatic substrates, such as anisole, titanium tetrachloride (TiCl₄) at low temperatures (0-5°C) can provide good yields of the chloromethylated product while minimizing diarylmethane formation.[3]
-
Reaction Temperature: Higher temperatures tend to favor the formation of diarylmethanes.[4] Maintaining a lower reaction temperature, often between 0°C and 10°C, can help to control the rate of the secondary alkylation reaction.[7]
-
Stoichiometry: Using a large excess of the aromatic substrate can sometimes reduce the formation of diarylmethane byproducts by increasing the probability of the chloromethylating agent reacting with the starting material rather than the product. However, this can complicate purification.[4]
Table 1: Catalyst Influence on Diaryl Methane Formation
| Catalyst | Propensity for Diaryl Methane Formation | Recommended for |
| Aluminum Chloride (AlCl₃) | High | Not recommended when selectivity is critical |
| Ferric Chloride (FeCl₃) | Very High | Not recommended when selectivity is critical |
| Zinc Chloride (ZnCl₂) | Moderate | General purpose, good starting point |
| Tin(IV) Chloride (SnCl₄) | Moderate to High | Use with caution, can promote side reactions |
| Titanium Tetrachloride (TiCl₄) | Low (at low temperatures) | Highly activated substrates (e.g., anisole) |
| Arsenic Trioxide (As₂O₃) | Very Low | When diarylmethane formation must be eliminated |
Troubleshooting Workflow:
Caption: Troubleshooting workflow for reducing diarylmethane byproducts.
Q2: I am concerned about the formation of bis(chloromethyl) ether (BCME). What are the best practices to minimize its formation and handle it safely?
A2: Bis(chloromethyl) ether (BCME) is a highly carcinogenic byproduct that can form in situ during chloromethylation reactions, particularly when formaldehyde and hydrogen chloride are present together.[1][2][8] Its formation is a significant safety concern in both laboratory and industrial settings.[1][9]
Causality and Mitigation Strategies:
-
Reaction Conditions: BCME formation is favored by the co-existence of formaldehyde and hydrogen chloride.[8] While complete elimination is difficult, certain measures can reduce its concentration.
-
Use of Alternative Reagents: Instead of generating the chloromethylating agent in situ from formaldehyde and HCl, consider using chloromethyl methyl ether (CH₃OCH₂Cl).[1] This reagent can be used with a Lewis acid catalyst and avoids the direct mixing of formaldehyde and HCl, thus reducing the potential for BCME formation. However, be aware that technical-grade chloromethyl methyl ether can itself be contaminated with BCME.[10]
-
Anhydrous Conditions: Carrying out the reaction under strictly anhydrous conditions can help to minimize the formation of BCME and other byproducts.[6]
-
Post-Reaction Neutralization: BCME can be decomposed by aqueous ammonia.[11] A post-reaction workup step involving treatment with a dilute ammonia solution can be employed to neutralize any BCME present. However, this must be done with caution, as the desired chloromethylated product may also be susceptible to hydrolysis or reaction with ammonia.[11] It is crucial to assess the stability of your product under these conditions.
-
Analytical Detection: It is prudent to assume that some level of BCME has been formed. Analytical methods such as gas chromatography-mass spectrometry (GC-MS) can be used to detect and quantify BCME in the reaction mixture.[12]
Safety First:
Due to its high carcinogenicity, all manipulations involving chloromethylation reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[9]
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of catalyst action in chloromethylation?
A1: In the classic Blanc chloromethylation, a Lewis acid catalyst, typically ZnCl₂, plays a pivotal role in activating the formaldehyde. The reaction proceeds via the following general steps:
-
Protonation/Coordination: The Lewis acid coordinates to the carbonyl oxygen of formaldehyde, or under acidic conditions, the formaldehyde is protonated. This makes the carbonyl carbon significantly more electrophilic.[1][2]
-
Electrophilic Attack: The activated formaldehyde is then attacked by the π-electrons of the aromatic ring in a typical electrophilic aromatic substitution.[1][2]
-
Formation of Benzyl Alcohol Intermediate: This attack leads to the formation of a benzyl alcohol intermediate.
-
Conversion to Chloride: Under the reaction conditions, the benzyl alcohol is rapidly converted to the corresponding benzyl chloride.[1][2]
Caption: Simplified mechanism of Lewis acid-catalyzed chloromethylation.
Q2: Can I perform chloromethylation without a catalyst?
A2: For highly activated aromatic rings, such as those containing strong electron-donating groups like methoxy (-OCH₃), chloromethylation can sometimes proceed without a catalyst, using only formaldehyde and hydrogen chloride.[3] However, for most substrates, including simple alkylbenzenes, a catalyst is necessary to achieve a reasonable reaction rate and yield.[13] Without a catalyst, the reaction is often too slow for practical applications.[13]
Q3: Are there greener or safer catalyst alternatives?
A3: Research into more environmentally friendly and safer catalytic systems for chloromethylation is ongoing. Some promising alternatives include:
-
Phase-Transfer Catalysts (PTC): Quaternary ammonium salts and polyethylene glycols (PEGs) have been used as phase-transfer catalysts.[9][14][15] These can improve reaction rates and selectivity, sometimes in aqueous media, reducing the need for volatile organic solvents.[15]
-
Ionic Liquids: Ionic liquids have been explored as both solvents and catalysts for chloromethylation, offering potential for catalyst recycling.[16]
-
Rare-earth Metal Triflates: Catalysts like Scandium(III) triflate (Sc(OTf)₃) have shown high activity in aqueous solutions under heterogeneous conditions, allowing for easier separation of the organic product from the catalyst.[17]
Q4: How does the substrate's electronic nature affect catalyst choice?
A4: The electronic properties of the aromatic substrate are a critical consideration:
-
Electron-Rich Substrates: Aromatics with electron-donating groups (e.g., alkyl, alkoxy) are highly activated and react readily.[6] For these, milder catalysts and lower temperatures are often sufficient and help to prevent side reactions like polychloromethylation and diarylmethane formation.[3][6]
-
Electron-Poor Substrates: Aromatics with electron-withdrawing groups (e.g., nitro, carboxyl) are deactivated and require more forcing conditions.[5][6][18] This may involve using stronger catalysts, higher temperatures, or alternative chloromethylating agents like chloromethyl methyl ether in the presence of a strong acid like sulfuric acid.[2][18]
Part 3: Experimental Protocols
Protocol 1: General Procedure for Catalyst Screening in Chloromethylation of Toluene
This protocol provides a framework for screening different Lewis acid catalysts to optimize the chloromethylation of a standard substrate like toluene.
Materials:
-
Toluene
-
Paraformaldehyde
-
Zinc Chloride (ZnCl₂), anhydrous
-
Tin(IV) Chloride (SnCl₄)
-
Titanium Tetrachloride (TiCl₄)
-
Hydrochloric acid (concentrated)
-
Dichloromethane (or other suitable solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Internal standard (e.g., dodecane) for GC analysis
Procedure:
-
Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet tube, add toluene (e.g., 10 mmol) and the chosen solvent.
-
Catalyst Addition: Add the Lewis acid catalyst (e.g., 1-5 mol%) under an inert atmosphere (e.g., nitrogen).
-
Reagent Addition: Add paraformaldehyde (e.g., 1.1 equivalents).
-
Reaction Initiation: Cool the mixture in an ice bath and begin bubbling dry hydrogen chloride gas through the solution while stirring vigorously.
-
Reaction Monitoring: Maintain the desired temperature (e.g., 25°C) and monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC or TLC.
-
Work-up: Once the reaction is complete, quench the reaction by slowly adding it to ice-water. Extract the product with dichloromethane.
-
Washing: Wash the organic layer with saturated sodium bicarbonate solution until neutral, then with brine.
-
Drying and Analysis: Dry the organic layer over anhydrous magnesium sulfate, filter, and analyze the crude product by GC-MS to determine the ratio of product to byproducts.
Protocol 2: Chloromethylation of Anisole using Titanium Tetrachloride
This protocol is adapted for an activated substrate where minimizing diarylmethane formation is critical.[3]
Materials:
-
Anisole
-
Paraformaldehyde
-
Titanium Tetrachloride (TiCl₄)
-
Hydrogen Chloride (gas)
-
Dichloromethane
-
Ice-water
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Setup: To a stirred solution of anisole (1 equivalent) and paraformaldehyde (1.2 equivalents) in dichloromethane at 0°C, add titanium tetrachloride (0.1 equivalents) dropwise.
-
Reaction: Pass a slow stream of dry hydrogen chloride gas through the reaction mixture for 2-4 hours while maintaining the temperature at 0-5°C.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Quenching: Carefully pour the reaction mixture into ice-water.
-
Extraction and Washing: Separate the organic layer, and wash it successively with water and saturated sodium bicarbonate solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the product by column chromatography or distillation under reduced pressure.
References
- 1. Blanc chloromethylation - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 4. WO2020250018A1 - An efficient and environment friendly process for chloromethylation of substituted benzenes - Google Patents [patents.google.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. jk-sci.com [jk-sci.com]
- 7. benchchem.com [benchchem.com]
- 8. Bis(chloromethyl) ether - Wikipedia [en.wikipedia.org]
- 9. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 10. Bis(chloromethyl) ether and technical-grade chloromethyl methyl ether | Research Starters | EBSCO Research [ebsco.com]
- 11. Sciencemadness Discussion Board - Blanc Chloromethylation - Removing BCME from Product - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. iris.unive.it [iris.unive.it]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. US4562280A - Chloromethylation of deactivated aromatic compounds - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to Aromatic Isomers in Polymer Synthesis: 2,5-Bis(chloromethyl)-p-xylene vs. 4,6-Bis(chloromethyl)-m-xylene
The isomeric positioning of reactive groups on an aromatic monomer is a critical design parameter that fundamentally dictates the polymerization pathway and the resultant polymer's architecture, properties, and ultimate application. This guide provides an in-depth comparison of two such structural isomers: 2,5-Bis(chloromethyl)-p-xylene and 4,6-Bis(chloromethyl)-m-xylene. While structurally similar, their divergent reactivity leads to polymers with vastly different characteristics. The para-substituted isomer is a cornerstone for synthesizing conjugated, semiconducting polymers for organic electronics, whereas the meta-isomer serves as a building block for non-conjugated, often structural or microporous, materials.[1]
This analysis will elucidate the causal relationship between monomer geometry and polymer properties, providing researchers, scientists, and drug development professionals with the foundational knowledge to select the appropriate monomer for their specific synthetic targets.
Monomer Structure: The Decisive Factor
The core difference between the two monomers lies in the substitution pattern of the reactive chloromethyl (-CH₂Cl) groups on the xylene core.
-
This compound : Features a para- (1,4) substitution pattern of the chloromethyl groups. This linear arrangement is the key prerequisite for forming a conjugated polymer backbone.
-
4,6-Bis(chloromethyl)-m-xylene : Features a meta- (1,3) substitution pattern. This kinked or bent geometry inherently breaks the potential for extended π-conjugation across the polymer chain.[1][2]
The benzylic nature of the chlorine atoms in both isomers makes them highly reactive and susceptible to elimination or nucleophilic substitution reactions, which drives the polymerization process.[3][4]
Caption: Chemical structures of the para- and meta-isomers.
Divergent Polymerization Pathways
The monomer's geometry directly controls the mechanism of polymerization and the structure of the resulting polymer.
This compound: The Gilch Route to Conjugated Polymers
The para-isomer is a well-established precursor for synthesizing Poly(p-phenylene vinylene) (PPV), a highly important conjugated polymer, via the Gilch polymerization .[1] This reaction proceeds through a base-induced elimination mechanism.
Causality of the Mechanism: The choice of a strong base (e.g., potassium tert-butoxide) is crucial as it is required to abstract a proton from the chloromethyl group, initiating a cascade of elimination reactions.[5] This process forms a highly reactive p-quinodimethane intermediate. The linear arrangement of the leaving groups on the para-isomer allows these intermediates to polymerize, forming the characteristic vinylene (-CH=CH-) bridges that connect the phenylene rings. This creates an extended π-conjugated system along the polymer backbone, which is the source of PPV's unique optoelectronic properties.[1][6]
Caption: Experimental workflow for Gilch polymerization.
4,6-Bis(chloromethyl)-m-xylene: Polycondensation to Non-Conjugated Structures
In stark contrast, the meta-isomer cannot form a conjugated backbone. The 1,3-substitution pattern prevents the formation of the necessary vinylene bridges for extended conjugation.[1][2] Instead, it undergoes reactions like polycondensation or coupling to yield poly(m-xylylene) structures.[1]
Causality of the Mechanism: The polymerization of the meta-isomer typically involves reacting the chloromethyl groups with a comonomer or inducing self-coupling. For instance, in a Friedel-Crafts alkylation with another aromatic species, the chloromethyl groups act as electrophiles, forming methylene (-CH₂-) bridges between aromatic rings.[7] This results in a polymer where the phenylene units are not electronically coupled, leading to an insulating material. This monomer is also highly valuable as a crosslinking agent to create rigid, three-dimensional microporous organic polymers (MOPs) for applications like gas storage.[7]
Caption: Workflow for microporous polymer synthesis.
Head-to-Head Comparison of Polymer Properties
The fundamental structural differences born from the monomer isomers are directly reflected in the properties of the final polymers.
| Property | Polymer from 4,6-Bis(chloromethyl)-m-xylene | Polymer from this compound |
| Polymer Structure | Poly(m-xylylene) or related copolymers | Poly(p-phenylene vinylene) (PPV) |
| Backbone Conjugation | Non-conjugated [1][2] | Fully Conjugated [1][8] |
| Typical Polymerization | Polycondensation, Friedel-Crafts Alkylation[7] | Gilch Polymerization (Elimination)[1][9] |
| Molecular Weight (Mn) | Variable, application-dependent | 20,000 - 500,000 g/mol (can be controlled)[1] |
| Solubility | Generally soluble in common organic solvents[7] | Often requires solubilizing side-chains (e.g., MEH-PPV)[9][10] |
| Thermal Stability | Moderate thermal stability | High thermal stability (e.g., up to ~300 °C for derivatives)[1] |
| Optical Properties | Optically transparent, non-fluorescent | Strong UV-Vis absorption, bright yellow-green fluorescence[8][11] |
| Electrical Properties | Electrically Insulating [1] | Semiconducting (can be doped to be conductive)[8][12] |
| Primary Applications | Microporous polymers (gas storage), crosslinkers, high-performance insulators[7] | Organic LEDs (OLEDs), photovoltaics (OPVs), field-effect transistors (FETs)[8][12] |
Experimental Protocols
The following protocols are representative examples and must be performed with appropriate safety measures in a controlled laboratory environment.
Protocol 1: Synthesis of PPV via Gilch Polymerization
This protocol is adapted for a generic substituted this compound to enhance solubility.
Materials:
-
Substituted this compound monomer (e.g., with alkoxy side-chains)
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous 1,4-Dioxane
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Acetic acid
Procedure:
-
Setup: Assemble a 500 mL three-neck reactor fitted with a mechanical stirrer, nitrogen inlet, and a dropping funnel. Dry all glassware thoroughly and maintain a nitrogen atmosphere.[1]
-
Monomer Solution: Dissolve the p-xylene monomer in anhydrous 1,4-dioxane inside the reactor.
-
Base Solution: In a separate flask, dissolve potassium tert-butoxide in anhydrous THF.
-
Polymerization: Add the potassium tert-butoxide solution dropwise to the stirred monomer solution over approximately 5-10 minutes. A color change and an increase in viscosity should be observed.[1]
-
Reaction: Allow the mixture to stir at room temperature for 2-24 hours. The optimal time depends on the specific monomer and desired molecular weight.
-
Termination: Quench the reaction by adding a small amount of acetic acid diluted in the reaction solvent.
-
Precipitation & Collection: Slowly pour the viscous polymer solution into a large volume of vigorously stirred methanol. The polymer will precipitate as fibrous solids.[1]
-
Purification: Filter the precipitated polymer, wash it thoroughly with fresh methanol, and dry it under reduced pressure.[1]
Protocol 2: Synthesis of a Polyether from 4,6-Bis(chloromethyl)-m-xylene
This protocol demonstrates the use of the meta-isomer in a polycondensation reaction.
Materials:
-
4,6-Bis(chloromethyl)-m-xylene
-
Bisphenol A
-
Sodium Hydroxide (NaOH)
-
Toluene
-
Dimethyl Sulfoxide (DMSO)
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide)
-
Methanol
-
Water
Procedure:
-
Setup: In a flask equipped with a stirrer and condenser, dissolve Bisphenol A and NaOH in water.
-
Catalyst Addition: Add the phase-transfer catalyst, toluene, and DMSO to the flask. Heat the mixture to 80°C with vigorous stirring.[13]
-
Monomer Addition: Dissolve 4,6-Bis(chloromethyl)-m-xylene in a minimal amount of toluene and add it dropwise to the heated reaction mixture over 30 minutes.[13]
-
Reaction: Maintain the reaction at 80°C with continuous stirring for 5 hours.
-
Precipitation & Collection: Cool the mixture to room temperature and precipitate the polymer by pouring the solution into methanol.[13]
-
Purification: Filter the resulting solid, wash it extensively with water and methanol to remove salts and unreacted monomers, and dry under vacuum at 60°C.[13]
Conclusion for the Practicing Scientist
The choice between this compound and 4,6-Bis(chloromethyl)-m-xylene is a clear and impactful decision driven by the desired end-product.
-
For applications in organic electronics that require materials with specific optoelectronic properties like electroluminescence or photovoltaic activity, the linear geometry of This compound is non-negotiable. It provides a reliable and well-documented route to semiconducting PPV and its derivatives.[1][8][12]
-
For applications requiring structural integrity, thermal stability, or permanent porosity , the kinked structure of 4,6-Bis(chloromethyl)-m-xylene is the superior choice. It serves as an excellent monomer for creating non-conjugated, insulating polymers, polyethers, or as a rigid crosslinker for advanced materials like microporous organic frameworks.[1][7]
Ultimately, this comparison underscores a fundamental principle in polymer chemistry: isomeric control at the monomer level is the most powerful tool for tailoring the macromolecular architecture and function of the final material.
References
- 1. benchchem.com [benchchem.com]
- 2. cpsm.kpi.ua [cpsm.kpi.ua]
- 3. Buy this compound | 6298-72-2 [smolecule.com]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. New classes of functionalized parylenes and poly(phenylene vinylene)s via coupling of dihaloxylyl diesters - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY01063H [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Poly(p-phenylene vinylene) - Wikipedia [en.wikipedia.org]
- 9. Synthesis and properties of poly(p-phenylene vinylene) derivatives with hyperbranched structure and containing a nitro substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uh-ir.tdl.org [uh-ir.tdl.org]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to Crosslinking Agents: 2,5-Bis(chloromethyl)-p-xylene in Focus
In the realm of polymer science and material development, the selection of an appropriate crosslinking agent is a critical decision that dictates the ultimate physical and chemical properties of the resulting material. This guide provides an in-depth technical comparison of 2,5-Bis(chloromethyl)-p-xylene with other commonly employed crosslinking agents. Designed for researchers, scientists, and professionals in drug development, this document offers an objective analysis supported by available experimental data and established chemical principles.
The Role and Mechanism of this compound as a Crosslinker
This compound is a bifunctional aromatic compound featuring two reactive chloromethyl groups on a para-xylene core.[1][2] Its primary function as a crosslinking agent stems from the ability of these chloromethyl groups to undergo Friedel-Crafts alkylation reactions with aromatic polymers, such as polystyrene, in the presence of a Lewis acid catalyst.[3][4] This reaction forms stable methylene bridges between polymer chains, creating a rigid and robust three-dimensional network. This structural reinforcement significantly enhances the thermal stability, mechanical strength, and chemical resistance of the base polymer.[5][6]
The rigid aromatic nature of the xylene backbone, coupled with the strong covalent bonds formed during crosslinking, is anticipated to impart superior thermal stability compared to aliphatic crosslinkers.[6] This is a key advantage in applications requiring materials to withstand high temperatures without degradation.
Performance Comparison: this compound vs. Alternatives
The performance of a crosslinking agent is evaluated based on several key parameters, including the resulting material's thermal stability, mechanical properties, chemical resistance, and swelling behavior. While direct, side-by-side comparative data for this compound against all alternatives is not always available in published literature, we can construct a robust comparison based on existing studies of analogous systems and fundamental chemical principles.
Thermal Stability
Aromatic crosslinkers are generally known to enhance the thermal stability of polymers more effectively than their aliphatic counterparts due to the inherent rigidity of the aromatic rings, which restricts thermal motion.[6]
| Crosslinking Agent | Polymer System | Onset Decomposition Temp. (TGA, °C) | Glass Transition Temp. (DSC, Tg, °C) | Citation(s) |
| This compound (Predicted) | Polystyrene | > 400 (Expected) | High (Expected) | [5][6] |
| Divinylbenzene | Polystyrene | ~340 - 377 | Not observed (highly crosslinked) | [7] |
| Epoxy (with Aromatic Amine Hardener) | Epoxy Resin | ~350 - 400 | ~180 - 250 | [6] |
| Glutaraldehyde | Amylose/PVA | - | - | [8][9] |
Note: Data for this compound is predictive based on the performance of structurally similar aromatic crosslinkers and the established principles of Friedel-Crafts chemistry.
The expected high thermal stability of polymers crosslinked with this compound makes it a promising candidate for high-performance applications.
Mechanical Properties
Crosslinking transforms linear polymers into a network, significantly impacting their mechanical properties. The nature of the crosslinker dictates the rigidity and toughness of the final material.
| Crosslinking Agent | Polymer System | Effect on Tensile Strength | Effect on Young's Modulus | Effect on Elongation at Break | Citation(s) | | :--- | :--- | :--- | :--- | :--- | | This compound (Expected) | Aromatic Polymers | Significant Increase | Significant Increase | Decrease |[10] | | Divinylbenzene | Acrylic Acid Resins | Increases Rigidity | Increases | Decreases |[11][12] | | Glutaraldehyde | Amylose/PVA | Increases (up to 115%) | Increases | Decreases |[8][9] | | Poly(ethylene glycol) Dimethacrylate (PEGDMA) | PMMA | Can improve at optimal concentrations | Can improve at optimal concentrations | Can increase impact resistance |[13] |
The rigid structure of this compound is expected to produce materials with high tensile strength and modulus, albeit with potentially reduced flexibility. This makes it suitable for applications where structural integrity is paramount.
Chemical Resistance and Swelling Behavior
The formation of a crosslinked network reduces the free volume between polymer chains, thereby limiting the ingress of solvents and improving chemical resistance. The extent of this improvement is dependent on the crosslink density and the chemical nature of the crosslinker.
While specific data on the chemical resistance of polymers crosslinked with this compound is limited, it is expected to offer excellent resistance to a wide range of organic solvents, acids, and bases due to its aromatic nature and the stability of the methylene bridges formed.[14]
The swelling behavior of hydrogels is a critical parameter in applications such as drug delivery and tissue engineering. The degree of swelling is inversely proportional to the crosslinking density.
| Crosslinking Agent | Hydrogel System | Effect on Swelling Ratio | Key Influencing Factors | Citation(s) |
| This compound (in non-aqueous systems) | Aromatic Polymers | Expected to significantly reduce swelling | High crosslink density, hydrophobicity | [10] |
| Divinylbenzene | Acrylic Acid Resins | Decreases with increased concentration | Crosslink density | [12] |
| Glutaraldehyde | PVA/Cellulose Acetate | Decreases with increased concentration | Crosslink density | [15] |
| Poly(ethylene glycol) diacrylate (PEGDA) | PEG-Fibrinogen | Decreases with increased concentration | Crosslink density | [16] |
Due to its hydrophobic nature, this compound is more suited for crosslinking polymers in organic solvent-based systems or for applications where low water absorption is desired.
In-Depth Look at Alternative Crosslinking Agents
Divinylbenzene (DVB)
Divinylbenzene is a widely used aromatic crosslinking agent that copolymerizes with monomers like styrene to form a rigid, crosslinked network.[11][17] It is known for imparting high thermal stability and mechanical toughness.[7] However, the resulting materials can be brittle at high crosslink densities.[11]
Glutaraldehyde
Glutaraldehyde is a common aliphatic dialdehyde used to crosslink polymers containing amine or hydroxyl groups, such as proteins and polysaccharides.[15][18] It is effective in aqueous systems and is widely used in biomedical applications. The crosslinking reaction forms Schiff bases, which can sometimes be reversible, potentially affecting the long-term stability of the crosslinked material.
Epoxy Systems
Epoxy resins, when cured with hardeners (often aromatic or aliphatic amines), form a highly crosslinked, thermoset polymer network. These systems are known for their excellent mechanical properties, chemical resistance, and adhesion. The properties of the final material can be tailored by selecting different epoxy resins and hardeners.
Experimental Protocols
To facilitate comparative studies, the following are generalized protocols for crosslinking and characterization.
Protocol 1: Friedel-Crafts Crosslinking of Polystyrene with this compound
Objective: To prepare a crosslinked polystyrene network and evaluate its thermal stability.
Materials:
-
Polystyrene
-
This compound
-
Anhydrous 1,2-dichloroethane (solvent)
-
Tin(IV) chloride (SnCl₄) (catalyst)
-
Methanol (for precipitation)
Procedure:
-
Dissolve polystyrene in anhydrous 1,2-dichloroethane in a round-bottom flask under a nitrogen atmosphere.
-
Add the desired amount of this compound to the solution and stir until dissolved.
-
Carefully add a catalytic amount of SnCl₄ to the reaction mixture.
-
Heat the mixture to a specified temperature (e.g., 60-80 °C) and stir for a defined period (e.g., 4-24 hours). The formation of a gel indicates crosslinking.
-
Cool the reaction mixture and precipitate the crosslinked polymer by pouring it into a large volume of methanol.
-
Filter the precipitate, wash thoroughly with methanol, and dry under vacuum at an elevated temperature.
Protocol 2: Thermal Analysis of Crosslinked Polymers
Objective: To determine the thermal stability (decomposition temperature) and glass transition temperature of the crosslinked polymer.
Apparatus:
-
Thermogravimetric Analyzer (TGA)
-
Differential Scanning Calorimeter (DSC)
TGA Procedure:
-
Place a small, accurately weighed sample (5-10 mg) of the dried crosslinked polymer into a TGA pan.
-
Heat the sample from ambient temperature to a high temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature. The onset decomposition temperature is determined from the resulting TGA curve.
DSC Procedure:
-
Place a small, accurately weighed sample (5-10 mg) of the dried crosslinked polymer into a DSC pan.
-
Heat the sample to a temperature above its expected glass transition, then cool it rapidly to a low temperature.
-
Reheat the sample at a constant rate (e.g., 10 °C/min) and record the heat flow.
-
The glass transition temperature (Tg) is identified as the midpoint of the step change in the heat flow curve.
Visualizing the Science
To better understand the processes and relationships discussed, the following diagrams are provided.
Caption: Friedel-Crafts crosslinking mechanism of an aromatic polymer with this compound.
References
- 1. Buy this compound | 6298-72-2 [smolecule.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. epublications.marquette.edu [epublications.marquette.edu]
- 4. epublications.marquette.edu [epublications.marquette.edu]
- 5. "Cross-linking of Polystyrene by Friedel–Crafts Chemistry to Improve Th" by Zhitao Wang, David D. Jiang et al. [epublications.marquette.edu]
- 6. benchchem.com [benchchem.com]
- 7. future4200.com [future4200.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. The Effects of Cross-Linking Agents on the Mechanical Properties of Poly (Methyl Methacrylate) Resin [mdpi.com]
- 14. Polystyrene - Wikipedia [en.wikipedia.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. irep.iium.edu.my [irep.iium.edu.my]
A Senior Application Scientist's Guide to Alternative Monomers for Conjugated Polymer Synthesis
Introduction: Beyond the Classic Route to Poly(p-phenylene vinylene)
For decades, 2,5-Bis(chloromethyl)-p-xylene has been a cornerstone monomer in the synthesis of conjugated polymers, particularly poly(p-phenylene vinylene) (PPV) and its derivatives.[1] The Gilch polymerization, a base-induced elimination reaction, provides a direct route to these materials, which were foundational in the development of organic light-emitting diodes (OLEDs) and other organic electronics.[2][3]
However, the reliance on this classic monomer and polymerization route presents several limitations. The parent PPV polymer is notoriously insoluble and intractable, necessitating precursor routes for processing.[2][3] Furthermore, the stringent reaction conditions of the Gilch polymerization can limit the incorporation of diverse functional groups, which are crucial for fine-tuning the electronic, optical, and physical properties of the final polymer.[4][5]
This guide provides a comparative analysis of alternative monomers and the corresponding polymerization methodologies that have emerged as powerful tools for synthesizing advanced conjugated polymers. We will move beyond the constraints of halomethyl xylenes to explore a landscape of monomers designed for more versatile and controlled polymerization techniques, including Horner-Wadsworth-Emmons (HWE) polycondensation and various palladium-catalyzed cross-coupling reactions. Our focus will be on the causality behind experimental choices, providing researchers with the rationale needed to select the optimal synthetic strategy for their target application.
Comparative Analysis of Polymerization Strategies and Monomer Design
The selection of a monomer is intrinsically linked to the chosen polymerization strategy. Each method requires specific reactive functional groups and offers a unique set of advantages and challenges, ultimately influencing the properties of the resulting polymer.
Analogs for Gilch Polymerization: Enhancing Solubility
While moving beyond the classic route is often desirable, modifications to the Gilch polymerization itself offer a direct path to processable PPV derivatives. This is achieved by functionalizing the aromatic ring of the halomethyl xylene monomer.
-
Alternative Monomers: The primary alternatives are functionalized p-xylene derivatives, such as 2,5-bis(chloromethyl)-1-methoxy-4-(2'-ethylhexyloxy)benzene, the precursor to the highly soluble and widely studied MEH-PPV.[6] The core reactive groups remain the halomethyl moieties (-CH₂X, where X is typically Cl or Br), but the addition of bulky and flexible alkoxy side chains is the key innovation.[7]
-
Causality of Choice: The long alkyl side chains disrupt the close packing of the polymer backbones, preventing the strong intermolecular forces that render unsubstituted PPV insoluble.[5] This enhancement in solubility is critical for solution-based processing techniques like spin-coating, which are essential for fabricating thin-film electronic devices.
-
Performance: Polymers like MEH-PPV exhibit high thermal stability and good film-forming ability.[4] The functionalization also lowers the bandgap compared to the parent PPV, shifting its fluorescence to the orange-red region of the spectrum.[5]
Diagram 1: Gilch Polymerization Mechanism
This diagram illustrates the generally accepted mechanism for Gilch polymerization, proceeding through a p-quinodimethane intermediate.
Caption: The Gilch route to substituted PPVs via a reactive intermediate.
Horner-Wadsworth-Emmons (HWE) Polycondensation: The Metal-Free Alternative
The HWE reaction offers a powerful, metal-free approach to forming the vinylene (C=C) bonds of the polymer backbone. This step-growth polycondensation method relies on the reaction between an aromatic dialdehyde and an aromatic diphosphonate.
-
Monomers: This strategy requires a pair of complementary monomers:
-
Causality of Choice: The primary driver for employing the HWE reaction is to avoid the use of metal catalysts. Residual metal impurities from cross-coupling reactions can act as quenching sites, degrading the photoluminescent properties and overall performance of electronic devices.[11] The HWE reaction provides a cleaner route to highly pure conjugated polymers. It has also proven effective in creating highly ordered two-dimensional (2D) conjugated polymers.[9][12]
-
Performance: HWE polymerization can produce high molecular weight polymers with excellent thermal and chemical stability.[11][12] The ability to use diverse aldehyde and phosphonate monomers allows for significant tuning of the polymer's electronic structure.[10]
Palladium-Catalyzed Cross-Coupling Reactions: The Apex of Versatility
Transition metal-catalyzed cross-coupling reactions represent the most versatile and widely adopted methods for synthesizing a vast array of conjugated polymers. These methods allow for the connection of various aromatic units, enabling precise control over the polymer backbone and its electronic properties.
-
A. Suzuki Polycondensation:
-
Monomers: This reaction pairs an aromatic dihalide (e.g., dibromo- or diiodobenzene derivatives) with an aromatic diboronic acid or ester .[13][14][15]
-
Causality of Choice: Suzuki polycondensation is renowned for its high tolerance of a wide range of functional groups, allowing for the synthesis of complex, multifunctional polymers.[16] The reaction conditions are generally mild, and recent advances have even enabled catalyst-transfer polycondensation, a chain-growth mechanism that allows for control over molecular weight and low dispersity.[17] Furthermore, progress has been made in developing sustainable protocols that work in water, drastically reducing organic waste.[14][15]
-
Performance: This method is a workhorse for producing high-performance materials for OLEDs and organic photovoltaics (OPVs), such as polyfluorene and donor-acceptor copolymers.[13]
-
-
B. Stille Polycondensation:
-
Monomers: Stille coupling involves the reaction between an aromatic dihalide (or ditriflate) and an organo-distannane (distannyl) monomer.[18][19]
-
Causality of Choice: The Stille reaction is particularly effective for creating polymers containing thiophene rings and for synthesizing donor-acceptor copolymers with high molecular weights.[19][20] It shares the advantage of high functional group tolerance with the Suzuki reaction.[18][21] The key is the selection of an electron-rich distannyl monomer and an electron-deficient dihalide monomer to achieve high molecular weight polymers.[21]
-
Performance & Caveats: While highly effective, the primary drawback of Stille polycondensation is the toxicity of the organotin monomers and byproducts, which can complicate purification and pose environmental concerns.[22]
-
-
C. Direct Arylation Polycondensation (DAP):
-
Monomers: DAP couples an aromatic dihalide with a monomer containing unactivated C-H bonds (e.g., thiophene).[23]
-
Causality of Choice: The main advantage of DAP is its superior atom economy. It eliminates the need to pre-functionalize one of the monomers with an organometallic group (like a boronic ester or stannane), simplifying monomer synthesis and reducing waste.[14]
-
Performance & Caveats: While highly promising, DAP can sometimes suffer from a lack of regioselectivity, leading to structural defects in the polymer chain. However, significant research has been dedicated to overcoming these challenges, making it a viable and more sustainable alternative to traditional cross-coupling methods.[14]
-
Diagram 2: Monomer Functional Groups for Key Polymerization Methods
This diagram visually compares the essential reactive groups on monomers required for different polymerization pathways.
Caption: Required reactive functional groups for major polymerization routes.
Quantitative Performance Comparison
The choice of monomer and polymerization method directly impacts the achievable properties of the conjugated polymer. The following table summarizes typical performance characteristics associated with each strategy.
| Polymerization Method | Required Monomer Functionalities | Key Advantages | Key Disadvantages | Typical Mₙ ( g/mol ) | Typical PDI |
| Gilch Polymerization | Ar-(CH₂X)₂ | Simple, direct route to PPVs. | Limited monomer scope, often broad PDI. | 20,000 - 500,000[1][6] | > 2.0 (Broad) |
| HWE Polycondensation | Ar-(CHO)₂ + Ar-(CH₂PO(OR)₂)₂ | Metal-free, clean synthesis. | Requires stoichiometric balance of two monomers. | Up to 70,000[10] | 1.5 - 2.5 |
| Suzuki Polycondensation | Ar-X₂ + Ar-(B(OR)₂)₂ | Excellent functional group tolerance, controlled synthesis possible.[16] | Potential for metal contamination, boronic acids can be unstable. | 10,000 - 100,000+[14] | 1.2 - 2.5 |
| Stille Polycondensation | Ar-X₂ + Ar-(SnR₃)₂ | High yields, effective for many heterocycles.[18][21] | Toxicity of organotin reagents.[22] | 10,000 - 150,000+[20] | 1.3 - 2.5 |
| Direct Arylation (DAP) | Ar-X₂ + Ar-H₂ | High atom economy, simplified monomer synthesis.[14] | Potential for regioselectivity defects.[14] | 10,000 - 80,000[23] | 1.5 - 3.0 |
Note: Mₙ (Number-average molecular weight) and PDI (Polydispersity Index) are highly dependent on specific reaction conditions and monomer purity.
Validated Experimental Protocols
To provide actionable guidance, this section details representative, self-validating protocols for key polymerization methods. The causality for critical steps is explained to enhance reproducibility.
Protocol 1: Gilch Polymerization of MEH-PPV
This protocol is adapted from established methods for synthesizing soluble PPV derivatives.[1][6]
Materials:
-
Monomer: 2,5-bis(chloromethyl)-1-methoxy-4-(2'-ethylhexyloxy)benzene
-
Base: Potassium tert-butoxide (KOtBu), 1.0 M solution in Tetrahydrofuran (THF)
-
Solvent: Anhydrous Toluene
-
Quenching Solution: Methanol with a few drops of acetic acid
Procedure:
-
Reactor Setup: Assemble a three-neck flask with a mechanical stirrer, a dropping funnel, and a nitrogen inlet/outlet. The entire apparatus must be rigorously dried and purged with nitrogen. Causality: The reaction intermediates are highly sensitive to moisture and oxygen, which can terminate the polymerization and lead to low molecular weight material.
-
Monomer Dissolution: Dissolve the monomer in anhydrous toluene (e.g., 1 g in 100 mL) in the reaction flask under a positive nitrogen pressure.
-
Base Addition: Slowly add the potassium tert-butoxide solution dropwise to the stirred monomer solution over 30-60 minutes at room temperature. The solution will typically develop a deep color and increase in viscosity. Causality: A slow, controlled addition of the base is crucial. A rapid addition can lead to uncontrolled polymerization, resulting in a broad molecular weight distribution and potential side reactions.
-
Polymerization: Allow the reaction to stir at room temperature for 12-24 hours under nitrogen. The viscosity will continue to increase as the polymer chains grow.
-
Termination & Precipitation: Terminate the reaction by pouring the viscous polymer solution into a beaker of vigorously stirred methanol containing a small amount of acetic acid. The polymer will precipitate as a fibrous solid. Causality: The protic solvent (methanol) quenches the reactive chain ends, and the acid neutralizes any remaining base.
-
Purification: Collect the polymer by filtration. To purify, redissolve the polymer in a minimal amount of a good solvent (e.g., THF or toluene) and re-precipitate it into methanol. Repeat this process 2-3 times to remove residual monomer and oligomers.
-
Drying: Dry the final polymer product under vacuum at 40-50 °C for 24 hours.
Diagram 3: General Experimental Workflow for Conjugated Polymer Synthesis
This workflow provides a high-level overview of the steps from monomer to final, characterized polymer, applicable to most polycondensation methods.
Caption: Standard workflow for synthesis and purification of conjugated polymers.
Protocol 2: Suzuki Polycondensation of a Fluorene-based Copolymer (PF8BT)
This protocol describes a common method for synthesizing poly(9,9-dioctylfluorene-alt-benzothiadiazole) (PF8BT), a benchmark polymer for OLED and OPV research.[14]
Materials:
-
Monomer 1: 2,7-Dibromo-9,9-dioctylfluorene
-
Monomer 2: 4,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c][4][14][16]thiadiazole
-
Catalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Ligand: Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Base: Aqueous solution of potassium carbonate (K₂CO₃, 2 M)
-
Solvent: Toluene
Procedure:
-
Reactor Setup: In a Schlenk flask under nitrogen, combine Monomer 1, Monomer 2, the palladium catalyst, and the phosphine ligand. Causality: The phosphine ligand coordinates to the palladium center, stabilizing the active catalytic species and facilitating the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Solvent Addition: Add degassed toluene to the flask via cannula, followed by the degassed aqueous K₂CO₃ solution. Causality: Degassing the solvents is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Reaction: Heat the biphasic mixture to reflux (approx. 90-100 °C) with vigorous stirring for 24-48 hours. The organic layer should become colored and potentially viscous.
-
End-capping & Workup: After cooling, add a small amount of an end-capping agent (e.g., bromobenzene or phenylboronic acid) and stir for another 2-4 hours to terminate the chains with stable, non-reactive groups. Separate the organic layer, wash with water and brine, and dry over anhydrous MgSO₄.
-
Purification: Concentrate the organic solution and precipitate the polymer into methanol. Collect the solid by filtration. Further purification is typically performed by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane) to remove catalyst residues and oligomers, with the final polymer being extracted with chloroform or toluene.
-
Drying: Dry the purified polymer under vacuum.
Conclusion and Future Outlook
The evolution from this compound to a diverse library of functionalized monomers has been instrumental in advancing the field of conjugated polymers. While modified Gilch polymerizations remain relevant for producing soluble PPVs, the landscape is now dominated by the versatility and control offered by palladium-catalyzed cross-coupling reactions and the clean, metal-free approach of HWE polycondensation.
The choice of monomer is no longer a simple matter of selecting a reactive precursor but is a strategic decision that dictates the synthetic route, the processability, and the ultimate electronic and optical properties of the final material. Methods like Suzuki polycondensation and Direct Arylation Polycondensation are paving the way for increasingly complex and precisely engineered macromolecules. For researchers and developers, understanding the interplay between monomer structure and polymerization mechanism is paramount to designing the next generation of materials for organic electronics and beyond.
References
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- 2. Poly(p-phenylene vinylene) - Wikipedia [en.wikipedia.org]
- 3. davidlu.net [davidlu.net]
- 4. Synthesis and properties of poly(p-phenylene vinylene) derivatives with hyperbranched structure and containing a nitro substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Simple improvements to Gilch synthesis and molecular weight modulation of MEH-PPV - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. New classes of functionalized parylenes and poly(phenylene vinylene)s via coupling of dihaloxylyl diesters - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY01063H [pubs.rsc.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Control of Crystallinity of Vinylene‐Linked Two‐Dimensional Conjugated Polymers by Rational Monomer Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of Vinylene-Linked Two-Dimensional Conjugated Polymers via the Horner-Wadsworth-Emmons Reaction — Collaborative Research Centre 1415 — TU Dresden [tu-dresden.de]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
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- 20. pubs.rsc.org [pubs.rsc.org]
- 21. aminer.org [aminer.org]
- 22. researchgate.net [researchgate.net]
- 23. Synthesis of π-Conjugated Polymers Containing Benzotriazole Units via Palladium-Catalyzed Direct C-H Cross-Coupling Polycondensation for OLEDs Applications | MDPI [mdpi.com]
A Senior Application Scientist's Guide to Validating Protein Crosslinks with 2,5-Bis(chloromethyl)-p-xylene via Mass Spectrometry
Welcome to this in-depth technical guide on the use of 2,5-Bis(chloromethyl)-p-xylene for protein crosslinking studies. As researchers, scientists, and drug development professionals, our ability to understand protein-protein interactions (PPIs) is fundamental to unraveling complex biological processes. Chemical crosslinking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique to capture these interactions and provide valuable structural insights.[1][2][3] This guide will provide a comprehensive overview of this compound as a crosslinking agent, objectively compare its performance with other alternatives, and provide the necessary experimental framework for its successful application and validation.
The "Why": Understanding the Chemistry of this compound
This compound belongs to the class of homobifunctional alkylating agents.[4] Unlike the more commonly used amine-reactive N-hydroxysuccinimide (NHS) esters, this crosslinker's reactivity is directed towards nucleophilic amino acid side chains. The two chloromethyl groups are susceptible to nucleophilic attack, primarily by the thiol group of cysteine, the imidazole ring of histidine, and to a lesser extent, the epsilon-amino group of lysine. This distinct reactivity profile makes it a valuable tool for probing protein regions that may be devoid of accessible lysines.
The reaction proceeds via a nucleophilic substitution mechanism, where a lone pair of electrons from a suitable amino acid side chain attacks the carbon atom of the chloromethyl group, displacing the chloride ion. This forms a stable covalent bond. The rigid xylene spacer arm imposes a defined distance constraint between the two crosslinked residues, providing valuable information for structural modeling.
Diagram: Reaction Mechanism of this compound
References
- 1. Cross-linking and other structural proteomics techniques: how chemistry is enabling mass spectrometry applications in structural biology - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Crosslinking Mass Spectrometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. portlandpress.com [portlandpress.com]
- 4. Protein Crosslinking | Thermo Fisher Scientific - HK [thermofisher.com]
A Comparative Guide to the Reactivity of 2,5-Bis(chloromethyl)-p-xylene and Other Benzylic Halides
Introduction
Benzylic halides are a class of organic compounds possessing a halogen atom bonded to an sp³-hybridized carbon atom that is directly attached to an aromatic ring. This unique structural motif imparts significant reactivity, making them cornerstone reagents in organic synthesis and materials science. Their utility stems from a delicate balance of electronic and steric factors that govern their participation in nucleophilic substitution reactions, primarily through SN1 and SN2 mechanisms.[1]
This guide provides an in-depth comparative analysis of the reactivity of 2,5-Bis(chloromethyl)-p-xylene against a range of other benzylic halides. As a bifunctional molecule with two primary benzylic chloride groups on a substituted xylene core, this compound presents unique reactivity characteristics.[2][3] Understanding these nuances is critical for researchers, scientists, and drug development professionals aiming to leverage its synthetic potential, particularly in polymer chemistry and as a chemical intermediate.[2][4][5][6]
Mechanistic Foundations of Benzylic Halide Reactivity
The reactivity of benzylic halides is fundamentally dictated by their ability to undergo nucleophilic substitution. The competition between the unimolecular (SN1) and bimolecular (SN2) pathways is influenced by the structure of the halide, the nucleophile, the leaving group, and the solvent.
The SN1 Pathway: Carbocation Stability is Key
The SN1 mechanism proceeds through a two-step process involving the formation of a carbocation intermediate. Benzylic halides are particularly prone to this pathway because the resulting benzylic carbocation is highly stabilized by resonance, delocalizing the positive charge across the aromatic ring.[7][8]
-
Electronic Effects: Electron-donating groups (EDGs) on the aromatic ring further stabilize the carbocation, accelerating the SN1 reaction rate. Conversely, electron-withdrawing groups (EWGs) destabilize it, slowing the reaction.[9]
-
Structural Effects: The stability of the carbocation increases with substitution at the benzylic carbon (tertiary > secondary > primary). Consequently, tertiary and secondary benzylic halides readily undergo SN1 reactions.[10]
References
- 1. Page loading... [wap.guidechem.com]
- 2. Buy this compound | 6298-72-2 [smolecule.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. synhet.com [synhet.com]
- 7. quora.com [quora.com]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
A Senior Application Scientist's Guide to Crosslinking: A Head-to-Head Efficacy Comparison of 2,5-Bis(chloromethyl)-p-xylene, DSS, and BS3
For researchers, scientists, and drug development professionals, the study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes, disease mechanisms, and therapeutic targets. Chemical crosslinking is a powerful technique to capture these often transient interactions, providing a molecular "snapshot" by covalently linking proteins in close proximity. The choice of crosslinking agent is a critical experimental parameter that dictates the success and interpretability of such studies.
This guide provides an in-depth, objective comparison of three distinct homobifunctional crosslinking agents: the classic N-hydroxysuccinimide (NHS) esters, Disuccinimidyl suberate (DSS) and its sulfonated analog Bis(sulfosuccinimidyl) suberate (BS3), against the less conventional aromatic crosslinker, 2,5-Bis(chloromethyl)-p-xylene. We will delve into their mechanisms, compare their performance based on key chemical properties, and provide validated experimental protocols to guide your research.
Understanding the Crosslinkers: A Mechanistic Overview
The efficacy of a crosslinker is determined by its chemical structure, which dictates its reactivity, spacer arm length, solubility, and membrane permeability.
-
Disuccinimidyl suberate (DSS) and Bis(sulfosuccinimidyl) suberate (BS3): These are among the most widely used crosslinkers in proteomics.[1][2] Both possess two NHS ester reactive groups at either end of a flexible 8-carbon aliphatic spacer arm.[3][4] These NHS esters react efficiently and specifically with primary amines (–NH2), such as the side chain of lysine residues and the N-terminus of polypeptides, at a physiological pH of 7-9.[1][2] The reaction is a nucleophilic acyl substitution that forms a stable, covalent amide bond and releases N-hydroxysuccinimide as a byproduct.[5] The primary distinction between them is the addition of two sulfonate (-SO3) groups on the NHS rings of BS3.[5] This modification renders BS3 water-soluble and membrane-impermeable, a crucial difference that defines its applications.[1][5] In contrast, DSS is hydrophobic, requiring dissolution in an organic solvent like DMSO or DMF, and is readily permeable to cell membranes.[1][6]
-
This compound: This compound represents a different class of crosslinker. It features a rigid para-xylene core with two reactive chloromethyl groups.[7][8] The crosslinking reaction proceeds via nucleophilic substitution, where nucleophilic groups on proteins attack the benzylic carbons, displacing the chloride ions.[7] While primary amines are reactive targets, the chloromethyl groups are less specific than NHS esters and can also react with other nucleophiles, such as thiols (cysteine) and potentially hydroxyls (tyrosine, serine, threonine), albeit at different efficiencies. Its rigid aromatic structure provides a more defined spatial constraint compared to the flexible aliphatic chain of DSS and BS3. Due to its hydrocarbon structure, it is hydrophobic and expected to be membrane-permeable.
Head-to-Head Comparison: Guiding Your Selection
The choice between these crosslinkers is not arbitrary; it is dictated by the experimental system and the specific scientific question being addressed. The location of the target proteins—intracellular versus extracellular—is the most significant deciding factor between DSS and BS3.[9] this compound offers a structurally rigid alternative, though with different reactivity considerations.
| Feature | This compound | Disuccinimidyl suberate (DSS) | Bis(sulfosuccinimidyl) suberate (BS3) |
| Full Chemical Name | 2,5-Bis(chloromethyl)-1,4-dimethylbenzene | Bis(2,5-dioxopyrrolidin-1-yl) octanedioate | Bis(sulfosuccinimidyl) suberate |
| Reactive Group | Chloromethyl (-CH₂Cl) | N-hydroxysuccinimide (NHS) ester | Sulfo-N-hydroxysuccinimide (Sulfo-NHS) ester |
| Target Functional Groups | Primary Amines, Thiols, other nucleophiles | Primary Amines (Lysine, N-terminus) | Primary Amines (Lysine, N-terminus) |
| Spacer Arm Length | ~8.6 Å (rigid aromatic) | 11.4 Å (flexible aliphatic)[6] | 11.4 Å (flexible aliphatic)[3] |
| Solubility | Water-insoluble (soluble in organic solvents) | Water-insoluble (soluble in DMSO, DMF)[1][4] | Water-soluble[1][5] |
| Cell Membrane Permeability | Permeable (inferred from structure) | Permeable[1][6] | Impermeable[5][9] |
| Key Applications | Intracellular crosslinking, applications requiring a rigid spacer | Intracellular & intramembrane crosslinking[1][4] | Cell-surface protein crosslinking[1][5] |
| Cleavability | Non-cleavable | Non-cleavable[4] | Non-cleavable[5] |
Visualizing the Chemistry: Reaction Mechanisms
The following diagram illustrates the fundamental differences in the chemical structures and reaction pathways of the three crosslinkers with a primary amine, representing a lysine residue on a target protein.
Caption: Reaction mechanisms of the three crosslinkers with primary amines.
Field-Proven Experimental Protocols
A successful crosslinking experiment hinges on a meticulously optimized protocol. The following is a self-validating, generalized workflow that can be adapted for DSS or BS3. Key decisions, such as reagent concentration and incubation time, should be empirically determined for each specific biological system.
General Crosslinking Workflow Diagram
Caption: A generalized workflow for protein crosslinking experiments.
Step-by-Step Methodology
Causality: The buffer choice is critical. Amine-containing buffers like Tris will compete with the protein for reaction with the NHS ester, quenching the reaction prematurely.[10] A pH range of 7-9 is optimal for the reaction with primary amines.[1][2]
-
Reagent Preparation:
-
Crosslinker Stock Solution: This must be prepared fresh immediately before use.[1][6] The NHS-ester moiety is susceptible to hydrolysis, which renders it inactive.[1]
-
For DSS: Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[1][2] Dissolve in anhydrous DMSO or DMF to a concentration of 10-25 mM.[1][6]
-
For BS3: Allow the vial to warm to room temperature.[3] Dissolve in a non-amine-containing buffer (e.g., 20 mM sodium phosphate, pH 7.4) to a concentration of ~50 mM.[3]
-
-
Conjugation Buffer: Prepare a non-amine-containing buffer at pH 7-9, such as Phosphate-Buffered Saline (PBS) or HEPES buffer.[10][11]
-
Quenching Buffer: Prepare a 1 M stock of Tris or glycine, pH 7.5.[1][6]
-
-
Sample Preparation:
-
For Cell-Based Assays: Harvest cells and wash them at least three times with ice-cold PBS (pH 8.0) to completely remove any amine-containing culture media.[1][6] Resuspend the cell pellet in PBS to a concentration of approximately 25 x 10⁶ cells/mL.[1]
-
For Purified Proteins: Ensure the protein is in the appropriate Conjugation Buffer. The protein concentration will influence the required molar excess of the crosslinker.
-
-
Crosslinking Reaction:
-
Add the freshly prepared crosslinker stock solution to the protein sample. Mix gently but thoroughly.[12]
-
Concentration: The optimal final concentration must be determined empirically. A common starting range is 0.25-5 mM.[6] For protein solutions >5 mg/mL, a 10-fold molar excess of crosslinker is a good starting point; for solutions <5 mg/mL, a 20- to 50-fold molar excess may be required.[1][6]
-
Incubation: Incubate the reaction for 30 minutes at room temperature or for 2 hours on ice.[6] The lower temperature can help preserve the native structure of sensitive protein complexes.[3]
-
-
Reaction Quenching:
-
Purification and Analysis:
-
The sample is now ready for downstream processing. For cellular experiments, this typically involves cell lysis.
-
Unreacted crosslinker can be removed by methods such as dialysis or gel filtration (desalting).[3]
-
Analyze the crosslinked products using appropriate techniques like SDS-PAGE, Western blotting, or mass spectrometry to identify interacting partners.[12][14]
-
Conclusion and Recommendations
The selection of an appropriate crosslinking agent is a foundational step in the design of robust experiments to study protein-protein interactions.
-
Choose BS3 for applications focused on cell-surface interactions . Its water solubility and inability to cross the cell membrane ensure that only extracellular or membrane-surface proteins are targeted.[1][5] This is invaluable for studying receptor-ligand binding or the organization of surface protein complexes.[13]
-
Choose DSS for probing intracellular protein complexes . Its hydrophobicity and membrane permeability allow it to access the cytosolic, nuclear, and organellar compartments to stabilize interactions within the cell's native environment.[1][4]
-
Consider this compound when a rigid spatial constraint is desired or when targeting residues beyond primary amines may be advantageous. Its rigid aromatic spacer provides a different type of structural information compared to the flexible suberate chain. However, researchers must be aware of its broader reactivity profile and the potential for off-target reactions. Its use is less common, and protocols would require extensive optimization.
By understanding the distinct chemical properties and mechanisms of these reagents, researchers can make informed decisions, leading to more accurate and insightful data in the complex and exciting field of protein interaction analysis.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. interchim.fr [interchim.fr]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. Disuccinimidyl suberate - Wikipedia [en.wikipedia.org]
- 5. Bissulfosuccinimidyl suberate - Wikipedia [en.wikipedia.org]
- 6. store.sangon.com [store.sangon.com]
- 7. Buy this compound | 6298-72-2 [smolecule.com]
- 8. scbt.com [scbt.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. biolchem.huji.ac.il [biolchem.huji.ac.il]
- 12. mtoz-biolabs.com [mtoz-biolabs.com]
- 13. A protein crosslinking assay for measuring cell surface expression of glutamate receptor subunits in the rodent brain after in vivo treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mtoz-biolabs.com [mtoz-biolabs.com]
A Senior Application Scientist's Guide to the Crosslinking Efficiency of 2,5-Bis(chloromethyl)-p-xylene
Introduction: The Critical Role of Crosslinking in Polymer Science
In the realm of materials science and drug development, the ability to precisely modify the properties of polymers is paramount. Crosslinking, the process of forming covalent bonds between polymer chains, transforms linear polymers into three-dimensional networks.[1][2] This structural evolution is not merely academic; it is a powerful tool to enhance a material's mechanical strength, thermal stability, chemical resistance, and control its swelling behavior.[1][3] The choice of crosslinking agent is a critical decision that dictates the final properties and performance of the material.
This guide provides an in-depth analysis of 2,5-Bis(chloromethyl)-p-xylene , a bifunctional aromatic crosslinking agent. Characterized by a rigid p-xylene core and two highly reactive chloromethyl groups, this molecule offers a unique combination of stiffness and reactivity.[4][5][6] We will explore its mechanism of action, objectively compare its performance against common alternatives, and provide robust, field-proven experimental protocols for researchers to validate and quantify crosslinking efficiency in their own laboratories.
Mechanism of Action: How this compound Forms Networks
The efficacy of this compound as a crosslinker stems from the electrophilic nature of the carbon atoms in its two chloromethyl (-CH₂Cl) groups.[4] The chlorine atom is an excellent leaving group, making the benzylic carbon susceptible to nucleophilic attack. This allows the molecule to act as a "bridge," covalently bonding to two separate polymer chains.
The specific reaction pathway depends on the functional groups present on the polymer:
-
Friedel-Crafts Alkylation: For polymers containing aromatic rings (e.g., polystyrene), the crosslinking proceeds via a Friedel-Crafts alkylation reaction. In the presence of a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃), the chloromethyl group reacts with a phenyl ring on the polymer chain, forming a stable methylene bridge.[3][7]
-
Nucleophilic Substitution: For polymers with nucleophilic groups such as amines (-NH₂), hydroxyls (-OH), or thiols (-SH), the reaction is a direct nucleophilic substitution where the nucleophile on the polymer chain displaces the chloride ion.
This dual reactivity makes it a versatile crosslinker for a wide range of polymer systems. The rigid aromatic core of the crosslinker imparts conformational rigidity to the resulting network, which is a key contributor to enhanced thermal and mechanical properties.[3]
Caption: Reaction mechanism of this compound.
Comparative Analysis of Common Crosslinking Agents
No single crosslinking agent is optimal for all applications. The selection process involves a trade-off between reactivity, specificity, toxicity, and the desired final properties of the material. Below is a comparison of this compound with other widely used alternatives.
| Feature | This compound | Glutaraldehyde | Diepoxides (e.g., BDDE) | Genipin |
| Structure | Rigid aromatic core with two -CH₂Cl groups | Linear 5-carbon dialdehyde | Aliphatic chain with two terminal epoxide rings | Bicyclic compound from Gardenia fruit |
| Reactive Towards | Aromatic rings, amines, hydroxyls, thiols | Primarily primary amines (-NH₂) | Hydroxyls, amines, carboxyls, thiols | Primarily primary amines (-NH₂) |
| Mechanism | Friedel-Crafts Alkylation / Nucleophilic Substitution | Schiff base formation, Michael-type addition[8][9] | Ring-opening reaction forming ether bonds[10][11] | Nucleophilic attack followed by dimerization[12] |
| Key Advantages | Imparts high thermal stability and mechanical rigidity[3] | Highly efficient, rapid reaction at neutral pH[9] | Low cytotoxicity, forms stable ether linkages[10] | Natural origin, excellent biocompatibility, low cytotoxicity[12][13] |
| Key Disadvantages | Requires Lewis acid catalyst for aromatic polymers; releases HCl | Cytotoxic, potential for leaching[12][13] | Slower reaction rates compared to aldehydes[11] | Slower reaction rates, can impart a blue color[12] |
Experimental Guide: Quantifying Crosslinking Efficiency via Swelling Test
The efficiency of a crosslinking reaction is directly related to the crosslink density —the number of crosslinks per unit volume. A higher crosslink density results in a tighter polymer network that restricts the ingress of solvent molecules. Consequently, the material will swell less. The equilibrium swelling test is a robust and accessible method for comparing the relative efficiency of different crosslinkers.[14][15]
Causality Behind Experimental Choices
This protocol is designed as a self-validating system. The inclusion of a 0% crosslinker control is essential; this sample should fully dissolve in the solvent, confirming that the polymer is soluble and that any gel formation in the other samples is a direct result of successful crosslinking.[7] The choice of solvent is critical: it must be a "good solvent" for the linear polymer (to allow for maximum swelling) but should not react with the polymer or the crosslinked network. Lyophilization (freeze-drying) is used for the final drying step to create a porous structure that prevents the formation of a dense, non-absorbent skin, ensuring accurate swollen weight measurements.[16]
Detailed Step-by-Step Protocol
-
Polymer Solution Preparation:
-
Prepare a stock solution of your polymer (e.g., 10% w/v polystyrene in 1,2-dichloroethane or 5% w/v polyvinyl alcohol in deionized water). Ensure the polymer is completely dissolved.
-
Rationale: A homogenous solution is crucial for uniform crosslinking.
-
-
Sample Preparation & Crosslinking Reaction:
-
Aliquot equal volumes of the polymer solution into separate labeled vials.
-
Add the calculated amount of crosslinking agent to each vial to achieve the desired weight percentages (e.g., 0.5%, 1.0%, 2.0% w/w relative to the polymer).
-
Crucially, prepare a "Control" vial with 0% crosslinker.
-
If required by the crosslinker (e.g., a Lewis acid for this compound with polystyrene), add the catalyst.
-
Seal the vials and place them in an appropriate reaction environment (e.g., a heated stirring plate at 60-80°C) for a set time (e.g., 4-6 hours) to allow the crosslinking reaction to proceed to completion.[7]
-
-
Gel Purification:
-
After the reaction, remove the resulting polymer gels.
-
Wash the gels extensively with a suitable solvent (the same one used for the reaction) to remove any unreacted crosslinker, catalyst, and non-crosslinked polymer.
-
Rationale: This step is vital for accurate measurements, as residual reactants would add to the dry weight.
-
-
Initial Drying and Weighing:
-
Place the purified gels in a vacuum oven or lyophilizer until they reach a constant weight. This is the initial dry weight (Wd) .[17]
-
Record the Wd for each sample to at least three decimal places.
-
-
Equilibrium Swelling:
-
Immerse each dried gel in a large excess of a suitable swelling solvent (e.g., toluene for crosslinked polystyrene, or deionized water for crosslinked PVA) at a constant temperature.
-
Allow the gels to swell for at least 24-48 hours to ensure they have reached equilibrium.[18]
-
-
Measuring the Swollen Weight:
-
Carefully remove a swollen gel from the solvent.
-
Gently blot the surface with lint-free filter paper to remove excess surface liquid without compressing the gel.[19]
-
Immediately weigh the gel. This is the equilibrium swollen weight (Ws) .
-
Repeat for all samples.
-
-
Data Calculation:
Experimental Workflow Diagram
Caption: Workflow for determining crosslinking efficiency via swelling test.
Data Presentation and Interpretation
The results from the swelling experiment can be tabulated for clear comparison. A lower swelling ratio indicates a more tightly crosslinked network and, therefore, higher crosslinking efficiency.
Table of Hypothetical Experimental Data (Crosslinking of a Hydrophilic Polymer)
| Crosslinker | % Crosslinker (w/w) | Initial Dry Weight (Wd) (g) | Final Swollen Weight (Ws) (g) | Swelling Ratio (Q) | Inferred Crosslinking Efficiency |
| Control | 0.0% | 0.502 | Dissolved | N/A | N/A |
| This compound | 1.0% | 0.515 | 6.180 | 12.0 | High |
| This compound | 2.0% | 0.509 | 4.327 | 8.5 | Very High |
| Glutaraldehyde | 1.0% | 0.508 | 7.874 | 15.5 | Moderate |
| Glutaraldehyde | 2.0% | 0.511 | 5.928 | 11.6 | High |
| Diepoxide (BDDE) | 1.0% | 0.498 | 10.209 | 20.5 | Low |
| Diepoxide (BDDE) | 2.0% | 0.503 | 8.450 | 16.8 | Moderate |
Interpretation:
-
The Control sample correctly dissolved, validating the experimental setup.
-
At both 1.0% and 2.0% concentrations, This compound yielded the lowest swelling ratios (12.0 and 8.5, respectively), indicating it was the most efficient crosslinker under these hypothetical conditions.
-
As expected, increasing the crosslinker concentration for all agents led to a lower swelling ratio, corresponding to a higher crosslink density.
Conclusion
This compound is a highly effective crosslinking agent, particularly well-suited for applications where enhanced thermal stability and mechanical rigidity are desired. Its ability to form strong covalent bonds via two distinct mechanisms makes it a versatile tool for polymer modification. The experimental evidence, quantifiable through straightforward methods like the equilibrium swelling test, demonstrates that its efficiency can surpass that of other common agents like glutaraldehyde and diepoxides.
For researchers and drug development professionals, the selection of a crosslinker must be a deliberate process. While this compound offers superior performance in creating robust networks, factors such as the potential release of HCl and the need for catalysts in certain systems must be considered. By balancing performance data with application-specific requirements like biocompatibility and reaction conditions, scientists can strategically leverage the power of crosslinking to design next-generation materials with precisely tailored properties.
References
- 1. filab.fr [filab.fr]
- 2. Polymers | Special Issue : Cross-linked Polymers [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Buy this compound | 6298-72-2 [smolecule.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. synhet.com [synhet.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Tailoring the Structure and Physico-Chemical Features of Cellulose-Based Hydrogels Using Multi-Epoxy Crosslinking Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Types of Crosslinkers and Their Applications in Biomaterials and Biomembranes [mdpi.com]
- 13. Are Natural Compounds a Promising Alternative to Synthetic Cross-Linking Agents in the Preparation of Hydrogels? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ACTTR Inc. - What Is Crosslink Density? How to Measure It? [acttr.com]
- 16. researchgate.net [researchgate.net]
- 17. ocw.mit.edu [ocw.mit.edu]
- 18. Swelling - Hydrogel Design [hydrogeldesign.org]
- 19. Swelling capacity - Wikipedia [en.wikipedia.org]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2,5-Bis(chloromethyl)-p-xylene: Ensuring Safety and Compliance
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, I understand that meticulous handling of reactive chemical intermediates is paramount in the laboratory. 2,5-Bis(chloromethyl)-p-xylene, a valuable building block in organic synthesis, demands a comprehensive understanding of its properties not only during its use but, just as critically, through its entire lifecycle to the point of disposal. This guide provides an in-depth, procedural framework for the safe and compliant disposal of this compound, moving beyond mere procedural steps to explain the underlying chemical principles that inform these recommendations. Our commitment is to empower you with the knowledge to manage this chemical responsibly, ensuring the safety of your team and the protection of our environment.
Core Chemical and Hazard Profile of this compound
This compound is a halogenated aromatic hydrocarbon. Its reactivity stems from the two benzylic chloride functionalities, which are susceptible to nucleophilic substitution. This reactivity, while synthetically useful, also dictates its handling and disposal considerations.
Key Hazards:
-
Irritant: It is a skin and respiratory tract irritant.[1]
-
Potential Carcinogen: While not explicitly classified by all agencies, related compounds and its structural alerts warrant handling as a potential carcinogen, aligning with OSHA guidelines for handling such materials.[2][3]
-
Environmental Hazard: As a chlorinated organic compound, improper disposal can lead to persistent environmental contamination.
| Property | Value | Source |
| CAS Number | 6298-72-2 | [4] |
| Molecular Formula | C₁₀H₁₂Cl₂ | [1][4] |
| Molecular Weight | 203.11 g/mol | [1][4] |
| Appearance | Colorless to yellow liquid or solid | |
| Primary Hazard | Halogenated Organic Compound, Irritant, Potential Carcinogen | [1] |
| Probable EPA Waste Code | F001 or F002 | [5][6][7] |
Waste Classification and Regulatory Compliance: A Step-by-Step Determination
Proper classification of chemical waste is a legal and ethical responsibility. For this compound, the determination process is as follows:
Step 1: Is it a Solid Waste? Yes, once intended for discard, it is considered a solid waste under the Resource Conservation and Recovery Act (RCRA).
Step 2: Is it a Hazardous Waste? Yes, due to its properties and classification.
Step 3: Is it a Listed Hazardous Waste? this compound is not individually listed by name. However, it falls under the category of "F-listed" wastes from non-specific sources. Specifically, as a spent halogenated solvent , it meets the criteria for the following EPA hazardous waste codes:
-
F001: If used for degreasing.[4]
-
F002: As a spent halogenated solvent used for other purposes.[6][7]
The presence of chlorine atoms on the methyl groups of the xylene backbone firmly places it in the halogenated waste category. It is crucial to never mix this waste with non-halogenated solvents, as this will render the entire mixture a more expensive and difficult-to-manage halogenated hazardous waste.
On-Site Management and Segregation: The Foundation of Safe Disposal
Proper on-site management is critical to prevent accidental releases and ensure the safety of laboratory personnel.
3.1. Waste Collection and Containerization
-
Dedicated Waste Container: Collect all waste containing this compound in a dedicated, clearly labeled hazardous waste container.
-
Container Material: Use a chemically compatible container, such as a glass bottle with a screw cap. Ensure the cap has a PTFE liner to prevent degradation.
-
Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name: "this compound". List all other components of the waste stream with their approximate percentages.
-
Closure: Keep the waste container closed at all times, except when adding waste.
3.2. Segregation of Incompatible Wastes
Due to the reactivity of the benzylic chloride groups, this compound waste must be segregated from:
-
Strong Bases (e.g., sodium hydroxide, potassium hydroxide): Can lead to vigorous hydrolysis, generating benzyl alcohol derivatives and hydrochloric acid.[8]
-
Strong Oxidizing Agents (e.g., potassium permanganate, nitric acid): Can cause exothermic and potentially explosive reactions.
-
Nucleophiles (e.g., amines, thiols): Will react to form substitution products.
Spill Management and Decontamination: A Two-Tiered Approach
In the event of a spill, a rapid and informed response is essential.
4.1. Immediate Spill Response
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area and ensure adequate ventilation.
-
Personal Protective Equipment (PPE): Don appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, a face shield, and a lab coat. For large spills, a respirator may be necessary.
-
Containment: For liquid spills, create a dike around the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.
-
Absorption: Carefully apply the absorbent material to the spill, working from the outside in to prevent spreading.
4.2. Decontamination and Neutralization
The reactive nature of the chloromethyl groups allows for a chemical neutralization step to reduce the hazard of the absorbed material. This is a critical step that moves beyond simple absorption.
Experimental Protocol: Spill Neutralization
-
Prepare Neutralizing Solution: In a fume hood, prepare a 5% solution of sodium bicarbonate in water.
-
Apply Neutralizing Agent: Cautiously and slowly add the sodium bicarbonate solution to the absorbed spill material. The bicarbonate will neutralize any hydrochloric acid that may have formed through hydrolysis and will also facilitate the slow hydrolysis of the remaining this compound to the less hazardous diol.[8] Be aware of potential effervescence as the bicarbonate neutralizes acidic byproducts.
-
Collect Waste: Once the reaction has subsided, carefully scoop the neutralized absorbent material into a heavy-duty plastic bag.
-
Final Decontamination: Wipe the spill area with a cloth soaked in the sodium bicarbonate solution, followed by a clean water rinse.
-
Dispose of all contaminated materials (absorbent, bags, cloths, and PPE) as hazardous waste.
Final Disposal Pathway: Incineration as the Preferred Method
The recommended final disposal method for this compound is high-temperature incineration in a licensed hazardous waste facility.
Why Incineration?
-
Complete Destruction: Incineration at high temperatures (typically above 900°C) and with sufficient residence time ensures the complete thermal decomposition of the molecule.[9][10][11]
-
Management of Hazardous Byproducts: Licensed incinerators are equipped with scrubbers and other air pollution control devices to capture and neutralize harmful combustion byproducts.
Thermal Decomposition Considerations:
The thermal decomposition of chlorinated aromatic compounds can be complex. Incomplete combustion can lead to the formation of hazardous byproducts, including:
-
Hydrogen Chloride (HCl): A corrosive gas.
-
Phosgene (COCl₂): A highly toxic gas, though less likely in modern, efficient incinerators.[9]
-
Polycyclic Aromatic Hydrocarbons (PAHs) and Dioxins/Furans: Trace amounts can form under certain conditions, emphasizing the need for a certified high-temperature incinerator.[12]
It is imperative that disposal is handled by a certified hazardous waste management company that can provide documentation of proper destruction.
Environmental Fate and the Imperative for Proper Disposal
Conclusion: A Culture of Safety and Responsibility
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety, scientific integrity, and environmental stewardship. By understanding the chemical's reactivity and potential hazards, and by implementing the rigorous procedures outlined in this guide, you can ensure that this valuable research chemical is managed responsibly from acquisition to final disposal.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). | Occupational Safety and Health Administration [osha.gov]
- 3. Carcinogens - Overview | Occupational Safety and Health Administration [osha.gov]
- 4. F-Listed Hazardous Waste - Environmental Health and Safety [umaryland.edu]
- 5. media.clemson.edu [media.clemson.edu]
- 6. Waste Code [rcrainfo.epa.gov]
- 7. wmsolutions.com [wmsolutions.com]
- 8. Benzyl chloride - Sciencemadness Wiki [sciencemadness.org]
- 9. d-nb.info [d-nb.info]
- 10. Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed - PMC [pmc.ncbi.nlm.nih.gov]
- 12. royalsocietypublishing.org [royalsocietypublishing.org]
- 13. [An outline of chloro-organic compound toxicology] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Handling 2,5-Bis(chloromethyl)-p-xylene: A Protocol for Proactive Safety
Greetings colleagues. In our pursuit of novel therapeutics and scientific advancement, the integrity of our work is intrinsically linked to the safety of our practices. Today, we address the handling of 2,5-Bis(chloromethyl)-p-xylene, a highly reactive bifunctional crosslinking agent. Its utility in proteomics and polymer synthesis is significant, but its hazardous nature demands our utmost respect and a meticulous approach to safety.[1][2] This is not merely a procedural checklist; it is a comprehensive operational plan designed to ensure your safety, the integrity of your research, and environmental compliance.
The primary hazards associated with this compound are its corrosive nature and high reactivity. It is known to cause severe skin irritation and serious eye damage.[2][3] Furthermore, it is a lachrymator, meaning it can cause tearing, and may cause respiratory irritation.[2][4] One source also indicates it is a probable human carcinogen.[2] Therefore, our safety posture must be proactive, anticipating and mitigating risk at every stage.
The Hierarchy of Controls: Your First Line of Defense
Before any Personal Protective Equipment (PPE) is selected, we must implement robust engineering and administrative controls. PPE is the final barrier between you and the hazard, not the first.
-
Engineering Controls: All work involving this compound must be conducted within a certified chemical fume hood. This is non-negotiable. The fume hood provides critical ventilation to prevent the inhalation of vapors and protects against splashes.[5][6]
-
Administrative Controls: Access to areas where this chemical is used should be restricted. All personnel must receive documented training on its specific hazards and the procedures outlined in this guide. Always work in a well-ventilated area.[4][5]
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE is dictated by the chemical's reactivity and hazardous properties. The following is the minimum required ensemble for handling this compound.
| Protection Area | Required PPE | Specification & Rationale |
| Respiratory | Air-Purifying Respirator (APR) with Organic Vapor Cartridges | Rationale: this compound can cause respiratory irritation.[2][4] While a fume hood is the primary control, a respirator is a necessary secondary defense, particularly during weighing, transfers, or spill cleanup where vapor concentrations may be higher. |
| Eye & Face | Chemical Splash Goggles & Full-Face Shield | Rationale: This compound can cause severe, irreversible eye damage.[2][3] Goggles provide a seal around the eyes to protect from splashes and vapors.[7][8] The face shield is worn over the goggles to protect the entire face from splashes, a critical measure when handling corrosive substances.[6][7][8] |
| Hand | Double Gloving: Nitrile Gloves (Inner), Neoprene or Butyl Rubber Gloves (Outer) | Rationale: The compound causes severe skin irritation and is harmful on contact.[2][4] Double gloving provides redundant protection. The inner nitrile glove offers dexterity, while the outer, more robust glove (neoprene or butyl rubber) provides superior chemical resistance. Always consult a glove manufacturer's compatibility chart. |
| Body | Chemical-Resistant Apron (over a Flame-Retardant Lab Coat) | Rationale: To protect your body and clothing from potential splashes and spills.[7][8] The lab coat should be flame-retardant as a general best practice in a chemical laboratory. The apron must be made of a material resistant to chlorinated organic compounds. |
| Foot | Closed-toe, Chemical-Resistant Shoes | Rationale: Protects feet from spills. Leather and other porous materials are unacceptable as they can absorb and retain the chemical, leading to prolonged skin contact. |
Operational Workflow: From Preparation to Disposal
The following diagram and procedural steps outline the complete handling lifecycle. Adherence to this workflow is mandatory.
Caption: Safe Handling and Emergency Response Workflow.
Step-by-Step Protocols
A. PPE Donning Sequence (Putting On):
-
Footwear and Lab Coat: Don your chemical-resistant shoes and lab coat.
-
Inner Gloves: Put on the first pair of nitrile gloves.
-
Respirator: Perform a seal check and don your respirator.
-
Goggles and Face Shield: Put on your chemical splash goggles, followed by the full-face shield.
-
Apron: Secure the chemical-resistant apron over your lab coat.
-
Outer Gloves: Put on the outer neoprene or butyl rubber gloves, ensuring the cuffs go over the sleeves of your lab coat.
B. PPE Doffing Sequence (Taking Off): This sequence is critical to prevent self-contamination.
-
Outer Gloves: Remove the outer gloves first, turning them inside out as you remove them. Dispose of them immediately in the designated hazardous waste container.
-
Apron: Unfasten and remove the apron without touching the exterior surface.
-
Face Shield and Goggles: Remove the face shield, followed by the goggles, handling them by the straps. Place them in a designated area for decontamination.
-
Respirator: Remove your respirator.
-
Inner Gloves: Remove the final pair of nitrile gloves, again turning them inside out. Dispose of them in the hazardous waste container.
-
Hand Washing: Immediately wash your hands thoroughly with soap and water.
Disposal and Decontamination Plan
Improper disposal creates significant risk. Follow these steps meticulously.
-
Chemical Waste: All unused this compound and solutions containing it must be collected in a designated, labeled, and sealed hazardous waste container. Never pour this chemical down the drain.[5]
-
Contaminated Materials: All disposable PPE (gloves, aprons), absorbent materials from spills, and contaminated lab supplies (e.g., pipette tips) must be disposed of in a solid hazardous waste container.
-
Glassware Decontamination: Contaminated glassware should be triple-rinsed with a suitable solvent (e.g., acetone) inside the fume hood. The rinsate must be collected and treated as hazardous chemical waste.
By internalizing not just the "what" but the "why" of these procedures, we build a culture of safety that becomes second nature. This chemical is a powerful tool, and like all powerful tools, it requires disciplined and knowledgeable handling.
References
- 1. scbt.com [scbt.com]
- 2. Buy this compound | 6298-72-2 [smolecule.com]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 6298-72-2 Name: this compound [xixisys.com]
- 6. chemsafe.ie [chemsafe.ie]
- 7. sc.edu [sc.edu]
- 8. oshatrainingschool.com [oshatrainingschool.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
